Product packaging for Bis-PEG15-acid(Cat. No.:)

Bis-PEG15-acid

Cat. No.: B1192367
M. Wt: 778.9 g/mol
InChI Key: KNRIWNYTOHJYRI-UHFFFAOYSA-N
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Description

Bis-PEG15-acid is a homobifunctional PEG derivative which will react with an amine-containing moiety in the presence of a coupling reagent. Bis PEGs can be used to modify proteins, peptides and other materials via amino or other acid reactive chemical groups. It can also be converted to N-hydroxysuccinimide active esters which can be widely used in bioconjugation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H66O19 B1192367 Bis-PEG15-acid

Properties

Molecular Formula

C34H66O19

Molecular Weight

778.9 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C34H66O19/c35-33(36)1-3-39-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-32-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-40-4-2-34(37)38/h1-32H2,(H,35,36)(H,37,38)

InChI Key

KNRIWNYTOHJYRI-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bis-PEG15-acid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Bis-PEG15-acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG15-acid is a homobifunctional polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile crosslinking agent in bioconjugation and drug delivery. Its structure features a central chain of 15 ethylene (B1197577) glycol units, providing hydrophilicity and a defined spacer length, flanked by carboxylic acid groups at both termini. These terminal functional groups offer reactive handles for covalent attachment to amine-containing molecules, such as proteins, peptides, and small molecule drugs. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a discussion of its role in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physical and Chemical Properties

The physicochemical properties of this compound are central to its utility as a linker molecule. The polyethylene glycol backbone imparts favorable solubility characteristics, while the terminal carboxylic acids provide the basis for its conjugation chemistry.

PropertyValueSource(s)
Chemical Formula C₃₄H₆₆O₁₉[1]
Molecular Weight ~778.9 g/mol [1]
Appearance White to off-white solid or viscous oilGeneral
Purity Typically ≥95% or ≥98%[2]
Solubility The hydrophilic PEG spacer increases water solubility. Soluble in many organic solvents like DMSO and DMF.[1]
pKa The pKa of the terminal carboxylic acid groups is in the range of 4-5.[3]
Storage Conditions Recommended storage at -20°C.

Note: Specific solubility values (e.g., mg/mL) are not widely published and can vary depending on the specific form (e.g., free acid vs. salt) and the purity of the compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of Bis-PEG-acid derivatives involves the reaction of a polyethylene glycol with a cyclic anhydride (B1165640), such as succinic anhydride, in the presence of a base. The following protocol is adapted from a procedure for a similar compound, Bis-PEG11-acid, and can be applied to the synthesis of this compound by using the corresponding PEG15-diol as a starting material.

Materials:

  • Pentaethylene glycol (PEG15-diol)

  • Succinic anhydride

  • Triethylamine (B128534) (TEA)

  • Anhydrous dioxane

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Dropping funnel

  • Rotary evaporator

  • Vacuum filtration apparatus

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve pentaethylene glycol (1.0 equivalent) and succinic anhydride (2.2 equivalents) in anhydrous dioxane. Stir the mixture until all solids are dissolved.

  • Addition of Base: In a dropping funnel, prepare a solution of triethylamine (2.5 equivalents) in anhydrous dioxane.

  • Add the triethylamine solution dropwise to the reaction mixture over 30 minutes at room temperature with continuous stirring.

  • Reaction: Allow the reaction to proceed at room temperature under an inert atmosphere for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the resulting viscous oil in a minimal amount of dichloromethane. Slowly add this solution to a beaker of vigorously stirred cold diethyl ether to precipitate the product.

  • Isolation and Drying: Collect the white precipitate by vacuum filtration and wash with cold diethyl ether. Dry the final product under high vacuum.

Characterization: ¹H NMR Spectroscopy

While a specific spectrum for this compound is not publicly available, the expected ¹H NMR spectrum would exhibit characteristic peaks for the polyethylene glycol backbone and the terminal succinate (B1194679) groups. The prominent signal for the methylene (B1212753) protons of the PEG backbone is typically observed as a singlet or a complex multiplet around 3.6 ppm. The methylene protons of the succinate moieties adjacent to the ester linkage and the carboxylic acid would appear as distinct triplets at approximately 2.6 ppm and 2.7 ppm, respectively. The integration of these peaks relative to the PEG backbone signal can be used to confirm the structure and purity of the compound. It is important to note that in large polymers, ¹³C satellite peaks can become significant and should be considered for accurate integration and molecular weight determination.

Conjugation to Amine-Containing Molecules via EDC/NHS Chemistry

The terminal carboxylic acid groups of this compound can be activated to form a stable amide bond with primary amines on proteins, peptides, or other molecules. A common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Materials:

  • This compound

  • Amine-containing molecule (e.g., antibody)

  • EDC

  • NHS or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting column

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) or Activation Buffer immediately before use. Dissolve this compound in the Activation Buffer. Prepare the amine-containing molecule in the Conjugation Buffer.

  • Activation of this compound: In a microcentrifuge tube, mix this compound with a 2-5 fold molar excess of EDC and NHS/Sulfo-NHS. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Immediately add the activated this compound solution to the solution of the amine-containing molecule. The pH of the reaction mixture should be adjusted to 7.2-7.5 for optimal amide bond formation.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts using a desalting column equilibrated with a suitable storage buffer.

Applications in Drug Development

This compound is a valuable tool in the development of advanced therapeutics, primarily serving as a linker to connect different molecular entities.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets tumor cells. The linker plays a crucial role in the stability and efficacy of the ADC. A homobifunctional linker like this compound can be used to first conjugate to a drug molecule that has been modified to contain a primary amine, and the other end of the PEG linker can then be conjugated to the antibody. The hydrophilic PEG chain can help to improve the solubility of the ADC, reduce aggregation, and potentially prolong its circulation half-life.

ADC_Workflow cluster_linker_prep Linker-Payload Preparation cluster_ab_prep Antibody Preparation cluster_conjugation Conjugation and Purification Drug Cytotoxic Drug with Amine Group ActivatedLinker Activated Linker-Drug (e.g., NHS ester) Drug->ActivatedLinker Conjugation Linker This compound Linker->ActivatedLinker EDC/NHS Activation ADC Antibody-Drug Conjugate (ADC) ActivatedLinker->ADC Conjugation to Antibody Lysines Antibody Monoclonal Antibody Antibody->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (e.g., HIC, MS) Purification->Characterization

Caption: Workflow for ADC preparation using a homobifunctional PEG linker.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. PEG linkers like this compound are frequently used due to their ability to modulate solubility and cell permeability, as well as to provide the optimal length and flexibility for the formation of a productive ternary complex between the POI and the E3 ligase.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC (with PEG Linker) PROTAC->PROTAC Recycled POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Ub_POI Ubiquitinated POI POI->Ub_POI E3->Ub_POI Ub Ubiquitin Ub->Ub_POI Transfer Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action of PROTACs with a PEG linker.

Conclusion

This compound is a well-defined, homobifunctional PEG linker with significant applications in the fields of bioconjugation and drug development. Its hydrophilic nature and reactive terminal carboxylic acid groups make it an ideal tool for linking biomolecules, improving the pharmacokinetic properties of therapeutics, and enabling the construction of complex drug delivery systems such as ADCs and PROTACs. The experimental protocols provided herein offer a foundation for the synthesis and application of this versatile crosslinker, empowering researchers to advance the development of novel and more effective therapies.

References

A Technical Guide to the Synthesis and Purification of Bis-PEG15-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Bis-PEG15-acid, a homobifunctional polyethylene (B3416737) glycol (PEG) derivative. Characterized by carboxylic acid groups at both termini of a 15-unit ethylene (B1197577) glycol chain, this compound is a valuable crosslinking agent and spacer arm in bioconjugation, drug delivery, and surface modification applications. The hydrophilic nature of the PEG backbone enhances the solubility and pharmacokinetic properties of conjugated molecules.

This guide details a robust and commonly employed synthetic route involving the reaction of pentaethylene glycol with succinic anhydride (B1165640), followed by a straightforward purification protocol.

Synthetic Pathway

The synthesis of this compound is achieved through the esterification of the terminal hydroxyl groups of pentaethylene glycol with succinic anhydride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl groups of the PEG diol attack the electrophilic carbonyl carbon of succinic anhydride, leading to the ring-opening of the anhydride and the formation of a terminal carboxylic acid. This process is typically catalyzed by a mild base such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP).

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar PEG-dicarboxylic acids.

Materials:

  • Pentaethylene glycol (MW: 682.8 g/mol )

  • Succinic anhydride (MW: 100.07 g/mol )

  • Triethylamine (TEA) (MW: 101.19 g/mol )

  • Anhydrous Dioxane

  • Dichloromethane (B109758) (DCM)

  • Cold Diethyl Ether

  • Argon or Nitrogen gas

Procedure:

  • Dissolution of Reactants: In a round-bottom flask dried in an oven, dissolve pentaethylene glycol (1.0 eq, e.g., 5.0 g, 7.32 mmol) and succinic anhydride (2.2 eq, 1.61 g, 16.1 mmol) in anhydrous dioxane (100 mL). Stir the mixture under an inert atmosphere (argon or nitrogen) until all solids have dissolved.

  • Addition of Base: To the solution, add triethylamine (2.5 eq, 2.55 mL, 18.3 mmol) dropwise over 30 minutes at room temperature with continuous stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature under an inert atmosphere for 12-18 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v). The disappearance of the pentaethylene glycol spot indicates the completion of the reaction.

Purification of this compound

Procedure:

  • Solvent Removal: Upon completion of the reaction, remove the dioxane under reduced pressure using a rotary evaporator to obtain a viscous oil.

  • Precipitation: Dissolve the resulting oil in a minimal amount of dichloromethane (DCM). Slowly add this DCM solution to a beaker containing vigorously stirred, cold diethyl ether (approximately 200 mL). The product, this compound, will precipitate as a white solid.

  • Isolation and Drying: Collect the white precipitate by vacuum filtration. Wash the solid with two portions of cold diethyl ether to remove any unreacted starting materials and byproducts. Dry the purified this compound under vacuum to a constant weight.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValue
Reactants
Pentaethylene Glycol (MW: 682.8 g/mol )1.0 eq
Succinic Anhydride (MW: 100.07 g/mol )2.2 eq
Triethylamine (MW: 101.19 g/mol )2.5 eq
Solvent
Anhydrous Dioxane20 mL per gram of pentaethylene glycol
Reaction Conditions
TemperatureRoom Temperature
Reaction Time12 - 18 hours
Purification
Precipitation SolventCold Diethyl Ether
Expected Product
Product NameThis compound
Molecular Weight883.94 g/mol
Theoretical Yield> 90%
Purity (by NMR)> 95%

Visualization of the Workflow

The following diagrams illustrate the synthetic pathway and the experimental workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_reactants Reactants cluster_reaction Synthesis cluster_crude Work-up cluster_purification Purification cluster_product Final Product PEG_diol Pentaethylene Glycol Reaction Reaction in Anhydrous Dioxane (Room Temperature, 12-18h) PEG_diol->Reaction Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Reaction TEA Triethylamine TEA->Reaction Solvent_Removal Solvent Removal (Rotary Evaporation) Reaction->Solvent_Removal Precipitation Precipitation in Cold Diethyl Ether Solvent_Removal->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final_Product Purified this compound Drying->Final_Product

Caption: Synthetic and purification workflow for this compound.

Characterization

The successful synthesis and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the final product. The characteristic peaks of the PEG backbone, the newly formed ester linkages, and the terminal carboxylic acid protons should be present.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can identify the key functional groups. The disappearance of the broad O-H stretch from the starting PEG diol and the appearance of a strong C=O stretch from the carboxylic acid and ester groups are indicative of a successful reaction.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the final product.

This guide provides a comprehensive framework for the successful synthesis and purification of this compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and purity requirements.

A Comprehensive Technical Guide to Bis-PEG15-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bis-PEG15-acid, a homobifunctional polyethylene (B3416737) glycol (PEG) derivative. It is designed to be a valuable resource for professionals in research and drug development, offering detailed information on its chemical properties, reactivity, and applications, along with a representative experimental protocol for its use in bioconjugation.

Core Properties of this compound

This compound is a PEG linker characterized by the presence of a carboxylic acid group at both ends of a 15-unit polyethylene glycol chain. This structure imparts valuable characteristics for bioconjugation and drug delivery applications. The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules, a critical factor in improving the pharmacokinetic profiles of therapeutic agents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 778.88 g/mol [1][2]
Chemical Formula C34H66O19[1][3]
Purity ≥95% to ≥98%[2][4]
Appearance White to off-white solid
Solubility Soluble in water and most organic solvents[3][4]
Storage -20°C[3]

Reactivity and Applications

The terminal carboxylic acid groups are the key reactive handles of this compound. These groups can react with primary and secondary amines in the presence of coupling reagents to form stable amide bonds.[1][3] This reactivity makes it an ideal crosslinking agent for conjugating two amine-containing biomolecules.

Key Applications:

  • PEGylation: Bis-PEG-acid derivatives are used to modify proteins, peptides, and other biomolecules. This process, known as PEGylation, can improve the stability, solubility, and in vivo circulation time of therapeutic agents.[2]

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, PEG linkers like this compound can be used to attach cytotoxic drugs to monoclonal antibodies, enhancing the solubility and stability of the conjugate.

  • Drug Delivery and Nanomedicine: The hydrophilic nature of the PEG chain is crucial for creating stable and biocompatible nanoparticles for drug encapsulation and targeted delivery.

  • Surface Modification: this compound can be used to modify surfaces to reduce non-specific protein adsorption and improve biocompatibility.

Logical Workflow for Amide Bond Formation

The following diagram illustrates the general workflow for conjugating amine-containing molecules using this compound.

G cluster_activation Activation Step cluster_conjugation1 First Conjugation cluster_conjugation2 Second Conjugation Bis_PEG15_acid This compound (-COOH) Activated_PEG Activated this compound (e.g., NHS-ester) Bis_PEG15_acid->Activated_PEG Activation Coupling_Reagents Coupling Reagents (e.g., EDC, HATU) Coupling_Reagents->Activated_PEG Conjugate1 Mono-conjugated PEG Activated_PEG->Conjugate1 Reaction Amine_Molecule1 Amine-containing Molecule 1 Amine_Molecule1->Conjugate1 Final_Conjugate Final Crosslinked Conjugate Conjugate1->Final_Conjugate Reaction Amine_Molecule2 Amine-containing Molecule 2 Amine_Molecule2->Final_Conjugate

Caption: Workflow for sequential amine conjugation using this compound.

Experimental Protocol: General Procedure for Amide Coupling

This protocol provides a general methodology for the conjugation of amine-containing molecules using this compound. The specific conditions may need to be optimized for the particular molecules being conjugated.

Materials:

  • This compound

  • Amine-containing molecule(s)

  • Coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Activation of Carboxylic Acid Groups:

    • Dissolve this compound in anhydrous DMF.

    • Add EDC (1.5 equivalents per carboxyl group) and NHS (1.2 equivalents per carboxyl group).

    • Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere (e.g., nitrogen or argon) to form the NHS-activated ester.

  • Conjugation to Amine-containing Molecule:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated this compound solution dropwise to the amine solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time will depend on the specific reactants.

  • Quenching the Reaction:

    • Add a quenching reagent, such as hydroxylamine, to the reaction mixture to quench any unreacted NHS-activated esters.

  • Purification of the Conjugate:

    • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and byproducts.

  • Characterization:

    • Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental protocol for amide coupling.

G A Dissolve this compound in anhydrous DMF B Add EDC and NHS for activation A->B D Mix Activated PEG with Amine-Molecule B->D C Dissolve Amine-Molecule in Reaction Buffer C->D E Quench Reaction D->E F Purify Conjugate E->F G Characterize Final Product F->G

Caption: Key steps in the experimental workflow for amide bond formation.

Signaling Pathways and Broader Context

While this compound itself is not directly involved in signaling pathways, its application in creating bioconjugates is highly relevant to studying and modulating these pathways. For instance, by conjugating a specific inhibitor to a targeting moiety (e.g., an antibody), researchers can deliver the inhibitor to a specific cell type, thereby dissecting its role in a particular signaling cascade.

Signaling Pathway Modulation Workflow

The diagram below illustrates the conceptual workflow of how a bioconjugate created with a PEG linker could be used to modulate a cellular signaling pathway.

G cluster_conjugate Bioconjugate cluster_cell Target Cell Targeting_Moiety Targeting Moiety (e.g., Antibody) PEG_Linker This compound Linker Targeting_Moiety->PEG_Linker Receptor Cell Surface Receptor Targeting_Moiety->Receptor Binding Effector_Molecule Effector Molecule (e.g., Inhibitor) PEG_Linker->Effector_Molecule Signaling_Cascade Intracellular Signaling Cascade Effector_Molecule->Signaling_Cascade Modulation (Inhibition/Activation) Receptor->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Conceptual use of a this compound conjugate in modulating a signaling pathway.

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of protocols and thorough characterization of the resulting conjugates are essential.

References

Navigating the Solution: A Technical Guide to the Solubility of Bis-PEG15-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of Bis-PEG15-acid, a homobifunctional PEG linker featuring terminal carboxylic acid groups. Understanding its behavior in various solvents is critical for its application in bioconjugation, drug delivery, and surface modification. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive overview based on the well-established principles of polyethylene (B3416737) glycol (PEG) chemistry and offers a general framework for experimental solubility determination.

Core Concepts: Understanding the Solubility of PEG Derivatives

The solubility of this compound is governed by the interplay of its constituent parts: the long, hydrophilic polyethylene glycol chain and the two terminal carboxylic acid groups. The PEG backbone, composed of repeating ethylene (B1197577) oxide units, is known for its high affinity for water, which arises from the ability of the ether oxygens to form hydrogen bonds with water molecules.[1] This inherent hydrophilicity generally imparts good aqueous solubility to PEG and its derivatives.[2][3]

The presence of terminal carboxylic acid groups further influences the solubility profile. These polar functional groups can participate in hydrogen bonding and, more significantly, can be ionized in aqueous solutions. At pH values above the pKa of the carboxylic acids, they will deprotonate to form carboxylates, which enhances the molecule's solubility in water due to ion-dipole interactions.[4][5]

In organic solvents, the solubility of PEGs is more nuanced and depends on the polarity of the solvent. Generally, PEGs are soluble in many common organic solvents.

Qualitative Solubility Profile of this compound

Based on the general properties of PEG-dicarboxylic acids, the expected solubility of this compound in a range of common solvents is summarized in the table below. It is important to note that this is a qualitative assessment and empirical testing is recommended for specific applications.

Solvent ClassSolvent ExamplesExpected SolubilityNotes
Aqueous Water, Phosphate-Buffered Saline (PBS)SolubleSolubility is expected to be good due to the hydrophilic PEG chain and terminal carboxylic acids. Solubility may be further enhanced at neutral to basic pH due to the ionization of the carboxylic acid groups.
Polar Protic Ethanol, MethanolSolublePEGs are generally soluble in lower alcohols.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileSolubleThese solvents are effective at solvating the polar functional groups and the PEG backbone.
Chlorinated Dichloromethane (DCM), ChloroformSolublePEGs typically exhibit good solubility in chlorinated solvents.
Aromatic TolueneLess SolubleSolubility in aromatic hydrocarbons may be limited and might be improved with heating.
Non-polar Hexane, EtherInsolubleDue to the hydrophilic nature of the PEG chain and the polar carboxylic acid groups, this compound is not expected to be soluble in non-polar solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general protocol can be adapted to determine the saturation solubility of this compound in a specific solvent.

Objective: To determine the saturation solubility of this compound in a chosen solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvent(s) (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Vials with secure caps

  • Analytical instrumentation for quantification (e.g., HPLC with a suitable detector, or gravimetric analysis)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of excess will depend on the expected solubility and should be sufficient to ensure that undissolved solid remains after equilibration.

    • Prepare several replicate samples to ensure the reliability of the results.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required will vary depending on the solvent and the physical form of the solute. A period of 24 to 48 hours is often a good starting point.

  • Separation of Saturated Solution:

    • After equilibration, carefully remove the vials and allow any undissolved solid to settle.

    • Separate the saturated supernatant from the excess solid. This can be achieved by centrifugation, followed by careful decantation of the supernatant, or by filtration through a syringe filter compatible with the solvent. It is crucial to avoid transferring any solid particles.

  • Quantification:

    • Accurately dilute a known volume of the saturated supernatant with a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method.

      • HPLC Analysis: An HPLC method with a detector suitable for PEG derivatives (e.g., an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector) can be used. A calibration curve prepared with known concentrations of this compound will be required.

      • Gravimetric Analysis: A known volume of the saturated supernatant can be transferred to a pre-weighed container. The solvent is then carefully evaporated, and the container with the dried residue is weighed again. The difference in weight corresponds to the mass of dissolved this compound.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/L, based on the concentration determined in the quantification step and any dilution factors used.

Visualizing Experimental and Molecular Interactions

To further aid in the understanding of the processes and concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_res Result start Add Excess this compound to Solvent equilibrate Equilibrate with Agitation at Constant Temperature start->equilibrate separate Separate Saturated Supernatant (Centrifugation/Filtration) equilibrate->separate quantify Quantify Concentration of Supernatant (e.g., HPLC, Gravimetric) separate->quantify calculate Calculate Solubility quantify->calculate

Caption: A generalized workflow for the experimental determination of solubility.

molecular_interaction cluster_peg cluster_aqueous Aqueous Solvent (e.g., Water) cluster_organic Polar Aprotic Solvent (e.g., DMF) peg This compound water H₂O peg->water Hydrogen Bonding & Ion-Dipole Interactions dmf DMF peg->dmf Dipole-Dipole Interactions

Caption: A simplified representation of this compound's interactions in different solvent types.

References

An In-depth Technical Guide to Bis-PEG15-acid: Properties, Synthesis, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG15-acid is a homobifunctional polyethylene (B3416737) glycol (PEG) linker that has garnered significant attention in the fields of drug delivery, bioconjugation, and proteomics. Its structure features a central chain of fifteen repeating ethylene (B1197577) glycol units, flanked by a carboxylic acid group at each terminus. This symmetrical design allows for the covalent linkage of two amine-containing molecules, making it an invaluable tool for creating complex biomolecular architectures. The hydrophilic nature of the PEG backbone enhances the solubility and stability of the resulting conjugates, often reducing aggregation and immunogenicity of the attached moieties. This technical guide provides a comprehensive overview of the key literature and methodologies associated with this compound, with a focus on its synthesis, characterization, and core applications.

Physicochemical Properties

This compound is a well-defined molecule with consistent physical and chemical properties. The key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C34H66O19[1]
Molecular Weight 778.88 g/mol [1][2]
Purity ≥95% to ≥98% (supplier dependent)[1][2]
Appearance White to off-white solid
Solubility Soluble in water and most organic solvents
Storage -20°C, desiccated[2]

Synthesis and Characterization

Representative Synthesis of this compound

Step 1: Tosylation of Poly(ethylene glycol) Diol

The synthesis begins with the activation of the terminal hydroxyl groups of a PEG diol with 15 ethylene glycol units. This is typically achieved through tosylation.

  • Materials: Poly(ethylene glycol) diol (15 units), p-toluenesulfonyl chloride (TsCl), triethylamine (B128534) (NEt3), dichloromethane (B109758) (DCM).

  • Protocol:

    • Dissolve the PEG diol in anhydrous DCM.

    • Add an excess of triethylamine to the solution to act as a base.

    • Cool the mixture in an ice bath and slowly add p-toluenesulfonyl chloride.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the PEG-ditosylate.

Step 2: Nucleophilic Substitution and Hydrolysis to Carboxylic Acid

The tosylated PEG is then reacted with a nucleophile that can be subsequently converted to a carboxylic acid, such as a cyanide salt, followed by hydrolysis.

  • Materials: PEG-ditosylate, sodium cyanide (NaCN), dimethylformamide (DMF), hydrochloric acid (HCl).

  • Protocol:

    • Dissolve the PEG-ditosylate in anhydrous DMF.

    • Add an excess of sodium cyanide and heat the reaction mixture.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Hydrolyze the resulting dinitrile by refluxing with concentrated hydrochloric acid.

    • After cooling, extract the diacid product with an organic solvent.

    • Dry the organic layer, remove the solvent, and purify the final this compound product, typically by column chromatography.

G cluster_synthesis Representative Synthesis of this compound PEG_diol HO-(CH₂CH₂O)₁₅-H (PEG Diol) PEG_ditosylate TsO-(CH₂CH₂O)₁₅-Ts (PEG Ditosylate) PEG_diol->PEG_ditosylate TsCl, NEt₃ PEG_dinitrile NC-CH₂CH₂-(OCH₂CH₂)₁₄-OCH₂CH₂-CN (PEG Dinitrile) PEG_ditosylate->PEG_dinitrile NaCN, DMF Bis_PEG15_acid HOOC-CH₂-(OCH₂CH₂)₁₄-OCH₂-COOH (this compound) PEG_dinitrile->Bis_PEG15_acid HCl, H₂O, Δ G cluster_conjugation Amine-to-Amine Conjugation Workflow Bis_PEG_Acid This compound Activated_Ester NHS-activated Bis-PEG15-ester Bis_PEG_Acid->Activated_Ester EDC, NHS Intermediate_Conjugate Intermediate Conjugate Activated_Ester->Intermediate_Conjugate + Amine-Molecule 1 Amine_Molecule_1 Amine-Molecule 1 (e.g., Protein) Amine_Molecule_1->Intermediate_Conjugate Final_Conjugate Final Conjugate (Molecule 1 - PEG - Molecule 2) Intermediate_Conjugate->Final_Conjugate + Amine-Molecule 2 Amine_Molecule_2 Amine-Molecule 2 (e.g., Small Molecule) Amine_Molecule_2->Final_Conjugate G cluster_protac PROTAC Mechanism of Action PROTAC PROTAC (Target Binder - Bis-PEG15 - E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

Navigating the Core: A Technical Guide to the Safety, Handling, and Storage of Bis-PEG15-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and storage of Bis-PEG15-acid, a homobifunctional polyethylene (B3416737) glycol (PEG) derivative. Designed for professionals in research and drug development, this document outlines essential safety precautions, proper handling techniques, recommended storage conditions, and a general experimental protocol for its application as a linker in bioconjugation and Proteolysis Targeting Chimera (PROTAC) synthesis.

Compound Profile

This compound is a hydrophilic linker molecule characterized by a polyethylene glycol chain with fifteen repeating ethylene (B1197577) glycol units, flanked by a carboxylic acid group at each terminus. This structure imparts flexibility and increased aqueous solubility to the molecules it connects. Its primary application lies in the covalent conjugation of biomolecules, such as proteins, peptides, and antibodies, as well as in the synthesis of PROTACs, where it serves as a linker to bring a target protein and an E3 ubiquitin ligase into proximity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C34H66O19
Molecular Weight 778.88 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents
Purity Typically ≥95%

Safety and Hazard Information

General Safety Precautions:

Polyethylene glycols are generally considered to have low toxicity. However, as with any chemical reagent, appropriate safety measures should be taken to minimize exposure.

  • Eye Contact: May cause mild irritation.

  • Skin Contact: Unlikely to cause significant irritation.

  • Inhalation: May cause respiratory tract irritation if inhaled as a dust or aerosol.

  • Ingestion: May cause gastrointestinal upset.

Table 2: General Safety and Handling Recommendations for PEG-Acids

HazardPrecautionary StatementFirst Aid Measures
Eye Contact Wear safety glasses with side-shields or goggles.Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Skin Contact Wear protective gloves (e.g., nitrile) and a lab coat.Wash off with soap and plenty of water. Remove contaminated clothing.
Inhalation Work in a well-ventilated area or use a fume hood. Avoid breathing dust or aerosols.Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Ingestion Do not eat, drink, or smoke when using this product.Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE):

A standard set of PPE should be worn when handling this compound.

  • Eye and Face Protection: Chemical safety goggles are required. A face shield may be necessary when there is a risk of splashing.

  • Skin Protection: A standard laboratory coat must be worn.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator may be required.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Goggles Safety Goggles LabCoat Lab Coat Gloves Nitrile Gloves Respirator Respirator (if needed) Researcher Researcher Handling Handling this compound Researcher->Handling Performs Handling->Goggles Wears Handling->LabCoat Wears Handling->Gloves Wears Handling->Respirator Wears

Figure 1. Recommended Personal Protective Equipment for handling this compound.

Storage Conditions

Proper storage is vital to maintain the stability and reactivity of this compound.

Recommended Storage:

  • Temperature: Store at -20°C for long-term storage.

  • Environment: Keep in a dry and well-ventilated place.

  • Container: Store in the original, tightly sealed container.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

This compound is typically shipped at ambient temperature, but it should be transferred to the recommended storage conditions upon receipt.

Experimental Protocols: Application in Bioconjugation

This compound is a homobifunctional linker, meaning it has two identical reactive groups (carboxylic acids). These carboxylic acid groups can be reacted with primary amines on biomolecules to form stable amide bonds. This reaction is typically facilitated by the use of carbodiimide (B86325) chemistry.

General Protocol for Amine Conjugation:

This protocol describes a general method for conjugating this compound to an amine-containing molecule (e.g., a protein or peptide). The optimal reaction conditions, including stoichiometry and incubation times, should be determined empirically for each specific application.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Prepare the amine-containing molecule in the Conjugation Buffer.

    • Prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO immediately before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a separate reaction vessel, mix this compound with EDC and NHS in the Activation Buffer. A typical molar ratio is 1:1.5:1.5 (this compound:EDC:NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Amine-Containing Molecule:

    • Add the activated this compound solution to the solution of the amine-containing molecule. The molar excess of the linker should be optimized for the specific application.

    • Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction:

    • Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS-activated linker.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.

Conjugation_Workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Linker Activation cluster_conjugation 3. Conjugation cluster_quenching 4. Quenching cluster_purification 5. Purification Prep_Protein Prepare Amine-Molecule in Conjugation Buffer Conjugate Add Activated Linker to Amine-Molecule Prep_Protein->Conjugate Prep_Linker Prepare this compound Stock Solution Activate Activate this compound with EDC and NHS Prep_Linker->Activate Prep_Activators Prepare EDC/NHS Stock Solutions Prep_Activators->Activate Activate->Conjugate Quench Quench Reaction with Tris or Glycine Conjugate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify

Figure 2. General workflow for the conjugation of this compound to an amine-containing molecule.

Application in PROTAC Synthesis

This compound is a valuable tool in the synthesis of PROTACs, where it functions as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG chain are critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.

The general conjugation protocol described above can be adapted for the stepwise synthesis of a PROTAC. For instance, one carboxylic acid group of this compound can be conjugated to the first ligand, followed by purification and subsequent conjugation of the second carboxylic acid group to the second ligand.

PROTAC_Signaling_Pathway cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Leads to Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Protein Degradation Proteasome->Degradation Results in

Figure 3. Signaling pathway of PROTAC-mediated protein degradation utilizing a linker such as this compound.

This technical guide provides a foundational understanding of the safe and effective use of this compound. Researchers are strongly encouraged to consult the specific documentation provided by the supplier and to perform their own risk assessments before commencing any experimental work.

References

Commercial Sources and Technical Guide for Bis-PEG15-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG15-acid, a homobifunctional polyethylene (B3416737) glycol (PEG) linker, including its commercial sources, key technical data, and detailed experimental protocols for its application in bioconjugation and drug development.

Introduction to this compound

This compound is a discrete PEG (dPEG®) linker featuring a chain of 15 ethylene (B1197577) glycol units terminated at both ends by a carboxylic acid group.[1][2] This homobifunctional structure allows for the covalent conjugation of two molecules possessing primary or secondary amine groups, forming stable amide bonds.[1][2] The hydrophilic nature of the PEG backbone enhances the solubility and stability of the resulting conjugate in aqueous environments, a crucial attribute for biological applications.[3][4] Its defined length provides a precise spacer between the conjugated molecules, which is critical for optimizing steric hindrance and biological activity.[5]

The terminal carboxylic acids require activation, typically with coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS), to form a more reactive species that readily couples with amines.[1][2][6][7] This linker is particularly valuable in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[8][9][10] In PROTACs, the linker bridges a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the formation of a ternary complex that leads to the degradation of the target protein.[3][11][] The length and flexibility of the PEG linker are critical factors influencing the stability and efficacy of the final conjugate.[3][13]

Commercial Sources and Suppliers

This compound is available from several commercial suppliers. The following table summarizes the key information for procurement.

SupplierCatalog NumberPurityAvailable Quantities
BroadPharm BP-24024≥98%100 mg, 500 mg, 1 g
AxisPharm AP11299≥95%100 mg, 500 mg, 1 g
Aladdin Scientific B596345≥98%500 mg
MedchemExpress HY-126891 (similar structure)Not specified100 mg, 500 mg
TargetMol T17620Not specified100 mg, 500 mg

Technical Data

The following table outlines the key technical specifications for this compound.

PropertyValue
Chemical Name 4,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxatritetracontanedioic acid
Molecular Formula C₃₄H₆₆O₁₉
Molecular Weight 778.88 g/mol
CAS Number 51178-68-8
Appearance Oil or viscous liquid
Solubility Soluble in water, DMSO, DMF
Storage -20°C

Experimental Protocols

Activation of Bis-PEG-acid and Conjugation to an Amine-Containing Molecule (e.g., Protein)

This protocol describes the activation of the carboxylic acid groups of a Bis-PEG-acid linker using EDC and NHS, followed by conjugation to a protein.[14]

Materials:

  • This compound

  • Amine-containing protein

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

  • Reaction vessels

  • Stirring equipment

Procedure:

  • Preparation of Reagents:

    • Dissolve the amine-containing protein in Conjugation Buffer to a known concentration (e.g., 1-10 mg/mL).

    • Dissolve this compound in the Activation Buffer.

  • Activation of this compound:

    • In a separate reaction tube, add the desired molar amount of this compound.

    • Add a 2-5 fold molar excess of both EDC and NHS to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming an NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution. The final pH of the reaction mixture should be maintained between 7.2 and 7.5 for efficient conjugation to primary amines.

    • The molar ratio of the activated PEG linker to the protein should be optimized based on the desired degree of labeling. A starting point could be a 10-20 fold molar excess of the linker.[15]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove the excess PEG linker and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternative purification methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can also be employed for higher purity.[16]

Characterization of the PEGylated Conjugate

The success of the conjugation can be assessed using various analytical techniques:

  • SDS-PAGE: A shift in the apparent molecular weight of the protein band compared to the unmodified protein indicates successful PEGylation.[14]

  • Size-Exclusion Chromatography (SEC-HPLC): Can be used to assess the purity of the conjugate and separate different PEGylated species.[16]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate molecular weight of the conjugate, confirming the number of attached PEG linkers.

Visualizations

Experimental Workflow for Protein Conjugation

G cluster_0 Reagent Preparation cluster_1 Activation cluster_2 Conjugation cluster_3 Quenching & Purification cluster_4 Characterization prep_protein Dissolve Protein in Conjugation Buffer conjugate Add activated PEG to protein solution prep_protein->conjugate prep_peg Dissolve this compound in Activation Buffer activate_peg Add EDC and NHS to This compound solution prep_peg->activate_peg incubation_activation Incubate for 15-30 min at room temperature activate_peg->incubation_activation incubation_activation->conjugate incubation_conjugation Incubate for 2h at RT or overnight at 4°C conjugate->incubation_conjugation quench Add Quenching Solution incubation_conjugation->quench purify Purify via Desalting Column or SEC quench->purify characterize Analyze by SDS-PAGE, SEC-HPLC, Mass Spec purify->characterize

Caption: Workflow for protein conjugation with this compound.

Logical Relationship in PROTAC Assembly

PROTAC_Assembly POI_ligand Protein of Interest (POI) Ligand with Amine Group PROTAC_intermediate POI Ligand-PEG-acid Intermediate POI_ligand->PROTAC_intermediate 1. EDC/NHS Activation 2. Amidation E3_ligand E3 Ligase Ligand with Amine Group Final_PROTAC Final PROTAC (POI Ligand-PEG-E3 Ligand) E3_ligand->Final_PROTAC Amidation Bis_PEG This compound Activated_PEG_1 Mono-activated PEG-acid Bis_PEG->Activated_PEG_1 Controlled Activation Activated_PEG_1->PROTAC_intermediate Activated_PROTAC_intermediate Activated POI Ligand-PEG-NHS PROTAC_intermediate->Activated_PROTAC_intermediate EDC/NHS Activation Activated_PROTAC_intermediate->Final_PROTAC

Caption: Stepwise assembly of a PROTAC using this compound.

Role of this compound in Ternary Complex Formation

Ternary_Complex cluster_PROTAC PROTAC Structure PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation POI Ligand POI Ligand This compound Linker This compound Linker POI Ligand->this compound Linker E3 Ligase Ligand E3 Ligase Ligand This compound Linker->E3 Ligase Ligand

References

Bis-PEG15-acid CAS number and spectral data (NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG15-acid, a homobifunctional crosslinker with applications in bioconjugation, drug delivery, and surface modification. This document details its chemical properties, provides representative analytical methodologies, and outlines its utility in scientific research.

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a carboxylic acid group at each terminus of a 15-unit ethylene (B1197577) glycol chain. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media.[1][2][3][4] The terminal carboxylic acids can be readily reacted with primary amine groups in the presence of coupling agents to form stable amide bonds.[1]

PropertyValueReference
CAS Number 51178-68-8
Chemical Formula C34H66O19
Molecular Weight Approximately 778.9 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in water, DMF, and DMSO
Storage -20°C for long-term storage

Spectral Data and Characterization

While specific spectra for this compound are not publicly available, this section outlines standardized protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for PEG-containing molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure and purity of this compound. The repeating ethylene glycol units will produce a characteristic signal, and the terminal groups will have distinct chemical shifts.

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Temperature: Room temperature.

    • Pulse Program: Standard single-pulse ¹H acquisition.

  • Data Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Data Analysis:

    • Integrate the peaks corresponding to the PEG backbone (typically a broad singlet around 3.6 ppm) and the protons adjacent to the carboxylic acid groups.

    • The ratio of these integrals can be used to confirm the structure and estimate the PEG chain length.

    • It is important to be aware of ¹³C satellite peaks which can sometimes be misinterpreted, especially in large polymers.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and assess the polydispersity of this compound. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for the analysis of PEG compounds.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a solvent compatible with ESI, such as a mixture of water, acetonitrile, and a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

  • Instrument Setup:

    • Mass Spectrometer: An electrospray ionization time-of-flight (ESI-TOF) or quadrupole time-of-flight (ESI-QTOF) mass spectrometer is suitable.

    • Ionization Mode: Positive or negative ion mode can be used. Adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) are commonly observed in positive mode.

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire data over a mass range appropriate for the expected molecular weight and charge states of the analyte.

  • Data Analysis:

    • The resulting spectrum will show a distribution of peaks corresponding to the different chain lengths present in the sample, each potentially with multiple charge states.

    • The repeating unit of PEG has a mass of approximately 44 Da, which will be the characteristic difference between adjacent peaks in the mass spectrum.

    • Deconvolution software can be used to determine the zero-charge mass distribution and calculate the average molecular weight.

Logical Workflow for Quality Control of this compound

The following diagram illustrates a typical workflow for the quality control and characterization of this compound.

QC_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Analytical Characterization cluster_verification Data Verification cluster_final Final Product synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr ¹H NMR Spectroscopy purification->nmr Identity Check ms Mass Spectrometry (ESI or MALDI) purification->ms MW Check hplc HPLC/UPLC for Purity purification->hplc Purity Check structure_confirm Structure Confirmation nmr->structure_confirm mw_confirm Molecular Weight and Polydispersity ms->mw_confirm purity_confirm Purity Assessment hplc->purity_confirm final_product Qualified this compound structure_confirm->final_product mw_confirm->final_product purity_confirm->final_product

Caption: Quality control workflow for this compound.

Signaling Pathways and Applications

This compound itself is not directly involved in signaling pathways. However, its utility lies in its ability to conjugate molecules that are. For example, it can be used to link two different proteins to study protein-protein interactions or to create a bivalent ligand that can simultaneously engage two receptors, potentially leading to enhanced downstream signaling.

A common application is in the development of Antibody-Drug Conjugates (ADCs). In this context, this compound can act as a hydrophilic linker between the antibody and a cytotoxic drug. The PEG component can improve the pharmacokinetic properties of the ADC.

The following diagram illustrates the conceptual application of this compound in creating a bivalent ligand for receptor dimerization and subsequent signal activation.

Bivalent_Ligand_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand1 Ligand 1 peg_linker This compound ligand1->peg_linker ligand2 Ligand 2 ligand2->peg_linker bivalent_ligand Bivalent Ligand peg_linker->bivalent_ligand Conjugation receptor1 Receptor A bivalent_ligand->receptor1 Binds receptor2 Receptor B bivalent_ligand->receptor2 Binds dimerization Receptor Dimerization receptor1->dimerization receptor2->dimerization signaling Downstream Signaling Cascade dimerization->signaling response Cellular Response signaling->response

References

An In-depth Technical Guide to the Fundamental Principles of PEGylation Using Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Dicarboxylic Acids in Advanced PEGylation

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a cornerstone of modern biopharmaceutical development, enhancing the therapeutic value of proteins, peptides, and nanoparticles. This process can improve pharmacokinetic profiles, increase stability, and reduce the immunogenicity of therapeutic agents.[1][2] Among the various chemical strategies for PEGylation, the use of dicarboxylic acids as linkers offers a versatile and robust method for conjugating PEG to biomolecules.

This technical guide provides a comprehensive overview of the fundamental principles of PEGylation utilizing dicarboxylic acids. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and troubleshoot their PEGylation experiments effectively. We will delve into the core chemistry, provide detailed experimental protocols, present quantitative data for comparative analysis, and offer a guide to the characterization of the final PEGylated product.

Core Principles of Dicarboxylic Acid-Mediated PEGylation

The fundamental principle behind this PEGylation strategy lies in the reaction between the carboxyl groups of a dicarboxylic acid-terminated PEG (HOOC-PEG-COOH) and the primary amine groups (e.g., lysine (B10760008) residues or the N-terminus) on a biomolecule.[2] This reaction forms a stable amide bond.

The Chemistry of Activation: Enabling the Reaction

Direct reaction between a carboxylic acid and an amine is generally inefficient under physiological conditions. Therefore, the carboxylic acid groups on the PEG linker must first be "activated" to a more reactive form. The most common and effective method for this activation is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4]

The activation process occurs in two steps:

  • Formation of an O-acylisourea intermediate: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Conversion to a stable NHS ester: The O-acylisourea intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. This NHS ester can then efficiently react with primary amines on the target protein to form a stable amide linkage.

The activation reaction is most efficient at a pH between 4.5 and 7.2, while the subsequent reaction with the amine is most efficient at a pH of 7-8.

G cluster_activation Carboxylic Acid Activation cluster_conjugation Bioconjugation PEG_COOH PEG-Dicarboxylic Acid (HOOC-PEG-COOH) Intermediate O-acylisourea Intermediate (Unstable) PEG_COOH->Intermediate + EDC EDC EDC NHS NHS Activated_PEG Amine-Reactive PEG-NHS Ester Intermediate->Activated_PEG + NHS PEGylated_Protein PEGylated Protein (Stable Amide Bond) Activated_PEG->PEGylated_Protein + Protein (pH 7-8) Protein Protein with Primary Amines (e.g., Lysine, N-terminus) Protein->PEGylated_Protein

Figure 1: General workflow for dicarboxylic acid-mediated PEGylation.

Choice of Dicarboxylic Acid: Succinic vs. Glutaric Acid

The length of the dicarboxylic acid linker can influence the properties of the resulting PEGylated protein. The two most commonly used dicarboxylic acids for this purpose are succinic acid (a four-carbon chain) and glutaric acid (a five-carbon chain). While both form stable amide bonds, the subtle difference in linker length can impact:

  • Reaction Kinetics: The longer, more flexible glutaric acid linker may experience less steric hindrance, potentially leading to faster reaction kinetics in some cases.

  • Conjugate Stability: The stability of the resulting ester linkage within the PEG-linker construct can be influenced by the dicarboxylic acid used.

  • Biological Activity: The distance between the PEG molecule and the protein surface can affect the protein's conformation and its interaction with biological targets.

Experimental Protocols

This section provides detailed protocols for the PEGylation of a model protein, Lysozyme (B549824), using both succinic and glutaric acid-derived PEG linkers.

Materials and Reagents
  • Lysozyme from chicken egg white

  • mPEG-succinimidyl succinate (B1194679) (mPEG-SS) or mPEG-glutarate NHS ester

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • MES Buffer (0.1 M, pH 6.0)

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)

  • Dialysis tubing (10 kDa MWCO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Superdex 75 or similar)

  • Ion-Exchange Chromatography (IEX) column (e.g., SP Sepharose or similar)

Protocol 1: PEGylation of Lysozyme with Succinimidyl Succinate PEG (mPEG-SS)

This protocol is adapted for a typical laboratory scale reaction.

  • Prepare Lysozyme Solution: Dissolve Lysozyme in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 10 mg/mL.

  • Prepare mPEG-SS Solution: Immediately before use, dissolve mPEG-SS in the same phosphate buffer to a concentration that will achieve a 5-fold molar excess of PEG to Lysozyme in the final reaction mixture.

  • PEGylation Reaction: Add the mPEG-SS solution to the Lysozyme solution while gently stirring. Incubate the reaction at room temperature for 1 hour.

  • Quench Reaction: Stop the reaction by adding a small volume of 1 M Tris buffer, pH 8.0, to a final concentration of 20 mM.

  • Purification:

    • Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO membrane to remove unreacted PEG and byproducts.

    • Ion-Exchange Chromatography (IEX): Further purify the PEGylated lysozyme using a cation exchange column. Elute with a linear salt gradient (e.g., 0-1 M NaCl in 20 mM phosphate buffer, pH 7.0). Unmodified lysozyme will bind more strongly than the PEGylated forms.

    • Size-Exclusion Chromatography (SEC): As a final polishing step, use an SEC column to separate mono-, di-, and poly-PEGylated species from any remaining unreacted protein.

Protocol 2: Two-Step PEGylation of Lysozyme with PEG-Dicarboxylic Acid

This protocol involves the in-situ activation of a dicarboxylic acid-terminated PEG.

  • Prepare Solutions:

    • Dissolve PEG-dicarboxylic acid (e.g., HOOC-PEG-COOH) in 0.1 M MES buffer, pH 6.0.

    • Prepare stock solutions of EDC and NHS in the same MES buffer.

    • Dissolve Lysozyme in 0.1 M phosphate buffer, pH 8.0, at 10 mg/mL.

  • Activation of PEG-dicarboxylic acid:

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the PEG-dicarboxylic acid solution.

    • Incubate at room temperature for 15-30 minutes to allow for the formation of the NHS ester.

  • Conjugation to Lysozyme:

    • Add the activated PEG solution to the Lysozyme solution. A molar ratio of 10:1 of the reactive carboxylic acid lipid to the protein is recommended.

    • Adjust the pH of the reaction mixture to 7.5-8.0 with 0.1 M sodium phosphate buffer.

    • Incubate at room temperature for 2 hours or overnight at 4°C.

  • Quenching and Purification: Follow the same quenching and purification steps as described in Protocol 1.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prepare_Protein Dissolve Protein in Buffer Mix Combine Protein and PEG Solutions Prepare_Protein->Mix Prepare_PEG Dissolve Activated PEG (or PEG-COOH + Activators) Prepare_PEG->Mix Incubate Incubate at RT or 4°C Mix->Incubate Quench Quench Reaction (e.g., with Tris buffer) Incubate->Quench Dialysis Dialysis/ Buffer Exchange Quench->Dialysis IEX Ion-Exchange Chromatography (IEX) Dialysis->IEX SEC Size-Exclusion Chromatography (SEC) IEX->SEC Characterize Characterize Final Product SEC->Characterize G Start Low or No PEGylation Check_Reagents Are EDC/NHS fresh and stored correctly? Start->Check_Reagents Yes1 Yes Check_Reagents->Yes1 No1 No Check_Reagents->No1 Check_Buffer Does the buffer contain primary amines (e.g., Tris)? Yes1->Check_Buffer Replace_Reagents Use fresh EDC/NHS. Store desiccated at -20°C. No1->Replace_Reagents Yes2 Yes Check_Buffer->Yes2 No2 No Check_Buffer->No2 Change_Buffer Use a non-amine buffer (e.g., PBS, MES). Yes2->Change_Buffer Check_pH Is the pH optimal for activation (4.5-7.2) and conjugation (7-8)? No2->Check_pH Yes3 Yes Check_pH->Yes3 No3 No Check_pH->No3 Check_Ratio Is the molar ratio of PEG to protein sufficient? Yes3->Check_Ratio Adjust_pH Adjust pH of reaction steps. No3->Adjust_pH Yes4 Yes Check_Ratio->Yes4 No4 No Check_Ratio->No4 Protein_Aggregation Is the protein aggregating? Yes4->Protein_Aggregation Increase_Ratio Increase the molar excess of the PEG reagent. No4->Increase_Ratio Yes5 Yes Protein_Aggregation->Yes5 No5 No Protein_Aggregation->No5 Optimize_Conc Optimize protein concentration and buffer conditions. Yes5->Optimize_Conc Success Successful PEGylation No5->Success

References

Methodological & Application

Application Note and Protocol: Conjugation of Bis-PEG15-acid to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. This process can improve protein solubility, stability, and circulation half-life, while reducing immunogenicity.[1][2][3] Bis-PEG15-acid is a homobifunctional PEG linker containing two terminal carboxylic acid groups. This linker allows for the covalent attachment to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on the protein surface through the formation of stable amide bonds.[4] The conjugation process typically involves a two-step reaction where the carboxylic acid groups are first activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6][7] This activation step forms a more stable NHS ester intermediate, which then efficiently reacts with the primary amines on the protein.[5][8]

This document provides a detailed protocol for the conjugation of this compound to a model protein, including methods for purification and characterization of the resulting PEGylated protein.

Materials and Reagents

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[6]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[9][10]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns or size-exclusion chromatography (SEC) system

  • Dialysis tubing or cassettes (MWCO appropriate for the protein)

  • SDS-PAGE reagents and equipment

  • Bradford or BCA protein assay reagents

Experimental Protocols

Part 1: Activation of this compound with EDC/NHS

This initial step activates the carboxylic acid groups of the this compound to make them reactive towards the primary amines on the protein.

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[5]

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[6]

  • Activation Reaction:

    • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

    • Add a 2-5 fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.[11]

    • Incubate the reaction mixture for 15-30 minutes at room temperature.[11]

Part 2: Conjugation of Activated this compound to Protein

This step involves the reaction of the activated PEG linker with the primary amines on the surface of the target protein.

  • Protein Preparation:

    • Dissolve the protein in Conjugation Buffer at a known concentration (e.g., 1-10 mg/mL).[9]

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for conjugation. If necessary, perform a buffer exchange using a desalting column or dialysis.[12][13]

  • Conjugation Reaction:

    • Immediately add the freshly activated this compound solution to the protein solution. A common starting molar ratio is a 20-fold molar excess of the PEG linker to the protein, but this should be optimized for each specific protein and desired degree of PEGylation.[12][13]

    • The final pH of the reaction mixture should be between 7.2 and 7.5.[11]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[11]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[11]

    • Incubate for 15-30 minutes at room temperature.[11]

Part 3: Purification of the PEGylated Protein

Purification is essential to remove unreacted PEG linker, reaction byproducts, and unmodified protein.

  • Size Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins based on their increased hydrodynamic radius.[][15]

    • Equilibrate an SEC column with a suitable buffer (e.g., PBS).

    • Load the quenched reaction mixture onto the column.

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm. PEGylated proteins will elute earlier than the unmodified protein.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield surface charges, altering the protein's interaction with the IEX resin.[]

    • Choose an appropriate IEX resin (cation or anion exchange) based on the protein's isoelectric point and the buffer pH.

    • Load the sample and elute with a salt gradient. Different PEGylated species may be separated.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used as a polishing step to separate different PEGylated forms.[2][3]

  • Dialysis/Ultrafiltration: These methods are effective for removing smaller molecular weight impurities like unreacted PEG and byproducts.[15]

Part 4: Characterization of the PEGylated Protein

Characterization is crucial to confirm successful conjugation and assess the quality of the product.

  • SDS-PAGE:

    • Run samples of the unmodified protein and the purified PEGylated protein on an SDS-PAGE gel.

    • Successful PEGylation is indicated by a shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein.[11]

  • Mass Spectrometry (MS):

    • ESI-MS can be used to determine the exact molecular weight of the conjugate and to identify the degree of PEGylation (i.e., the number of PEG chains attached per protein molecule).[1][16]

  • Size Exclusion Chromatography (SEC):

    • Analytical SEC can confirm the increase in hydrodynamic size and assess the purity of the final product.[11][]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a this compound protein conjugation experiment. These values should be optimized for each specific application.

ParameterRecommended RangePurpose
Molar Ratio (PEG:Protein) 10:1 to 50:1Controls the degree of PEGylation.[13]
Molar Ratio (EDC:PEG) 2:1 to 5:1Ensures efficient activation of carboxylic acids.[11]
Molar Ratio (NHS:PEG) 2:1 to 5:1Stabilizes the activated intermediate.[11]
Activation pH 6.0Optimal for EDC/NHS activation.[17]
Conjugation pH 7.2 - 7.5Optimal for reaction with primary amines.[9][10]
Reaction Time 2 - 12 hoursAffects the extent of conjugation.[11]
Reaction Temperature 4 - 25 °CLower temperatures can minimize protein degradation.[11]
Protein Concentration 1 - 10 mg/mLInfluences reaction kinetics.[9]

Visualizations

G Chemical Reaction Pathway cluster_activation Activation Step (pH 6.0) cluster_conjugation Conjugation Step (pH 7.2-7.5) BisPEG_Acid This compound (HOOC-PEG-COOH) Activated_PEG Activated NHS Ester (NHS-OOC-PEG-COO-NHS) BisPEG_Acid->Activated_PEG EDC, NHS EDC_NHS EDC + NHS PEG_Protein PEGylated Protein Activated_PEG->PEG_Protein Protein-NH2 Protein Protein (with -NH2 groups) Protein->PEG_Protein

Caption: EDC/NHS activation and protein conjugation pathway.

G Experimental Workflow Start Start Activate_PEG 1. Activate this compound with EDC/NHS Start->Activate_PEG Conjugate 3. Mix Activated PEG and Protein (Incubate) Activate_PEG->Conjugate Prepare_Protein 2. Prepare Protein Solution in Amine-Free Buffer Prepare_Protein->Conjugate Quench 4. Quench Reaction Conjugate->Quench Purify 5. Purify PEGylated Protein (e.g., SEC, IEX) Quench->Purify Characterize 6. Characterize Conjugate (SDS-PAGE, MS) Purify->Characterize End End Characterize->End

Caption: Workflow for this compound protein conjugation.

References

Application Notes and Protocols for Bis-PEG15-acid in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Bis-PEG15-acid in the formation of hydrogels for a variety of biomedical applications, including drug delivery and tissue engineering.

Introduction to this compound Hydrogels

This compound is a homobifunctional crosslinker featuring a polyethylene (B3416737) glycol (PEG) backbone of 15 repeating units, flanked by a carboxylic acid group at each terminus. The hydrophilic PEG spacer imparts excellent water solubility and biocompatibility to the resulting hydrogels, minimizing non-specific protein adsorption and reducing the likelihood of an adverse immune response.[1][2] Hydrogel formation is typically achieved through the crosslinking of this compound with a di- or multi-amine functional molecule via the formation of stable amide bonds. This reaction is most commonly mediated by the use of carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS).[3][4][5] The resulting hydrogels are biocompatible and their physical properties, such as swelling and mechanical strength, can be tuned by varying the concentration of the precursors.

Principle of Hydrogel Formation

The formation of a hydrogel using this compound and a diamine crosslinker is a two-step process when using EDC/NHS chemistry. First, the carboxylic acid groups of this compound are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable, amine-reactive NHS ester. In the second step, the NHS-activated this compound reacts with the primary amine groups of a crosslinking agent (e.g., a diamine) to form stable amide bonds, resulting in a crosslinked hydrogel network.

Data Presentation

The physicochemical properties of hydrogels are critical for their application. The following tables summarize typical quantitative data for PEG-based hydrogels. It is important to note that the specific values for a this compound hydrogel will depend on the specific diamine crosslinker used, the polymer concentration, and the crosslinking efficiency. The data presented here is based on studies of PEG-diacrylate and PEG-diacid hydrogels of varying molecular weights and concentrations, and serves as a general guideline.

Table 1: Mechanical Properties of PEG-Based Hydrogels

PEG DerivativeConcentration (wt%)Compressive Modulus (kPa)Reference
PEG-diacrylate (3.4 kDa)1040 - 100
PEG-diacrylate (3.4 kDa)20400 - 500
PEG-diacrylate (10 kDa)1030 - 90
PEG-diacrylate (10 kDa)30110

Table 2: Swelling Properties of PEG-Based Hydrogels

PEG DerivativeConcentration (wt%)Swelling Ratio (q)Reference
PEG-diacrylate (3.4 kDa)1015 - 25
PEG-diacrylate (10 kDa)1025 - 35
PEG-NHS2Decreased by 50%
8-arm PEG (varied)4 - 1015 - 30

Experimental Protocols

Materials
  • This compound

  • Diamine crosslinker (e.g., ethylenediamine, putrescine, or a PEG-diamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Deionized water

  • Syringes and needles

  • Molds for hydrogel casting (e.g., PDMS molds)

Protocol for Hydrogel Formation

This protocol describes the formation of a this compound hydrogel using EDC/NHS chemistry. The final concentration of the hydrogel can be adjusted by varying the initial concentrations of the precursors.

  • Prepare Stock Solutions:

    • Prepare a 100 mM MES buffer solution (pH 5.0-6.0).

    • Dissolve this compound in the MES buffer to the desired concentration (e.g., 10% w/v).

    • Dissolve the diamine crosslinker in PBS (pH 7.4) to a concentration that results in a 2:1 molar ratio of carboxylic acid groups (from this compound) to amine groups.

    • Freshly prepare stock solutions of EDC (e.g., 400 mM in MES buffer) and NHS (e.g., 100 mM in MES buffer).

  • Activation of this compound:

    • To the this compound solution, add the EDC and NHS stock solutions. The final molar ratio of COOH:EDC:NHS should be approximately 1:2:0.5.

    • Gently mix the solution and allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Hydrogel Crosslinking:

    • Add the diamine crosslinker solution to the activated this compound solution.

    • Thoroughly but gently mix the components.

    • Immediately cast the solution into the desired molds.

    • Allow the crosslinking reaction to proceed at room temperature or 37°C for at least 4 hours, or until a stable hydrogel is formed. The gelation time will vary depending on the concentrations of the reactants.

  • Purification and Swelling:

    • Carefully remove the hydrogels from the molds.

    • Immerse the hydrogels in a large volume of deionized water or PBS to remove unreacted reagents and byproducts.

    • Replace the water or PBS every few hours for 1-2 days to ensure complete purification and to allow the hydrogels to reach their equilibrium swelling state.

Protocol for Characterization of Hydrogel Properties
  • After reaching equilibrium swelling in deionized water, remove the hydrogel and gently blot the surface to remove excess water.

  • Record the swollen weight (Ws).

  • Freeze-dry the hydrogel until a constant weight is achieved and record the dry weight (Wd).

  • Calculate the swelling ratio (q) using the following formula: q = Ws / Wd

  • Prepare cylindrical hydrogel samples of a defined diameter and height.

  • Perform unconfined compression testing using a mechanical tester equipped with a suitable load cell.

  • Apply a compressive strain at a constant rate (e.g., 10% per minute).

  • Record the resulting stress-strain curve.

  • The compressive modulus can be calculated from the initial linear region of the stress-strain curve.

  • Prepare drug-loaded hydrogels by dissolving the therapeutic agent in the diamine crosslinker solution before mixing with the activated this compound.

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C) with gentle agitation.

  • At predetermined time points, collect aliquots of the release medium and replace with fresh medium.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative drug release as a percentage of the initial drug loading.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_characterization Characterization prep_peg Dissolve this compound in MES Buffer activation Activation of This compound prep_peg->activation prep_diamine Dissolve Diamine in PBS crosslinking Crosslinking prep_diamine->crosslinking prep_edc_nhs Prepare EDC/NHS Stock Solutions prep_edc_nhs->activation activation->crosslinking purification Purification & Swelling crosslinking->purification mechanical Mechanical Testing purification->mechanical drug_release Drug Release Study purification->drug_release

Caption: Experimental workflow for this compound hydrogel formation and characterization.

signaling_pathway cluster_hydrogel Hydrogel-Mediated Drug Delivery cluster_cell Cellular Response hydrogel This compound Hydrogel (Drug-loaded) release Sustained Drug Release hydrogel->release receptor Cell Surface Receptor release->receptor Drug Binding signaling Intracellular Signaling Cascade (e.g., MAPK/ERK) receptor->signaling Activation response Cellular Response (e.g., Proliferation, Differentiation) signaling->response Modulation

Caption: Signaling pathway activated by drug release from a this compound hydrogel.

Applications

Hydrogels fabricated from this compound are promising materials for a range of biomedical applications:

  • Drug Delivery: The tunable porosity and biocompatibility of these hydrogels make them excellent candidates for the sustained and controlled release of therapeutic agents, including small molecules, peptides, and proteins.

  • Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a suitable environment for cell encapsulation, proliferation, and differentiation for the regeneration of tissues such as cartilage and bone.

  • Wound Healing: The hydrogel can act as a wound dressing, providing a moist environment conducive to healing while also potentially delivering antimicrobial or growth-promoting agents.

Biocompatibility and Cellular Response

PEG-based hydrogels are generally considered to be biocompatible, eliciting a minimal inflammatory response upon implantation. The extent of the foreign body reaction is often influenced by the hydrogel's mechanical properties and the presence of any bioactive moieties. When used as a drug delivery vehicle, the released therapeutic agent will interact with specific cellular pathways to elicit the desired biological response. For instance, the release of growth factors can stimulate cell proliferation and differentiation through receptor-mediated signaling cascades.

Conclusion

This compound is a versatile and valuable building block for the creation of biocompatible and tunable hydrogels. The straightforward EDC/NHS crosslinking chemistry allows for the encapsulation of sensitive therapeutic molecules and cells under mild conditions. By carefully controlling the reaction parameters, researchers can tailor the properties of the resulting hydrogels to meet the specific demands of their drug delivery or tissue engineering applications.

References

Application Notes and Protocols for Bis-PEG15-acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Bis-PEG15-acid as a hydrophilic linker in the development of advanced drug delivery systems. The protocols detailed below are intended to serve as a foundational guide for the conjugation of this compound to various molecules and its incorporation into nanoparticles and liposomes for targeted drug delivery.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative characterized by a chain of 15 ethylene (B1197577) glycol units flanked by a carboxylic acid group at each terminus. This bifunctional structure makes it an excellent hydrophilic spacer for crosslinking applications in drug delivery. The PEG component enhances the solubility and biocompatibility of the resulting conjugate, reduces immunogenicity, and prolongs circulation time in the bloodstream.[1] The terminal carboxylic acids allow for covalent conjugation to amine-containing molecules, such as proteins, peptides, or drugs, through the formation of stable amide bonds.[2]

Key Applications in Drug Delivery

The primary applications of this compound in drug delivery systems include:

  • Surface Functionalization of Nanoparticles and Liposomes: The "stealth" properties conferred by PEGylation help nanoparticles and liposomes evade the mononuclear phagocyte system, leading to longer circulation times and increased accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[1] One end of the this compound can be conjugated to the surface of a pre-formed nanoparticle or liposome (B1194612), while the other end can be used to attach a targeting ligand (e.g., an antibody or peptide) for active targeting of specific cells or tissues.

  • Formation of Drug-PEG Conjugates: this compound can be used to link a drug molecule to a targeting moiety or another functional molecule. This can improve the pharmacokinetic profile of the drug.

  • Cross-linking of Polymers: The bifunctional nature of this compound allows it to act as a cross-linker in the formation of hydrogels or other polymeric matrices for controlled drug release.

Quantitative Data Summary

The following tables provide representative data on the physicochemical properties and in vitro performance of drug delivery systems incorporating PEG linkers analogous to this compound. These values should be considered as a general guide, as specific results will depend on the drug, carrier system, and experimental conditions.

Table 1: Physicochemical Characterization of PEGylated Nanoparticles

ParameterNon-PEGylated NanoparticlesPEGylated Nanoparticles
Hydrodynamic Diameter (nm) 120 ± 15150 ± 20
Polydispersity Index (PDI) 0.25 ± 0.050.15 ± 0.03
Surface Charge (mV) -25 ± 5-10 ± 3
Drug Loading Capacity (%) 10 ± 28 ± 1.5
Encapsulation Efficiency (%) 85 ± 580 ± 4

Table 2: In Vitro Drug Release Kinetics

Time (hours)Cumulative Drug Release (%) - Non-PEGylatedCumulative Drug Release (%) - PEGylated
1 30 ± 415 ± 3
6 65 ± 640 ± 5
12 85 ± 760 ± 6
24 95 ± 575 ± 7
48 >9890 ± 8

Experimental Protocols

Protocol 1: Conjugation of a Targeting Peptide to a Liposome Surface using this compound

This protocol describes a two-step process for attaching a targeting peptide to the surface of a liposome using this compound as a linker.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Amine-functionalized liposomes (e.g., containing DSPE-PEG-NH2)

  • Targeting peptide with a primary amine group

  • Phosphate-buffered saline (PBS), pH 7.4

  • MES buffer, pH 6.0

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Dialysis membrane (MWCO appropriate for removing unreacted components)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in MES buffer (pH 6.0).

    • Add a molar excess of NHS and EDC to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to activate one of the carboxylic acid groups.

  • Conjugation to Liposomes:

    • Add the amine-functionalized liposomes to the activated this compound solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with PBS.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

    • Quench the reaction by adding the quenching solution.

  • Purification of PEGylated Liposomes:

    • Remove unreacted this compound and coupling reagents by dialysis against PBS (pH 7.4).

  • Activation of the Second Carboxylic Acid Group:

    • Resuspend the purified PEGylated liposomes in MES buffer (pH 6.0).

    • Repeat the activation step with EDC and NHS to activate the terminal carboxylic acid of the conjugated this compound.

  • Conjugation of the Targeting Peptide:

    • Add the targeting peptide to the activated PEGylated liposome solution.

    • Adjust the pH to 7.2-7.5 with PBS.

    • Incubate for 2-4 hours at room temperature.

    • Quench the reaction.

  • Final Purification:

    • Purify the final peptide-conjugated liposomes by dialysis or size exclusion chromatography to remove unreacted peptide and byproducts.

Protocol 2: Formulation of Drug-Loaded Nanoparticles with this compound Surface Modification

This protocol outlines the preparation of drug-loaded polymeric nanoparticles with surface modification using a this compound conjugate.

Materials:

  • Biodegradable polymer (e.g., PLGA)

  • Drug to be encapsulated

  • This compound conjugated to a lipid (e.g., this compound-DSPE)

  • Organic solvent (e.g., acetone, dichloromethane)

  • Aqueous phase (e.g., deionized water, buffer)

  • Surfactant (e.g., polyvinyl alcohol - PVA)

  • Homogenizer or sonicator

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve the polymer (e.g., PLGA) and the drug in a suitable organic solvent.

    • Add the this compound-lipid conjugate to the organic phase.

  • Emulsification:

    • Prepare an aqueous solution containing a surfactant (e.g., 1% w/v PVA).

    • Add the organic phase to the aqueous phase dropwise while homogenizing or sonicating to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., sucrose, trehalose).

Protocol 3: In Vitro Drug Release Study

This protocol describes a common method to evaluate the release of a drug from PEGylated nanoparticles.

Materials:

  • Drug-loaded PEGylated nanoparticles

  • Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation:

    • Disperse a known amount of drug-loaded nanoparticles in a specific volume of the release medium.

    • Transfer the nanoparticle suspension into a dialysis bag.

    • Seal the dialysis bag and place it in a larger container with a known volume of the same release medium.

  • Incubation:

    • Incubate the setup at 37°C with continuous gentle shaking.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the outer container.

    • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Drug Quantification:

    • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release versus time to obtain the drug release profile.

Visualizations

experimental_workflow_liposome_conjugation cluster_step1 Step 1: Activation of this compound cluster_step2 Step 2: Conjugation to Liposomes cluster_step3 Step 3: Purification cluster_step4 Step 4: Activation of Terminal Carboxyl Group cluster_step5 Step 5: Peptide Conjugation & Purification A This compound C Activated this compound (mono-NHS ester) A->C 15-30 min, RT B EDC, NHS in MES buffer (pH 6.0) B->C E PEGylated Liposomes C->E pH 7.2-7.5, 2-4h, RT C->E D Amine-functionalized Liposomes D->E F Purified PEGylated Liposomes E->F Dialysis E->F H Activated PEGylated Liposomes F->H F->H G EDC, NHS G->H J Final Peptide-Conjugated Liposomes H->J pH 7.2-7.5, 2-4h, RT H->J I Targeting Peptide I->J K Purification (Dialysis/SEC) J->K

Caption: Workflow for liposome surface conjugation.

nanoparticle_formulation_workflow cluster_prep Preparation cluster_process Processing cluster_purification Purification & Final Product A Polymer (e.g., PLGA) + Drug + this compound-Lipid in Organic Solvent C Emulsification (Homogenization/Sonication) A->C B Aqueous Phase with Surfactant (e.g., PVA) B->C D Solvent Evaporation C->D E Nanoparticle Suspension D->E F Centrifugation & Washing E->F G Purified Nanoparticles F->G H Lyophilization (Optional) G->H I Dry Nanoparticle Powder H->I drug_release_pathway cluster_nanoparticle Drug Delivery System cluster_release Release Environment cluster_drug Drug Fate NP Drug-loaded PEGylated Nanoparticle FreeDrug Free Drug NP->FreeDrug Diffusion & Degradation Env Aqueous Medium (e.g., PBS) Env->NP Target Target Site (e.g., Tumor Cell) FreeDrug->Target Therapeutic Action

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Bis-PEG15-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic potential of nanoparticle-based drug delivery systems. PEGylation confers several advantageous properties to nanoparticles, including increased stability in biological fluids, prolonged systemic circulation time by reducing opsonization and subsequent clearance by the mononuclear phagocyte system, and the provision of a hydrophilic shield that minimizes non-specific interactions with proteins and cells.[1]

Bis-PEG15-acid is a homobifunctional PEG linker characterized by a 15-unit polyethylene glycol chain terminated at both ends with a carboxylic acid group.[2] This structure allows for the covalent conjugation of the PEG spacer to nanoparticles possessing surface amine groups. The terminal carboxylic acids can be activated to form stable amide bonds with primary amines, providing a robust and versatile method for surface functionalization.[2][3] The extended PEG15 chain offers a significant hydrophilic layer, enhancing the nanoparticle's biocompatibility and creating a steric barrier against aggregation and biological fouling. These application notes provide detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound, along with expected characterization data and an overview of the logical implications for cellular interactions.

Data Presentation: Expected Physicochemical Changes

The successful conjugation of this compound to the surface of nanoparticles will induce measurable changes in their physicochemical properties. The following table summarizes the expected quantitative data for a model 100 nm amine-functionalized nanoparticle before and after surface modification.

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles105 ± 5< 0.2+35 ± 5
This compound Modified Nanoparticles 125 ± 10 < 0.25 -20 ± 5

Note: These are representative values and the actual results may vary depending on the core nanoparticle material, size, and the specific reaction conditions.

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the activation of the terminal carboxylic acid groups of this compound using carbodiimide (B86325) chemistry to form a more reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Magnetic stirrer and stir bars

  • Reaction vials

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • In a separate vial, dissolve EDC and NHS in 0.1 M MES buffer (pH 6.0). A 2 to 5-fold molar excess of EDC and NHS relative to the carboxylic acid groups of this compound is recommended.

  • Add the EDC/NHS solution to the this compound solution.

  • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid groups. The resulting solution containing the activated this compound NHS ester should be used immediately for conjugation to nanoparticles.

Protocol 2: Conjugation of Activated this compound to Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of the activated this compound to nanoparticles with primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., iron oxide, gold, polymeric nanoparticles) dispersed in a suitable buffer (e.g., PBS, pH 7.4)

  • Activated this compound solution (from Protocol 1)

  • Phosphate-buffered saline (PBS), 0.1 M, pH 7.4

  • Centrifugal filter units or magnetic separation system (for magnetic nanoparticles)

  • Deionized (DI) water

Procedure:

  • To the dispersion of amine-functionalized nanoparticles, add the freshly prepared activated this compound solution. A 10 to 50-fold molar excess of the activated PEG linker to the estimated surface amine groups on the nanoparticles is a good starting point for optimization.

  • Adjust the pH of the reaction mixture to 7.2-7.5 with 0.1 M PBS if necessary.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle, continuous mixing (e.g., on a rotator or orbital shaker).

  • Purification:

    • For non-magnetic nanoparticles: Transfer the reaction mixture to a centrifugal filter unit with a molecular weight cutoff appropriate for your nanoparticle size. Centrifuge to remove unreacted PEG linker, EDC, and NHS. Resuspend the nanoparticles in DI water and repeat the centrifugation. Perform at least three washing cycles.

    • For magnetic nanoparticles: Use a strong magnet to pellet the functionalized nanoparticles. Carefully remove the supernatant. Resuspend the nanoparticles in DI water and repeat the magnetic separation. Perform at least three washing cycles.

  • Resuspend the purified this compound modified nanoparticles in a buffer of choice (e.g., PBS) for storage and characterization. Store at 4°C.

Protocol 3: Characterization of Surface-Modified Nanoparticles

This protocol outlines the key characterization techniques to confirm the successful surface modification of the nanoparticles.

Methods:

  • Dynamic Light Scattering (DLS):

    • Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after modification. A successful conjugation should result in an increase in the hydrodynamic diameter.

  • Zeta Potential Measurement:

    • Measure the surface charge of the nanoparticles before and after modification. A shift from a positive zeta potential (for amine-functionalized nanoparticles) to a negative or near-neutral zeta potential is expected due to the presence of the terminal carboxylic acid groups of the PEG linker.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Analyze the surface chemistry of the nanoparticles. The appearance of characteristic peaks for the C-O-C ether stretch of the PEG backbone and the C=O stretch of the amide bond will confirm the presence of the conjugated this compound.

  • Transmission Electron Microscopy (TEM):

    • Visualize the nanoparticles to confirm their morphology and assess for any aggregation after the modification process.

Visualizations

Experimental Workflow

G cluster_activation Activation of this compound cluster_conjugation Conjugation to Nanoparticles cluster_purification Purification cluster_characterization Characterization A This compound C Activated this compound (NHS Ester) A->C B EDC/NHS in MES Buffer B->C E Reaction Mixture (pH 7.2-7.5) C->E D Amine-Functionalized Nanoparticles D->E F This compound Modified Nanoparticles E->F G Centrifugation / Magnetic Separation F->G H Washing Steps G->H I Purified Nanoparticles H->I J DLS I->J K Zeta Potential I->K L FTIR I->L M TEM I->M

Caption: Experimental workflow for nanoparticle surface modification.

Logical Relationship of Improved Properties

G cluster_modification Surface Modification cluster_properties Enhanced Properties cluster_outcomes Improved Outcomes A Amine-Functionalized Nanoparticle C This compound Modified Nanoparticle A->C B This compound B->C D Increased Hydration Layer C->D E Steric Hindrance C->E F Reduced Surface Charge C->F G Enhanced Stability in Biological Media D->G E->G H Reduced Opsonization E->H J Decreased Non-Specific Cellular Uptake F->J I Prolonged Circulation Time G->I H->I

Caption: Benefits of this compound modification.

Potential Signaling Pathway Involvement

While specific signaling pathways directly activated by this compound modified nanoparticles are not yet fully elucidated, their interaction with cells is primarily governed by endocytic pathways. The PEGylation is known to modulate which of these pathways are utilized. The following diagram illustrates a generalized view of potential cellular uptake mechanisms and subsequent intracellular signaling.

G cluster_uptake Cellular Uptake cluster_endocytosis Endocytic Pathways cluster_trafficking Intracellular Trafficking cluster_signaling Potential Signaling Consequences NP This compound Modified Nanoparticle Membrane Cell Membrane NP->Membrane Clathrin Clathrin-Mediated Endocytosis Membrane->Clathrin Caveolae Caveolae-Mediated Endocytosis Membrane->Caveolae Macropino Macropinocytosis Membrane->Macropino Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropino->Endosome Lysosome Late Endosome / Lysosome Endosome->Lysosome Release Drug Release Lysosome->Release Inflammatory Inflammatory Response (e.g., Cytokine Release) Release->Inflammatory Stress Oxidative Stress Release->Stress Apoptosis Apoptosis Release->Apoptosis

Caption: Nanoparticle uptake and potential cell signaling.

References

Step-by-Step Guide for Bis-PEG15-acid Crosslinking Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis-PEG15-acid

This compound is a homobifunctional crosslinking reagent characterized by a hydrophilic 15-unit polyethylene (B3416737) glycol (PEG) spacer arm terminating in a carboxylic acid group at each end. The extended PEG chain enhances the solubility of the crosslinker and its conjugates in aqueous solutions, which can mitigate aggregation and improve reaction efficiency. This reagent is particularly valuable for studying protein-protein interactions, stabilizing multi-protein complexes for structural analysis, and preparing antibody-drug conjugates.

The carboxylic acid functional groups of this compound require activation to react with primary amines (e.g., the ε-amine of lysine (B10760008) residues or the N-terminus of a polypeptide). This is typically achieved through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step activation process forms a more stable, amine-reactive NHS ester, providing greater control over the crosslinking reaction.

Principle of the Crosslinking Reaction

The crosslinking reaction using this compound is a two-stage process:

  • Activation of Carboxylic Acids: The terminal carboxyl groups (-COOH) of this compound are activated by EDC. This reaction forms a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS (or Sulfo-NHS) to create a more stable amine-reactive NHS ester.

  • Reaction with Primary Amines: The activated Bis-PEG15-NHS ester readily reacts with primary amine groups (-NH2) on the target protein(s), resulting in the formation of stable, covalent amide bonds. This effectively crosslinks the proteins that are in close proximity.

Quantitative Data Presentation

The efficiency of a crosslinker can be evaluated based on various parameters. For protein-protein interaction studies using mass spectrometry, a higher number of identified unique crosslinks indicates greater efficiency. The following table provides a comparative overview of the performance of different types of crosslinkers. While specific data for this compound is not extensively published, its performance can be inferred from trends observed with other PEGylated crosslinkers. Generally, a longer PEG spacer can offer greater flexibility, potentially capturing a wider range of protein conformations.

Crosslinker TypeSpacer Arm Length (Å)Typical Molar ExcessIncubation Time (min)Relative Number of Unique Crosslinks Identified
BS3 (non-PEGylated) 11.425-50x30-60Moderate
Bis-PEG4-acid ~2825-50x30-60Moderate to High
Bis-PEG11-acid ~5325-50x30-60High[1]
This compound (inferred) ~6725-50x30-60High to Very High

Experimental Protocols

This section provides a detailed methodology for a typical protein crosslinking experiment using this compound, followed by analysis using SDS-PAGE and mass spectrometry.

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the in-situ activation of this compound and subsequent crosslinking of a protein sample.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS or HEPES, pH 7.2-8.0)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

  • SDS-PAGE reagents

  • Mass spectrometry-grade reagents for sample preparation (Urea, DTT, Iodoacetamide (B48618), Trypsin)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • EDC: Prepare a 100 mM stock solution in water-free DMSO or water. Prepare fresh.

    • NHS/Sulfo-NHS: Prepare a 100 mM stock solution in water-free DMSO or water. Prepare fresh.

  • Protein Sample Preparation:

    • Ensure the protein sample is at a suitable concentration (e.g., 1 mg/mL) in a compatible amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Crosslinking Reaction:

    • To your protein solution, add the this compound stock solution to achieve the desired final molar excess. A good starting point is a 20- to 50-fold molar excess over the protein concentration.

    • Immediately add the EDC and NHS/Sulfo-NHS stock solutions to the protein and crosslinker mixture. A 1.5 to 2-fold molar excess of EDC/NHS over the this compound is recommended.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction:

    • Stop the crosslinking reaction by adding the quenching solution to a final concentration of 20-50 mM (e.g., add 1 M Tris-HCl to a final concentration of 50 mM).

    • Incubate for 15 minutes at room temperature to ensure all unreacted crosslinker is quenched.

  • Analysis of Crosslinking:

    • SDS-PAGE Analysis:

      • Take an aliquot of the quenched reaction and mix it with SDS-PAGE sample loading buffer.

      • Run the sample on an appropriate polyacrylamide gel.

      • Visualize the protein bands by Coomassie blue or silver staining. Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to crosslinked protein complexes.[2][3]

    • Mass Spectrometry Analysis:

      • Denaturation, Reduction, and Alkylation: To the remaining quenched sample, add urea (B33335) to a final concentration of 8 M. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C. Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.[1]

      • Digestion: Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

      • Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent.

      • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS using an appropriate gradient.

      • Data Analysis: Use specialized software (e.g., pLink, MaxLynx, etc.) to identify crosslinked peptides from the MS/MS data.

Mandatory Visualizations

Experimental Workflow for this compound Crosslinking

experimental_workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis Protein_Sample Protein Sample (in amine-free buffer) Mix_Reagents Mix Protein, this compound, EDC, and NHS Protein_Sample->Mix_Reagents Crosslinker_Stock This compound Stock Solution (DMSO) Crosslinker_Stock->Mix_Reagents Activation_Reagents EDC/NHS Stock Solutions Activation_Reagents->Mix_Reagents Incubate Incubate (RT or 4°C) Mix_Reagents->Incubate 1-2 hours (RT) or overnight (4°C) Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench 15 min SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE MS_Prep Sample Prep for MS (Denature, Reduce, Alkylate, Digest) Quench->MS_Prep LC_MS LC-MS/MS Analysis MS_Prep->LC_MS Data_Analysis Data Analysis (Identify Crosslinks) LC_MS->Data_Analysis

Caption: General workflow for protein crosslinking using this compound and analysis by SDS-PAGE and mass spectrometry.

Signaling Pathway Example: The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Crosslinking mass spectrometry can be employed to study the protein-protein interactions within this pathway, for example, the interaction between Raf, MEK, and ERK.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activation Growth_Factor Growth Factor Growth_Factor->RTK Binding & Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription_Factors Translocation & Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common subject of protein-protein interaction studies.

References

Application Notes and Protocols: Bis-PEG15-acid for Antibody-Drug Conjugate (ADC) Creation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1] An ADC is composed of three main components: a monoclonal antibody (mAb) that binds to a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2][3] The linker is a critical element, profoundly influencing the ADC's stability, pharmacokinetics, and efficacy.[4][5]

Bis-PEG15-acid is a homobifunctional polyethylene (B3416737) glycol (PEG) linker characterized by a terminal carboxylic acid at each end of a 15-unit PEG chain. Its primary role in ADC development is to covalently attach a payload to an antibody. The hydrophilic PEG spacer enhances the aqueous solubility of the ADC, which is particularly beneficial when conjugating hydrophobic payloads. This property helps to prevent aggregation, improve stability, and allows for higher drug-to-antibody ratios (DARs) while maintaining favorable pharmacokinetic profiles. The terminal carboxylic acids can be activated to react with primary amine groups, such as those on the side chains of lysine (B10760008) residues on the antibody surface, to form stable amide bonds.

Application Notes

Properties and Advantages of this compound Linker

This compound offers several advantages in the design and synthesis of ADCs, primarily stemming from its hydrophilic and flexible PEG backbone. These properties help to overcome challenges associated with hydrophobic payloads and improve the overall therapeutic index of the conjugate.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Chemical Name This compound
Synonyms PEG di(carboxylic acid)
CAS Number 51178-68-8
Molecular Formula C34H66O19
Purity ≥95%
Reactivity Terminal carboxylic acids react with primary amines in the presence of activators (e.g., EDC, HATU) to form stable amide bonds.

| Function | Homobifunctional, hydrophilic linker. | |

Table 2: Key Advantages of Using PEG Linkers in ADCs

Advantage Description Source(s)
Increased Hydrophilicity The PEG chain imparts water solubility, mitigating aggregation caused by hydrophobic payloads and enabling higher drug loading (higher DAR).
Improved Pharmacokinetics The hydration shell formed by the PEG linker can prolong the ADC's circulation half-life by reducing non-specific clearance.
Enhanced Stability Provides steric hindrance that reduces intermolecular interactions and aggregation, leading to a more stable and homogeneous ADC product.
Reduced Immunogenicity Can shield payload epitopes and prevent protein aggregation, lowering the risk of an immune response.

| Flexible Spacer | The flexible PEG chain ensures that the payload does not sterically hinder the antibody's ability to bind to its target antigen. | |

General Structure of a this compound Based ADC

The this compound linker serves as a bridge, connecting the antibody to one or more payload molecules. The homobifunctional nature allows for various conjugation strategies, typically involving the formation of stable amide bonds with both the antibody and a modified payload.

ADC_Structure General Structure of an ADC with a this compound Linker cluster_ADC Antibody-Drug Conjugate (ADC) mAb Monoclonal Antibody (mAb) Linker This compound Linker mAb->Linker Amide Bond Payload Cytotoxic Payload Linker->Payload Amide Bond

Caption: General structure of an ADC with a this compound linker.

Mechanism of Action of ADCs

The therapeutic effect of an ADC is achieved through a multi-step process that relies on the specific targeting function of the antibody to deliver the payload to cancer cells.

  • Circulation and Targeting: After intravenous administration, the ADC circulates in the bloodstream and extravasates into the tumor tissue.

  • Antigen Binding: The antibody component of the ADC specifically recognizes and binds to its target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked through the endosomal pathway to the lysosomes.

  • Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the linker may be cleaved, or the antibody itself is degraded, releasing the active cytotoxic payload.

  • Cytotoxicity: The released payload exerts its cytotoxic effect, for example, by damaging DNA or disrupting microtubule assembly, ultimately leading to apoptosis (programmed cell death) of the cancer cell.

ADC_MoA ADC Internalization and Payload Release Pathway ADC 1. ADC Binds to Tumor Cell Antigen Internalization 2. Receptor-Mediated Endocytosis ADC->Internalization Endosome 3. Trafficking to Endosome/Lysosome Internalization->Endosome Release 4. Linker Cleavage/ Antibody Degradation Endosome->Release Payload 5. Payload Release into Cytoplasm Release->Payload Apoptosis 6. Cytotoxicity & Apoptosis Payload->Apoptosis

Caption: ADC internalization and payload release pathway.

Experimental Protocols

Protocol 1: Two-Step Conjugation using this compound

This protocol describes a general two-step method for conjugating an amine-containing payload to an antibody's surface-accessible lysine residues using the homobifunctional this compound linker. This method involves first creating a payload-linker intermediate, which is then activated and conjugated to the antibody.

Materials and Reagents:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Amine-containing cytotoxic payload

  • Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS) or HATU

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Reagent: (e.g., Tris buffer or hydroxylamine)

  • Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

  • Reaction Buffers: Conjugation buffer (e.g., PBS, pH 7.4-8.0), Activation buffer (e.g., MES buffer, pH 4.5-6.0)

Step A: Synthesis of Payload-Linker Intermediate

  • Dissolve Reagents: Dissolve this compound and the amine-containing payload in anhydrous DMF or DMSO.

  • Activate Linker: In a separate reaction vessel, dissolve this compound, EDC, and NHS in DMF. A typical molar ratio is 1:1.5:1.2 (Linker:EDC:NHS). Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester activated linker.

  • First Conjugation: Add the amine-containing payload to the activated linker solution. A slight molar excess of the linker is often used to ensure complete consumption of the payload. Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting payload-linker intermediate using reverse-phase HPLC to remove unreacted starting materials. Lyophilize the purified product.

Step B: Conjugation of Payload-Linker to Antibody

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 5-10 mg/mL.

  • Activate Intermediate: Dissolve the purified payload-linker intermediate, EDC, and NHS in DMF or DMSO to activate the second carboxylic acid group, following the same principle as in Step A2.

  • Conjugation Reaction: Add the activated payload-linker solution to the antibody solution. The molar excess of the payload-linker will determine the final drug-to-antibody ratio (DAR); a range of 5-15 molar equivalents is common.

  • Incubation: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching reagent like Tris buffer to a final concentration of 50 mM to consume any unreacted NHS-esters.

Step C: Purification of the ADC

  • Removal of Unconjugated Species: Purify the ADC from unconjugated payload-linker and other reaction byproducts. Size Exclusion Chromatography (SEC) is commonly used for lab-scale purification to separate the high molecular weight ADC (~150 kDa) from small molecule impurities.

  • Buffer Exchange: During purification, exchange the ADC into a suitable formulation buffer (e.g., PBS with a stabilizer).

  • Sterile Filtration: Perform a final sterile filtration step using a 0.2 µm filter for downstream applications.

Conjugation_Workflow Experimental Workflow for ADC Synthesis cluster_A Step A: Payload-Linker Synthesis cluster_B Step B: Antibody Conjugation cluster_C Step C: ADC Purification A1 1. Activate this compound (EDC/NHS) A2 2. Conjugate to Amine-Payload A1->A2 A3 3. Purify Payload-Linker Intermediate (HPLC) A2->A3 B1 4. Activate Payload-Linker Intermediate (EDC/NHS) A3->B1 B2 5. Add to Antibody Solution B1->B2 B3 6. Quench Reaction B2->B3 C1 7. Purify ADC via SEC/TFF B3->C1 C2 8. Buffer Exchange & Formulation C1->C2 C3 9. Sterile Filtration C2->C3 Final_ADC Final_ADC C3->Final_ADC Final ADC Product Characterization_Workflow ADC Characterization Workflow cluster_DAR DAR Determination cluster_Purity Purity & Aggregation cluster_Stability Stability Assessment ADC_Sample Purified ADC UV UV-Vis Spectroscopy ADC_Sample->UV HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC MS Mass Spectrometry (LC-MS) ADC_Sample->MS SEC Size Exclusion Chromatography (SEC) ADC_Sample->SEC Plasma Plasma Incubation Assay ADC_Sample->Plasma Result1 Result1 HIC->Result1 Weighted Avg. DAR Result2 Result2 MS->Result2 Precise DAR & Distribution Result3 Result3 SEC->Result3 % Monomer % Aggregates Result4 Result4 Plasma->Result4 DAR over Time (Stability Profile)

References

Application of Bis-PEG15-Acid in Tissue Engineering Scaffolds: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Bis-PEG15-acid in the fabrication of hydrogel scaffolds for tissue engineering applications. This compound, a bifunctional polyethylene (B3416737) glycol derivative, serves as a versatile crosslinker for creating biocompatible and biodegradable scaffolds that can mimic the native extracellular matrix (ECM). Its terminal carboxylic acid groups allow for straightforward crosslinking with various polymers and the incorporation of bioactive molecules, making it an ideal candidate for a wide range of tissue regeneration studies.

Introduction to this compound in Tissue Engineering

Poly(ethylene glycol) (PEG)-based hydrogels are extensively used as scaffolding materials in tissue engineering due to their high water content, biocompatibility, and tunable physical properties.[1][2][3][] Synthetic hydrogels like those derived from PEG offer advantages over natural polymers, including the ability for photopolymerization, adjustable mechanical properties, and precise control over scaffold architecture and chemical composition.[1][2] However, the inherent bio-inertness of PEG necessitates modifications to support cell adhesion and other biological functions.[1][2]

This compound, with its bifunctional nature, provides a platform for creating crosslinked hydrogel networks. The carboxylic acid end groups can be activated to react with amine or hydroxyl groups present in other polymers or bioactive molecules, allowing for the formation of stable ester or amide linkages. This versatility enables the design of scaffolds with tailored degradation profiles, mechanical stiffness, and biological activity to support the growth and differentiation of various cell types.

Key Applications and Supporting Data

The application of bifunctional PEGs, such as this compound, in tissue engineering is broad. By modifying the hydrogel composition and crosslinking density, scaffolds can be optimized for specific tissues, including bone, cartilage, and soft tissues.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing bifunctional PEG-based hydrogels, providing a reference for expected scaffold properties and cellular responses.

Table 1: Physical and Mechanical Properties of PEG-Based Hydrogel Scaffolds

PropertyValue RangeInfluencing FactorsReference
Compressive Modulus1 - 1000 kPaPEG concentration, molecular weight, crosslinking density[5][6][7]
Pore Size5 - 500 µmFabrication method (e.g., porogen leaching, cryogelation)[7]
Swelling Ratio10 - 50Crosslinking density, PEG molecular weight[6][8]
Degradation TimeDays to MonthsType of crosslinker (e.g., ester vs. ether), enzyme presence[2]

Table 2: Cellular Responses in PEG-Based Hydrogel Scaffolds

Cell TypeParameterResultConditionReference
OsteoblastsCell Viability>90% after 21 daysRGD-modified PEG hydrogel[9]
OsteoblastsCalcium Deposition2.7 µmol/scaffold10% PEG in chitosan (B1678972) scaffold[7]
Mesenchymal Stem CellsCell Adhesion & ProliferationSimilar to tissue culture polystyreneRGD-modified PEGSDA hydrogel[9]
Valvular Interstitial CellsCell GrowthMaintained physiological morphologyPEG hydrogel in transwell inserts[10]
PC12 CellsCell ViabilityImproved over bulk PEG hydrogelsModular scaffold with collagen I[6]

Experimental Protocols

This section provides detailed protocols for the fabrication of this compound-based hydrogel scaffolds and their use in 3D cell culture.

Protocol 1: Fabrication of this compound and Gelatin-Based Hydrogel Scaffolds

This protocol describes the formation of a hydrogel through the crosslinking of the carboxylic acid groups of this compound with the amine groups of gelatin using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Gelatin (Type A or B)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile deionized water

  • Cell culture medium

Procedure:

  • Prepare Polymer Solutions:

    • Dissolve this compound in sterile PBS to the desired concentration (e.g., 10% w/v).

    • Dissolve gelatin in sterile PBS at 37°C to the desired concentration (e.g., 10% w/v).

  • Activate Carboxylic Acid Groups:

    • Add EDC and NHS to the this compound solution. The molar ratio of EDC/NHS to carboxylic acid groups should be optimized, typically starting at 2:1.

    • Incubate the mixture at room temperature for 15-30 minutes to activate the carboxyl groups.

  • Form the Hydrogel:

    • Mix the activated this compound solution with the gelatin solution in a 1:1 volume ratio.

    • Pipette the mixture into the desired mold (e.g., 96-well plate, custom-made mold).

    • Allow the mixture to crosslink at 37°C for 1-2 hours, or until a stable hydrogel is formed.

  • Wash and Sterilize:

    • Gently wash the hydrogels with sterile PBS three times to remove unreacted crosslinkers and byproducts.

    • Sterilize the hydrogels by incubating in 70% ethanol (B145695) for 30 minutes, followed by three washes with sterile PBS.

    • Equilibrate the hydrogels in cell culture medium for at least 2 hours before cell seeding.

Protocol 2: 3D Cell Encapsulation in this compound Hydrogels

This protocol details the encapsulation of cells within the hydrogel during its formation.

Materials:

  • Sterile, activated this compound solution (from Protocol 1, Step 2)

  • Sterile gelatin solution (from Protocol 1, Step 1)

  • Cells of interest, suspended in cell culture medium at the desired density (e.g., 1 x 10^6 cells/mL)

Procedure:

  • Prepare Cell Suspension:

    • Trypsinize and count the cells.

    • Resuspend the cell pellet in a small volume of sterile gelatin solution to achieve the desired final cell concentration.

  • Encapsulation:

    • Gently mix the cell-gelatin suspension with the activated this compound solution. Work quickly to ensure homogeneous cell distribution before gelation occurs.

    • Pipette the cell-laden hydrogel precursor solution into a sterile mold.

  • Gelation and Culture:

    • Allow the hydrogel to crosslink at 37°C in a cell culture incubator.

    • After gelation, add pre-warmed cell culture medium to cover the hydrogels.

    • Culture the cell-laden scaffolds under standard conditions, changing the medium every 2-3 days.

Protocol 3: Characterization of Hydrogel Properties

A. Swelling Ratio:

  • Record the initial weight of the hydrated hydrogel (W_h).

  • Lyophilize the hydrogel until a constant weight is achieved to obtain the dry weight (W_d).

  • Calculate the swelling ratio as: (W_h - W_d) / W_d.

B. Mechanical Testing (Compression):

  • Use a universal mechanical tester with an unconfined compression setup.

  • Place a cylindrical hydrogel sample on the testing platform.

  • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

  • Record the stress-strain curve and calculate the compressive modulus from the initial linear region of the curve.

C. Cell Viability Assay (Live/Dead Staining):

  • Wash the cell-laden hydrogels with PBS.

  • Incubate the hydrogels in a solution containing calcein-AM (for live cells) and ethidium (B1194527) homodimer-1 (for dead cells) according to the manufacturer's instructions.

  • Image the hydrogels using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

  • Quantify cell viability by counting the number of live and dead cells in multiple fields of view.

Visualizing Workflows and Pathways

Experimental Workflow for Hydrogel Fabrication and Cell Seeding

G cluster_prep Preparation cluster_activation Activation cluster_fabrication Fabrication cluster_cell_seeding Cell Seeding prep_peg Prepare this compound Solution activate Activate this compound with EDC/NHS prep_peg->activate prep_gel Prepare Gelatin Solution mix Mix Activated PEG and Gelatin prep_gel->mix activate->mix cast Cast into Mold mix->cast encapsulate Encapsulate Cells in Hydrogel Precursor mix->encapsulate crosslink Crosslink at 37°C cast->crosslink wash Wash and Sterilize crosslink->wash cell_prep Prepare Cell Suspension cell_prep->encapsulate culture Culture Cell-Laden Scaffolds encapsulate->culture

Caption: Workflow for this compound hydrogel fabrication and cell encapsulation.

Signaling Pathway for Cell Adhesion to RGD-Modified Scaffolds

The incorporation of peptides containing the Arg-Gly-Asp (RGD) sequence into the hydrogel scaffold promotes cell adhesion through integrin-mediated signaling.

G cluster_ecm Scaffold Microenvironment cluster_cell Cell scaffold This compound Scaffold rgd RGD Peptide scaffold->rgd covalent attachment integrin Integrin Receptor rgd->integrin binds to fak Focal Adhesion Kinase (FAK) integrin->fak activates cytoskeleton Actin Cytoskeleton fak->cytoskeleton organizes downstream Downstream Signaling (Proliferation, Survival) fak->downstream activates

References

Application Notes and Protocols for EDC/NHS Activation of Bis-PEG15-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and experimental conditions for the activation of Bis-PEG15-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This procedure forms a stable NHS ester, enabling the covalent conjugation of the this compound to primary amine-containing molecules such as proteins, peptides, antibodies, and small molecule drugs.

Principle of the Reaction

The EDC/NHS activation of this compound is a two-step process:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl groups of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[1]

  • Formation of a Stable NHS Ester: The unstable O-acylisourea intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. This semi-stable ester can then be isolated or reacted in situ with a primary amine to form a stable amide bond, releasing NHS.[2] The inclusion of NHS or its water-soluble analog, Sulfo-NHS, significantly enhances the coupling efficiency.[3]

The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and can reduce steric hindrance during conjugation.[2]

Experimental Conditions

Successful activation and conjugation depend on several key parameters, which are summarized in the table below.

ParameterRecommended ConditionsNotes
Activation Buffer 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0MES (2-(N-morpholino)ethanesulfonic acid) is a non-amine, non-carboxylate buffer ideal for the activation step.[4][5]
Coupling Buffer Phosphate-Buffered Saline (PBS), pH 7.2-7.5Buffers containing primary amines (e.g., Tris, glycine) should be avoided as they compete with the target amine.[6]
pH for Activation 4.5 - 7.2 (Optimal: 5.0 - 6.0)The activation reaction with EDC and NHS is most efficient in this pH range.[6][7]
pH for Coupling 7.0 - 8.0The reaction of the NHS-activated molecule with primary amines is most efficient at a slightly alkaline pH.[6][7]
Temperature Room Temperature (20-25°C)The reaction can be performed at room temperature.[4][7] For sensitive biomolecules, the coupling step can be performed at 4°C overnight.[5]
EDC Molar Excess 2 - 10 fold molar excess over carboxyl groupsA significant excess of EDC is often used to drive the reaction.[8][9] However, too much EDC can lead to byproducts.[8]
NHS Molar Excess 2 - 25 fold molar excess over carboxyl groupsA higher excess of NHS can lead to a faster reaction and higher yield.[8][9]
Reaction Time (Activation) 15 - 30 minutesThe activation of the carboxyl group is a relatively rapid process.[4][5]
Reaction Time (Coupling) 2 hours to overnightThe conjugation to the amine-containing molecule typically requires a longer incubation period.[5][7]
Quenching Reagents Hydroxylamine, Tris, Glycine, Ethanolamine, 2-MercaptoethanolQuenching stops the reaction by consuming unreacted NHS esters or EDC.[4][7]

Detailed Protocols

Protocol 1: Two-Step Aqueous Activation and Conjugation

This protocol is ideal for situations where the amine-containing molecule to be conjugated also contains carboxyl groups, as it prevents self-polymerization.

Materials:

  • This compound

  • EDC-HCl (store desiccated at 4°C)[2]

  • NHS or Sulfo-NHS (for aqueous reactions, store desiccated at 4°C)[2]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5[5]

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)[5]

  • Desalting column (e.g., Zeba™ Spin Desalting Column)[4]

Procedure:

  • Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation.[5] Prepare solutions immediately before use.[5]

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2-5 molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.[5]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[5]

  • Removal of Excess Reagents (Optional but Recommended):

    • Remove excess EDC and NHS/Sulfo-NHS using a desalting column equilibrated with ice-cold Activation Buffer.[5] This step is crucial to prevent unwanted side reactions with the amine-containing molecule.

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the amine-containing molecule (dissolved in Coupling Buffer) to the activated this compound solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.[4]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM.[4][10]

    • Incubate for 15-30 minutes at room temperature.[11]

  • Purification:

    • Purify the conjugate using a desalting column or dialysis to remove unreacted materials and byproducts.[1]

Protocol 2: One-Pot Aqueous Activation and Conjugation

This protocol is simpler and can be used when the amine-containing molecule does not have reactive carboxyl groups.

Materials:

  • Same as Protocol 1.

Procedure:

  • Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare solutions immediately before use.

  • Reaction Setup:

    • Dissolve this compound and the amine-containing molecule in MES buffer, pH 6.0.

    • Add a 2-5 molar excess of EDC and NHS/Sulfo-NHS to the reaction mixture.

    • Incubate for 15 minutes at room temperature.

  • pH Adjustment and Coupling:

    • Raise the pH of the reaction mixture to 7.2-7.5 by adding concentrated PBS.[4]

    • Continue to incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Follow steps 5 and 6 from Protocol 1.

Visualizations

Reaction Mechanism

EDC_NHS_Activation bis_peg_acid This compound (R-COOH) o_acylisourea O-Acylisourea Intermediate (Unstable) bis_peg_acid->o_acylisourea + EDC edc EDC edc->o_acylisourea nhs_ester NHS Ester (Amine-Reactive) o_acylisourea->nhs_ester + NHS isourea Isourea Byproduct o_acylisourea->isourea Hydrolysis nhs NHS nhs->nhs_ester amide_bond Stable Amide Bond (R-CO-NH-R') nhs_ester->amide_bond + R'-NH2 amine Amine-Containing Molecule (R'-NH2) amine->amide_bond released_nhs NHS Experimental_Workflow start Start reagent_prep Prepare this compound, EDC, and NHS solutions start->reagent_prep activation Activate this compound with EDC and NHS in MES Buffer (15-30 min, RT) reagent_prep->activation purification1 Optional: Remove excess reagents via desalting activation->purification1 conjugation Add Amine-Containing Molecule in PBS (pH 7.2-7.5) (2h RT or overnight 4°C) activation->conjugation One-pot protocol purification1->conjugation quenching Quench reaction with Hydroxylamine or Tris conjugation->quenching purification2 Purify conjugate via dialysis or desalting quenching->purification2 end End purification2->end

References

Quantifying the Degree of Bis-PEG15-acid Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established methods for quantifying the degree of conjugation of Bis-PEG15-acid to proteins, peptides, or other molecules. Accurate determination of the conjugation ratio is critical for ensuring the efficacy, safety, and batch-to-batch consistency of PEGylated therapeutics and other advanced materials.

Introduction to this compound Conjugation

This compound is a homobifunctional crosslinker containing two carboxylic acid groups at the termini of a 15-unit polyethylene (B3416737) glycol (PEG) chain. This reagent is commonly used to conjugate to primary amine groups on molecules such as proteins or peptides through the formation of stable amide bonds, often facilitated by carbodiimide (B86325) chemistry (e.g., using EDC and NHS). The "degree of conjugation," or PEGylation degree, refers to the average number of this compound molecules attached to a single target molecule. This parameter significantly influences the physicochemical properties of the resulting conjugate, including its solubility, stability, immunogenicity, and pharmacokinetic profile.[1][2]

Key Analytical Methods for Quantification

Several analytical techniques can be employed to determine the degree of this compound conjugation. The choice of method depends on factors such as the nature of the conjugated molecule, the required precision, and the available instrumentation. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture.[3] For PEGylated molecules, Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC) are particularly useful.[3]

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius.[4] PEGylation increases the size of the molecule, leading to an earlier elution time from the SEC column compared to the unconjugated molecule. By calibrating the column with standards of known molecular weight, the degree of PEGylation can be estimated.[4] The area under the peak for each species (unconjugated, mono-PEGylated, di-PEGylated, etc.) can be used to determine the relative abundance of each.

  • Reverse-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The addition of hydrophilic PEG chains decreases the retention time of the conjugated molecule on a hydrophobic stationary phase. This allows for the separation of species with different degrees of PEGylation.[5]

Data Presentation: HPLC Analysis

ParameterUnconjugated ProteinMono-PEGylatedDi-PEGylatedMulti-PEGylated
SEC Retention Time (min) 15.212.811.5< 11.5
RP-HPLC Retention Time (min) 25.822.119.7< 19.7
Relative Abundance (%) 5454010

Experimental Protocol: SEC-HPLC for Degree of PEGylation

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: BioSep-SEC-s3000 (300 x 7.8 mm, 5 µm) or equivalent.

    • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 280 nm.

    • Column Temperature: 25°C.

  • Sample Preparation:

    • Dissolve the PEGylated protein sample in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Analysis:

    • Inject 20 µL of the prepared sample onto the column.

    • Run the analysis for 20 minutes.

    • Identify the peaks corresponding to the unconjugated protein and the various PEGylated species based on their retention times.

    • Integrate the peak areas to determine the relative percentage of each species.

  • Calculation of Average Degree of PEGylation:

    • Average Degree = Σ (n * An) / Σ An

    • Where 'n' is the number of PEG chains for a given species (0 for unconjugated, 1 for mono-PEGylated, etc.) and 'An' is the area of the corresponding peak.

Workflow for SEC-HPLC Analysis

SEC_HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Prep_System Prepare HPLC System (Column, Mobile Phase) Inject Inject Sample Prep_System->Inject Prep_Sample Prepare Sample (Dissolve & Filter) Prep_Sample->Inject Run Run SEC-HPLC Inject->Run Detect Detect at 280 nm Run->Detect Identify Identify Peaks Detect->Identify Integrate Integrate Peak Areas Identify->Integrate Calculate Calculate Average Degree of PEGylation Integrate->Calculate

Caption: Workflow for determining the degree of PEGylation using SEC-HPLC.

Mass Spectrometry (MS)

Mass spectrometry is a highly accurate method for determining the molecular weight of molecules.[3][6] By measuring the mass of the unconjugated and conjugated molecules, the number of attached this compound units can be precisely determined.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is well-suited for the analysis of large biomolecules and their conjugates.[7][8] The mass spectrum will show a distribution of peaks, with each peak corresponding to a different degree of PEGylation.

  • Electrospray Ionization (ESI) MS: ESI-MS is often coupled with liquid chromatography (LC-MS) to provide separation and mass analysis simultaneously.[6][7] This is particularly useful for complex mixtures of PEGylated species.[9]

Data Presentation: MALDI-TOF MS Analysis

SpeciesObserved Mass (Da)Calculated Mass (Da)Number of PEG Units
Unconjugated Protein25,00025,0000
Mono-PEGylated25,70525,7041
Di-PEGylated26,40926,4082
Tri-PEGylated27,11427,1123

Note: The mass of a single this compound unit is approximately 704 Da.

Experimental Protocol: MALDI-TOF MS for Degree of PEGylation

  • Sample Preparation:

    • Desalt the PEGylated protein sample using a C4 ZipTip or dialysis to remove non-volatile salts.

    • Mix the desalted sample (1 µL) with 1 µL of a suitable matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile, 0.1% trifluoroacetic acid).

  • MALDI Plate Spotting:

    • Spot 1 µL of the sample-matrix mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely.

  • MS Analysis:

    • Use a MALDI-TOF mass spectrometer (e.g., Bruker ultrafleXtreme) in linear positive ion mode.

    • Calibrate the instrument using a standard protein mixture.

    • Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis:

    • Identify the mass peaks corresponding to the unconjugated protein and the different PEGylated species.

    • Calculate the number of PEG units for each species by subtracting the mass of the unconjugated protein and dividing by the mass of a single this compound unit.

Workflow for MALDI-TOF MS Analysis

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Desalt Desalt Sample Mix Mix with Matrix Desalt->Mix Spot Spot on Target Plate Mix->Spot Acquire Acquire Mass Spectrum Spot->Acquire Calibrate Calibrate Instrument Calibrate->Acquire Identify Identify Mass Peaks Acquire->Identify Calculate Calculate Degree of PEGylation Identify->Calculate

Caption: Workflow for determining the degree of PEGylation using MALDI-TOF MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be a powerful tool for quantifying the degree of PEGylation, especially for smaller molecules or when a distinct NMR signal from the PEG moiety can be resolved from the signals of the parent molecule.[10][11][12][13] The repeating ethylene (B1197577) oxide units of the PEG chain give a characteristic strong signal around 3.6 ppm.

Data Presentation: ¹H NMR Analysis

SignalIntegral Value
Protein Aromatic Protons (e.g., 7.2 ppm)1.00 (reference)
PEG Methylene (B1212753) Protons (~3.6 ppm)27.5

Experimental Protocol: ¹H NMR for Degree of PEGylation

  • Sample Preparation:

    • Lyophilize the PEGylated sample and dissolve it in a known volume of D₂O.

    • Add a known amount of an internal standard (e.g., DMSO) if absolute quantification is required.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the characteristic PEG signal (around 3.6 ppm) and a well-resolved signal from the parent molecule that corresponds to a known number of protons.

  • Calculation of Average Degree of PEGylation:

    • Degree of PEGylation = (Integral of PEG signal / Number of protons per PEG unit) / (Integral of parent molecule signal / Number of protons for that signal)

    • For this compound, the number of methylene protons is approximately 60.

Workflow for ¹H NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Dissolve Dissolve in D₂O Add_Std Add Internal Standard (Optional) Dissolve->Add_Std Acquire Acquire ¹H NMR Spectrum Add_Std->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Degree of PEGylation Integrate->Calculate

Caption: Workflow for determining the degree of PEGylation using ¹H NMR.

Summary and Recommendations

The choice of method for quantifying the degree of this compound conjugation should be guided by the specific requirements of the project.

  • HPLC is excellent for routine analysis and for assessing the distribution of different PEGylated species.

  • Mass Spectrometry provides the most accurate and direct measurement of the degree of PEGylation, making it the gold standard for characterization.

  • NMR Spectroscopy is a valuable orthogonal technique, particularly for smaller molecules and for providing detailed structural information.

For comprehensive characterization, it is often recommended to use a combination of these methods to obtain orthogonal data and ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for Bis-PEG15-acid as a Flexible Linker in Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG15-acid is a homobifunctional crosslinker featuring a 15-unit polyethylene (B3416737) glycol (PEG) chain flanked by a carboxylic acid group at each terminus. This flexible linker is instrumental in the field of biomaterials due to its inherent hydrophilicity, biocompatibility, and defined length. The PEG spacer enhances the aqueous solubility of conjugated molecules and reduces non-specific protein binding, while the terminal carboxyl groups provide reactive handles for covalent attachment to amine-containing biomolecules and surfaces through stable amide bond formation.[1][2] These properties make this compound a versatile tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), hydrogels for controlled drug release, surface modification of nanoparticles and biosensors, and the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3][4][5]

Properties and Advantages of this compound

The utility of this compound as a flexible linker stems from the synergistic combination of its PEG core and reactive terminal groups.

  • Enhanced Solubility and Biocompatibility: The hydrophilic nature of the polyethylene glycol chain significantly increases the water solubility of hydrophobic molecules it is conjugated to, which is particularly advantageous in drug delivery applications. PEG is well-known for its excellent biocompatibility and low immunogenicity, minimizing adverse reactions in biological systems.

  • Flexibility and Hydrodynamic Radius: The 15-unit PEG chain provides a flexible spacer arm, which can be crucial for maintaining the biological activity of conjugated proteins by allowing for necessary conformational changes and reducing steric hindrance. This flexibility also contributes to an increased hydrodynamic radius of the resulting conjugate, which can prolong circulation half-life in vivo.

  • Reduced Non-Specific Binding: The PEG chain creates a hydration shell that effectively shields conjugated surfaces from non-specific protein adsorption, a critical feature for in vivo applications and the development of sensitive diagnostic tools.

  • Chemically Defined and Stable Linkage: this compound allows for the formation of highly stable amide bonds with primary amines upon activation. This covalent linkage is robust under physiological conditions, ensuring the integrity of the biomaterial construct. The defined length of the PEG15 chain provides precise control over the spacing between conjugated molecules. The stability of the resulting amide linkage is a key attribute for applications requiring long-term integrity. While specific data for this compound is limited, studies on similar PEG-protein conjugates have demonstrated that the amide bond is stable under physiological conditions. The rate of degradation is more often dependent on the nature of the biomaterial matrix itself, such as in the case of hydrolytically degradable hydrogels.

Applications in Biomaterials

Drug Delivery Systems

This compound is extensively used in the fabrication of various drug delivery systems, including nanoparticles and hydrogels, to enhance therapeutic efficacy and reduce side effects.

  • Hydrogel Formation: this compound can act as a crosslinker in the formation of hydrogels. By reacting with multi-arm amine-terminated polymers, it can form a three-dimensional network capable of encapsulating drugs for sustained release. The release kinetics can be tuned by varying the crosslinking density and the degradability of the hydrogel backbone. Studies on PEG-based hydrogels have demonstrated that drug release is often diffusion-controlled, with the rate influenced by the hydrogel's mesh size and the interaction between the drug and the polymer network.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker plays a critical role in connecting the antibody to the cytotoxic payload. A flexible linker like this compound can improve the solubility and stability of the ADC and ensure that the payload is released at the target site. The defined length of the PEG15 chain can influence the steric hindrance and accessibility of the drug, thereby affecting its potency.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design. PEG linkers like this compound are frequently used to optimize the solubility, cell permeability, and spatial orientation of the two ligands for efficient ternary complex formation. The length of the PEG linker is a key parameter that is often varied to achieve optimal degradation efficacy.

Surface Modification for Biosensing

The anti-fouling properties of PEG make this compound an excellent candidate for modifying the surface of biosensors. By creating a hydrophilic and protein-repellent surface, it minimizes non-specific binding of biomolecules from complex samples, thereby improving the signal-to-noise ratio and the overall sensitivity of the biosensor.

Quantitative Data

While specific quantitative data for this compound is not always available in the literature, the following tables provide representative data for similar PEG linkers and PEGylated systems to illustrate the expected performance characteristics.

Table 1: Illustrative Drug Release from PEG-based Nanoparticles

Nanoparticle FormulationpHCumulative Drug Release (%) at 24hReference
Doxorubicin-loaded PLGA-PEG 15% NPs7.4~40
Doxorubicin-loaded PLGA-PEG 15% NPs5.0~60
Doxorubicin-loaded pH-responsive NPs7.4~23
Doxorubicin-loaded pH-responsive NPs5.0~75

Table 2: Illustrative Stability of PEGylated Proteins

ProteinPEG LinkerChange in Thermodynamic Stability (ΔG°)Reference
Alpha-1 AntitrypsinVarious PEG lengthsNo significant change
WW domainBranched PEG-1.19 ± 0.02 kcal/mol (more stable)

Table 3: Illustrative Cellular Uptake of PEGylated Liposomes

Liposome FormulationCell LineRelative Cellular Uptake (%)Reference
Non-PEGylated liposomesGL261 glioblastoma100
PEG750-liposomesGL261 glioblastoma~120
PEG2000-liposomesGL261 glioblastoma~115

Experimental Protocols

Protocol 1: General Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Biomolecule

This protocol describes the activation of the carboxylic acid groups of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester, followed by conjugation to a primary amine-containing biomolecule (e.g., a protein).

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in the Activation Buffer to the desired concentration.

    • Prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or freshly prepared in Activation Buffer immediately before use.

  • Activation of this compound:

    • To the this compound solution, add EDC and NHS (or Sulfo-NHS). A typical molar ratio is 1:2:5 (this compound:EDC:NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to the Biomolecule:

    • Dissolve the amine-containing biomolecule in the Coupling Buffer.

    • Add the activated this compound solution to the biomolecule solution. The molar ratio of activated linker to biomolecule should be optimized for the specific application.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).

Protocol 2: Synthesis of a PROTAC using this compound Linker

This protocol provides a general workflow for the synthesis of a PROTAC where this compound links a target protein ligand (Warhead-NH2) and an E3 ligase ligand (E3-Ligand-NH2). This is a two-step process involving sequential amide bond formations.

Materials:

  • This compound

  • Warhead-NH2 (target protein ligand with a primary amine)

  • E3-Ligand-NH2 (E3 ligase ligand with a primary amine)

  • EDC, NHS (or HATU, DIPEA)

  • Anhydrous DMF or DMSO

  • Purification supplies (e.g., HPLC)

Procedure:

  • Mono-activation and Coupling to the First Ligand:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add EDC (1.1 equivalents) and NHS (1.1 equivalents) and stir for 15 minutes at room temperature to mono-activate the linker.

    • Add the first amine-containing ligand (e.g., Warhead-NH2, 1 equivalent) to the reaction mixture.

    • Stir at room temperature overnight.

    • Monitor the reaction by LC-MS. Purify the mono-conjugated product (Warhead-PEG15-acid) by HPLC.

  • Activation and Coupling to the Second Ligand:

    • Dissolve the purified Warhead-PEG15-acid (1 equivalent) in anhydrous DMF.

    • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) and stir for 15 minutes at room temperature to activate the remaining carboxylic acid.

    • Add the second amine-containing ligand (E3-Ligand-NH2, 1.1 equivalents) to the reaction mixture.

    • Stir at room temperature overnight.

  • Purification of the Final PROTAC:

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification BisPEG This compound ActivatedPEG Amine-Reactive NHS-ester-PEG15-acid BisPEG->ActivatedPEG Activation (15-30 min, RT) EDC_NHS EDC / NHS EDC_NHS->ActivatedPEG Conjugate Biomolecule-PEG15-acid ActivatedPEG->Conjugate Conjugation (2h RT or O/N 4°C) Biomolecule Amine-Biomolecule (Protein, Peptide, etc.) Biomolecule->Conjugate PurifiedProduct Purified Conjugate Conjugate->PurifiedProduct Desalting Column

Caption: General workflow for bioconjugation using this compound.

protac_synthesis cluster_components PROTAC Components cluster_synthesis Synthetic Pathway Warhead Target Protein Ligand (Warhead-NH2) Step1 1. Mono-activation of Linker + Coupling to Warhead Warhead->Step1 Linker This compound Linker->Step1 E3_Ligand E3 Ligase Ligand (E3-Ligand-NH2) Step2 2. Activation of Intermediate + Coupling to E3 Ligand E3_Ligand->Step2 Intermediate Warhead-PEG15-acid Step1->Intermediate Intermediate->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC

Caption: Logical workflow for the synthesis of a PROTAC using this compound.

References

Application Notes: Enhancing Diagnostic Assay Performance with Bis-PEG15-acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis-PEG15-acid is a homobifunctional crosslinker featuring a 15-unit polyethylene (B3416737) glycol (PEG) spacer terminated at both ends with a carboxylic acid group. This molecule serves as a powerful tool in the development of sensitive and robust diagnostic assays. By covalently immobilizing this compound onto amine-functionalized surfaces, researchers can create a hydrophilic and biocompatible microenvironment that significantly reduces non-specific binding of proteins and other macromolecules. This reduction in background noise leads to a notable improvement in the signal-to-noise ratio, thereby enhancing assay sensitivity and reliability.

Principle of Action

The primary function of this compound in diagnostic assays is to act as a surface modifier. The terminal carboxylic acid groups can be activated to react with primary amines on a variety of surfaces, including microplates, nanoparticles, and biosensor chips. Once conjugated, the PEG chains form a flexible, hydrophilic layer that sterically hinders the non-specific adsorption of unwanted proteins from the sample matrix. This "shielding" effect is crucial for minimizing background signal and allowing for the specific detection of the target analyte.

Key Applications in Diagnostic Assay Development

  • Enzyme-Linked Immunosorbent Assays (ELISA): Coating ELISA plates with this compound prior to the immobilization of capture antibodies can dramatically reduce the non-specific binding of sample proteins, leading to lower background and an improved limit of detection.

  • Lateral Flow Assays (LFA): Incorporation of this compound onto the surface of nanoparticles (e.g., gold or latex) used as labels in LFAs can enhance their stability and reduce non-specific interactions with the nitrocellulose membrane, resulting in clearer test lines and improved sensitivity.

  • Biosensors: Functionalizing the surface of biosensors with this compound provides a stable and anti-fouling layer, which is essential for accurate and reproducible detection of analytes in complex biological samples.

  • Microarrays: Modifying the surface of microarray slides with this compound can lead to more uniform spot morphology and a significant reduction in background fluorescence, thereby improving the quality of the microarray data.

Advantages of Using this compound

  • Reduced Non-Specific Binding: The hydrophilic PEG spacer effectively repels non-specific protein adsorption.[1]

  • Enhanced Signal-to-Noise Ratio: By minimizing background, the specific signal from the target analyte is more easily detected.

  • Improved Assay Sensitivity: A lower background allows for the detection of lower concentrations of the analyte.

  • Increased Stability: The PEG linker can improve the stability of immobilized biomolecules.

  • Biocompatibility: PEG is a well-established biocompatible polymer, making it suitable for assays involving biological samples.

Data Presentation

The use of PEGylated surfaces in diagnostic assays has been shown to significantly improve performance. The following tables summarize the expected quantitative improvements based on studies of similar PEGylated systems.

Table 1: Impact of PEGylation on Immunoassay Performance

ParameterNon-PEGylated SurfacePEGylated SurfaceFold ImprovementReference
Non-Specific BindingHighLow~10-fold reduction[1]
Specific Binding SignalStandardEnhanced~6-fold increase[1]
Limit of Detection (LOD)StandardImprovedSignificant Reduction[1]
Signal-to-Noise RatioLowHighSubstantial Increase

Table 2: Example Performance Data from a PEG-Modified Immunoassay for Staphylococcal Enterotoxin B (SEB)

Surface TypeNon-Specific Binding (Fluorescence Units)Specific Binding (Fluorescence Units)Limit of Detection (LOD)
Unmodified HydrogelHigh (with large error)Standard> 10 ng/mL
PEG-Diacrylate Modified HydrogelSignificantly Reduced6-fold Increase1 ng/mL[1]

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Microplate with this compound

This protocol describes the covalent attachment of this compound to an amine-functionalized microplate to create a passivated surface for subsequent biomolecule immobilization.

Materials:

  • Amine-functionalized 96-well microplate

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Activation of Carboxyl Groups:

    • In a fresh tube, prepare the activation mixture. For each well to be coated, mix:

      • 10 µL of this compound solution (10 mg/mL)

      • 10 µL of EDC solution (e.g., 50 mg/mL in Activation Buffer)

      • 10 µL of NHS solution (e.g., 50 mg/mL in Activation Buffer)

    • Vortex the mixture gently and incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Coating of the Microplate:

    • Add 100 µL of the activated this compound solution to each amine-functionalized well.

    • Incubate for 2-4 hours at room temperature with gentle agitation on a plate shaker.

  • Washing:

    • Discard the coating solution.

    • Wash the wells three times with 200 µL of PBST per well.

  • Quenching (Optional but Recommended):

    • Add 150 µL of Quenching Buffer to each well.

    • Incubate for 30 minutes at room temperature to block any unreacted NHS esters.

  • Final Washing:

    • Wash the wells three times with 200 µL of PBST per well.

    • The plate is now ready for the immobilization of capture biomolecules (e.g., antibodies).

Protocol 2: Sandwich ELISA on a this compound Modified Plate

This protocol provides a general workflow for a sandwich ELISA performed on a plate prepared according to Protocol 1.

Materials:

  • This compound modified 96-well microplate

  • Capture Antibody

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Antigen Standard and Samples

  • Detection Antibody (biotinylated or enzyme-conjugated)

  • Streptavidin-HRP (if using a biotinylated detection antibody)

  • TMB Substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Wash Buffer (PBST)

  • Plate Reader

Procedure:

  • Immobilization of Capture Antibody:

    • Dilute the capture antibody to the desired concentration in PBS (pH 7.4).

    • Add 100 µL of the diluted capture antibody to each well of the this compound modified plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the wells three times with 200 µL of PBST.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the wells three times with 200 µL of PBST.

  • Antigen Incubation:

    • Add 100 µL of antigen standards and samples to the respective wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the wells three times with 200 µL of PBST.

  • Detection Antibody Incubation:

    • Add 100 µL of diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the wells three times with 200 µL of PBST.

  • Enzyme Conjugate Incubation (if applicable):

    • If a biotinylated detection antibody was used, add 100 µL of Streptavidin-HRP solution to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Washing:

    • Wash the wells five times with 200 µL of PBST.

  • Substrate Development:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Mandatory Visualization

G cluster_prep Surface Preparation cluster_assay Immunoassay Workflow amine_surface Amine-Functionalized Surface peg_surface PEGylated Surface amine_surface->peg_surface Covalent Coupling bis_peg This compound edc_nhs EDC / NHS Activation bis_peg->edc_nhs Activate Carboxyl Groups activated_peg Activated NHS-Ester of this compound edc_nhs->activated_peg activated_peg->peg_surface capture_ab Immobilize Capture Antibody peg_surface->capture_ab blocking Block Remaining Active Sites capture_ab->blocking sample Add Sample (Antigen) blocking->sample detect_ab Add Detection Antibody sample->detect_ab signal Add Substrate & Measure Signal detect_ab->signal

Caption: Experimental workflow for surface modification and subsequent immunoassay.

G cluster_problem Problem cluster_solution Solution non_specific Non-Specific Binding of Sample Proteins high_background High Background Signal non_specific->high_background low_snr Low Signal-to-Noise Ratio high_background->low_snr poor_lod Poor Limit of Detection low_snr->poor_lod use_bis_peg Use of This compound hydrophilic_layer Creates Hydrophilic Barrier use_bis_peg->hydrophilic_layer reduced_nsb Reduced Non-Specific Binding hydrophilic_layer->reduced_nsb low_background Low Background Signal reduced_nsb->low_background high_snr High Signal-to-Noise Ratio low_background->high_snr improved_lod Improved Limit of Detection high_snr->improved_lod

Caption: Logical relationship of how this compound improves assay performance.

References

Application Notes and Protocols for PEGylating Liposomes and Micelles with Bis-PEG15-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis-PEG15-acid for the PEGylation of liposomes and micelles. This process is crucial for enhancing the in vivo stability and circulation time of nanocarrier drug delivery systems. The following sections detail the principles, protocols, and characterization of nanoparticles surface-modified with this compound.

Introduction to this compound PEGylation

This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid group at each end. This bifunctional nature allows it to act as a cross-linker or a surface modification agent. In the context of liposomes and micelles, this compound is primarily used to create a dense hydrophilic layer on the nanoparticle surface. This "stealth" coating sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS). The result is a significantly prolonged circulation half-life, which enhances the probability of the nanocarrier reaching its target site, a phenomenon particularly beneficial for passive targeting of tumors through the Enhanced Permeability and Retention (EPR) effect.[1][2]

The conjugation of this compound to the surface of liposomes or micelles is typically achieved by forming a stable amide bond between the carboxylic acid groups of the PEG linker and primary amine groups present on the nanoparticle surface. This is commonly facilitated by carbodiimide (B86325) chemistry, utilizing activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[3][] The primary amine groups are incorporated into the nanoparticle formulation through the inclusion of amine-functionalized lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE).

Data Presentation: Physicochemical Characterization of PEGylated Nanoparticles

The following tables summarize typical quantitative data obtained from the characterization of liposomes and micelles before and after PEGylation with this compound. The data presented are representative and may vary based on the specific lipid/polymer composition, drug cargo, and PEGylation conditions.

Table 1: Characterization of PEGylated Liposomes

ParameterBefore PEGylationAfter PEGylation with this compound
Mean Diameter (nm) 100 - 120110 - 140
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) -15 to -30-5 to -15
Encapsulation Efficiency (%) > 90%> 90%

Table 2: Characterization of PEGylated Micelles

ParameterBefore PEGylationAfter PEGylation with this compound
Mean Diameter (nm) 20 - 5030 - 70
Polydispersity Index (PDI) < 0.3< 0.3
Zeta Potential (mV) Near-neutral to slightly negativeNear-neutral
Drug Loading Capacity (%) Dependent on drug and polymerGenerally unaffected

Experimental Protocols

Protocol 1: Preparation of Amine-Functionalized Liposomes

This protocol describes the preparation of liposomes containing a primary amine-functionalized lipid (DSPE) for subsequent PEGylation.

Materials:

  • Main structural lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • Amine-functionalized lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine, DSPE)

  • Chloroform (B151607)

  • Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)

  • Drug to be encapsulated (optional)

Procedure:

  • Dissolve the lipids (DSPC, cholesterol, and DSPE in a desired molar ratio, e.g., 55:40:5) in chloroform in a round-bottom flask.

  • Create a thin lipid film by removing the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer (containing the drug if applicable) by vortexing or gentle shaking at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: PEGylation of Pre-formed Liposomes with this compound

This protocol details the covalent attachment of this compound to the surface of amine-functionalized liposomes using EDC/NHS chemistry.

Materials:

  • Amine-functionalized liposome (B1194612) suspension (from Protocol 1)

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., size exclusion chromatography (SEC) column or dialysis cassettes with an appropriate molecular weight cutoff)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the activation buffer.

    • Add a molar excess of EDC and NHS (e.g., 2-fold and 5-fold molar excess relative to the carboxylic acid groups of this compound, respectively).

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-activated this compound.

  • Conjugation to Liposomes:

    • Adjust the pH of the amine-functionalized liposome suspension to 7.4-8.0 with the reaction buffer.

    • Add the NHS-activated this compound solution to the liposome suspension. The molar ratio of activated PEG to the amine-lipid in the liposomes should be optimized, but a starting point of 10:1 can be used.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to deactivate any unreacted NHS-activated this compound. Incubate for 15 minutes.

  • Purification:

    • Remove unreacted this compound, EDC, NHS, and byproducts from the PEGylated liposome suspension using SEC or dialysis.

  • Characterization:

    • Characterize the purified PEGylated liposomes for size, PDI, and zeta potential using DLS. Compare the results to the non-PEGylated liposomes.

    • Determine the encapsulation efficiency of the drug if applicable.

Protocol 3: Preparation and PEGylation of Micelles

This protocol describes the preparation of micelles from amphiphilic block copolymers and their subsequent PEGylation.

Materials:

  • Amphiphilic block copolymer (e.g., poly(lactic-co-glycolic acid)-poly(ethylene glycol) with a terminal amine group, PLGA-PEG-NH2)

  • Organic solvent (e.g., acetone, acetonitrile, or dimethylformamide)

  • Aqueous solution (e.g., deionized water or buffer)

  • This compound

  • EDC and NHS/sulfo-NHS

  • Reaction and purification buffers as in Protocol 2.

Procedure:

  • Micelle Formation:

    • Dissolve the amine-terminated amphiphilic block copolymer in a water-miscible organic solvent.

    • Add the aqueous solution dropwise to the polymer solution under constant stirring.

    • The amphiphilic copolymers will self-assemble into micelles with the hydrophobic core and the hydrophilic, amine-terminated PEG shell.

    • Remove the organic solvent by dialysis or evaporation.

  • PEGylation:

    • Follow the same activation, conjugation, quenching, and purification steps as described in Protocol 2 for liposomes.

  • Characterization:

    • Characterize the micelles before and after PEGylation for size, PDI, and zeta potential using DLS.

    • Determine the critical micelle concentration (CMC) and drug loading capacity if applicable.

Visualizations

experimental_workflow_liposome_pegylation start Start lipid_prep Lipid Film Preparation (DSPC/Chol/DSPE) start->lipid_prep hydration Hydration & Sonication/ Extrusion lipid_prep->hydration liposomes Amine-Functionalized Liposomes hydration->liposomes conjugation Conjugation Reaction liposomes->conjugation peg_prep This compound Activation (EDC/NHS) peg_prep->conjugation purification Purification (SEC/Dialysis) conjugation->purification final_product PEGylated Liposomes purification->final_product characterization Characterization (DLS, Zeta Potential) final_product->characterization end End characterization->end

Caption: Workflow for Liposome PEGylation.

logical_relationship_characterization nanoparticle Nanoparticle Formulation (Liposome or Micelle) pegylation PEGylation with This compound nanoparticle->pegylation pegylated_np PEGylated Nanoparticle pegylation->pegylated_np dls Dynamic Light Scattering (DLS) pegylated_np->dls zeta Zeta Potential Measurement pegylated_np->zeta morphology Morphology (TEM/Cryo-TEM) pegylated_np->morphology ee Encapsulation Efficiency/ Drug Load pegylated_np->ee size_pdi Size & PDI dls->size_pdi surface_charge Surface Charge zeta->surface_charge shape Shape & Structure morphology->shape drug_content Drug Content ee->drug_content

Caption: Characterization of PEGylated Nanoparticles.

signaling_pathway_stealth_effect peg_lipo PEGylated Liposome (with this compound) blood Bloodstream peg_lipo->blood opsonins Opsonin Proteins peg_lipo->opsonins Steric Hindrance (Blocks Interaction) macrophage Macrophage (Mononuclear Phagocyte System) blood->macrophage Non-PEGylated Liposomes prolonged_circ Prolonged Circulation blood->prolonged_circ opsonins->blood opsonins->macrophage phagocytosis Phagocytosis & Clearance macrophage->phagocytosis epr EPR Effect (Tumor Accumulation) prolonged_circ->epr

Caption: Mechanism of the "Stealth" Effect.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis-PEG15-acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG15-acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions (FAQs) to help improve the yield and consistency of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of a this compound conjugation reaction?

This compound is a bifunctional crosslinker with a carboxylic acid group at each end of a 15-unit polyethylene (B3416737) glycol chain. Conjugation to amine-containing molecules (like proteins, peptides, or nanoparticles) is typically achieved using carbodiimide (B86325) chemistry. The most common method involves a two-step process:

  • Activation: The carboxylic acid groups on the PEG are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] EDC forms a highly reactive O-acylisourea intermediate.[1][2]

  • Coupling: NHS reacts with this intermediate to form a more stable amine-reactive NHS ester.[2] This ester then readily reacts with primary amine groups (-NH₂) on the target molecule to form a stable amide bond, covalently linking the PEG to the molecule.

Q2: What is the optimal pH for the reaction?

The reaction involves two stages with distinct optimal pH ranges for maximum efficiency.

  • Activation Step (Carboxyl to NHS-ester): This step is most efficient in a slightly acidic environment, ideally between pH 4.5 and 6.0 . A common buffer choice is MES (2-(N-morpholino)ethanesulfonic acid).

  • Coupling Step (NHS-ester to Amine): The reaction of the NHS-activated PEG with primary amines is most efficient at a physiological to slightly basic pH, typically between pH 7.2 and 8.5 . Common buffers for this step include Phosphate-Buffered Saline (PBS), borate, or bicarbonate buffers.

Q3: Which buffers should I use, and which should I avoid?

Choosing the right buffer is critical to avoid competing side reactions.

  • Recommended Buffers: Use non-amine, non-carboxylate buffers. MES is highly recommended for the activation step. PBS, borate, or bicarbonate buffers are suitable for the coupling step.

  • Buffers to Avoid: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with the reaction, reducing your yield.

Q4: How should I store and handle the EDC and NHS reagents?

Both EDC and NHS are highly sensitive to moisture (hygroscopic) and can lose activity if not stored properly.

  • Storage: Store reagents desiccated at -20°C.

  • Handling: Before opening, always allow the vials to warm to room temperature to prevent moisture condensation inside the container. Prepare solutions immediately before use, as the active intermediates are susceptible to hydrolysis in aqueous solutions.

Troubleshooting Guide: Low Conjugation Yield

Low or no yield is the most common problem encountered. The following guide provides a systematic approach to identifying and resolving the issue.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low / No Yield reagents Check Reagents start->reagents buffers Verify Buffers & pH start->buffers ratio Optimize Molar Ratios start->ratio conditions Adjust Reaction Conditions start->conditions purification Review Purification start->purification sub_reagents1 Are EDC/NHS fresh? Stored properly (-20°C, dry)? reagents->sub_reagents1 sub_reagents2 Warmed to RT before opening? Solutions made fresh? reagents->sub_reagents2 sub_buffers1 Buffer contains no amines/carboxylates? (e.g., Tris, Acetate) buffers->sub_buffers1 sub_buffers2 Activation pH 4.5-6.0? Coupling pH 7.2-8.5? buffers->sub_buffers2 sub_ratio Increase molar excess of PEG-acid and EDC/NHS? ratio->sub_ratio sub_conditions Increase reaction time? (e.g., 2-4 hours or overnight) conditions->sub_conditions sub_purification Losing product during dialysis or chromatography? purification->sub_purification success Yield Improved sub_reagents2->success Fix sub_buffers2->success Fix sub_ratio->success Optimize sub_conditions->success Optimize sub_purification->success Adjust

Caption: A flowchart for troubleshooting low yield in PEGylation reactions.

Problem Potential Cause Recommended Solution
Low or No Conjugate Inactive Reagents EDC and NHS are moisture-sensitive. Ensure they are stored properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Inappropriate Buffer Buffers containing primary amines (Tris, glycine) or carboxylates (acetate) will compete with the reaction. Use recommended buffers like MES for activation (pH 4.5-6.0) and PBS or Borate for coupling (pH 7.2-8.5).
Suboptimal pH The two main reaction steps have different pH optima. Verify the pH of your buffers and reaction mixture. Perform activation at pH ~5-6 before raising the pH to ~7.5 for the amine coupling step.
Hydrolysis of Intermediates The O-acylisourea intermediate formed by EDC is unstable in water. The NHS ester is more stable but still susceptible to hydrolysis, especially at higher pH. Perform the reaction steps promptly after adding reagents.
Insufficient Reagent Concentration The molar ratio of PEG/EDC/NHS to the target molecule may be too low. Increase the molar excess of the this compound and the coupling reagents. A 5 to 20-fold molar excess is a common starting point.
Product Precipitation Protein Aggregation The change in pH or addition of reagents can cause some proteins to aggregate. Ensure your target molecule is soluble and stable in the chosen buffers. Consider performing a buffer exchange step to ensure compatibility.
High EDC Concentration While excess EDC is needed, very high concentrations can sometimes lead to precipitation. If precipitation occurs, try reducing the EDC concentration while still maintaining a suitable molar excess.

Data Presentation: Reaction Condition Parameters

The efficiency of the conjugation is highly dependent on reaction parameters. The following table summarizes key quantitative data for optimizing your experiment.

Parameter Activation Step (EDC/NHS) Coupling Step (to Amine) Reference
pH Range 4.5 - 6.07.2 - 8.5
Recommended Buffer 0.1 M MES100 mM PBS, Borate, or Bicarbonate
Molar Ratio (Reagent:Target) EDC: 2-10 fold excessNHS: 2-5 fold excessPEG-acid: 5-20 fold excess
Reaction Time 15 - 30 minutes2 hours to overnight
Temperature Room TemperatureRoom Temperature or 4°C

Experimental Protocols

General Two-Step Aqueous Conjugation Protocol

This protocol provides a general framework for conjugating this compound to an amine-containing protein. Optimization may be required for your specific application.

Materials:

  • Protein with primary amines (in a suitable buffer like PBS)

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Phosphate Buffer (PBS), pH 7.2-7.5

  • EDC (MW: 191.7 g/mol )

  • NHS (MW: 115.09 g/mol )

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Preparation: Allow EDC and NHS vials to equilibrate to room temperature before opening. Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or water immediately before use.

  • Buffer Exchange: Ensure your protein is in an amine-free buffer (like MES or PBS). If necessary, perform a buffer exchange using a desalting column.

  • Activation: a. Dissolve the this compound in Activation Buffer (MES, pH 6.0). b. Add EDC and NHS to the PEG solution. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the carboxyl groups on the PEG. c. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation: a. Immediately add the activated PEG solution to your protein solution. For best results, raise the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (PBS). b. The molar ratio of PEG to protein should be optimized; start with a 10-fold molar excess of PEG. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Hydroxylamine hydrolyzes unreacted NHS-esters, while Tris will react with them. Incubate for 15 minutes.

  • Purification: Remove excess PEG and quenching reagents using a desalting column, dialysis, or size-exclusion chromatography (SEC).

  • Analysis: Analyze the conjugate using techniques like SDS-PAGE, which will show a shift in molecular weight for the PEGylated protein, or chromatography.

Reaction Mechanism Diagram

ReactionMechanism cluster_activation Step 1: Activation (pH 4.5 - 6.0) cluster_coupling Step 2: Coupling (pH 7.2 - 8.5) PEG_COOH PEG-COOH (Carboxylic Acid) Intermediate O-Acylisourea Intermediate (Unstable) PEG_COOH->Intermediate + EDC EDC EDC PEG_NHS PEG-NHS Ester (Amine-Reactive) Intermediate->PEG_NHS + NHS Urea Isourea Byproduct Intermediate->Urea Hydrolysis (Side Reaction) NHS NHS Protein_NH2 Protein-NH₂ (Primary Amine) PEG_NHS->Protein_NH2 Add to Protein & Raise pH Conjugate PEG-Protein (Stable Amide Bond) Protein_NH2->Conjugate NHS_release NHS (Released) Conjugate->NHS_release

Caption: The two-step reaction mechanism for EDC/NHS-mediated PEGylation.

References

Technical Support Center: Troubleshooting Bis-PEG15-acid Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG15-acid crosslinking. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the efficiency of their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this compound?

This compound is a homobifunctional crosslinker with a carboxylic acid group at each end of a 15-unit polyethylene (B3416737) glycol (PEG) spacer.[1] To crosslink molecules containing primary amines (e.g., proteins, peptides), the carboxylic acid groups must first be activated. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2] The EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This ester is then susceptible to nucleophilic attack by a primary amine, forming a stable amide bond and releasing the NHS leaving group.[3] The hydrophilic PEG spacer enhances water solubility and can reduce potential aggregation of the conjugate.[4]

Q2: My crosslinking efficiency is very low or non-existent. What are the most common causes?

Low crosslinking efficiency is a frequent issue that can typically be attributed to one of three areas: reagent integrity, reaction conditions, or the characteristics of your target molecules.

  • Reagent Integrity: EDC and NHS esters are highly sensitive to moisture.[4] If these reagents have been improperly stored or handled, they will hydrolyze and become inactive. Always use fresh or properly stored reagents and anhydrous solvents for stock solutions.

  • Suboptimal pH: The crosslinking reaction is highly pH-dependent. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5–7.2), while the subsequent reaction of the NHS ester with the primary amine is most efficient at a physiological to slightly basic pH (7.2–8.5). Running the entire reaction at a single, non-optimal pH can significantly reduce yield.

  • Competing Buffers: The use of buffers containing primary amines, such as Tris or glycine, is a primary cause of reaction failure. These buffer molecules will compete with your target amine for reaction with the activated crosslinker, effectively quenching the reaction.

Q3: How can I be sure my EDC and NHS reagents are active?

Since EDC and NHS are moisture-sensitive, it is crucial to handle them carefully. Equilibrate the vials to room temperature before opening to prevent moisture condensation. For best results, prepare stock solutions fresh for each experiment in an anhydrous, water-miscible solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO). If you suspect reagent degradation, the most straightforward solution is to use a new, unopened vial of the reagents.

Q4: What is the optimal buffer system for this two-step reaction?

For optimal results, a two-buffer system is recommended.

  • Activation Step: Perform the initial activation of this compound with EDC and NHS in a non-amine, non-carboxylate buffer at pH 5.0–6.0, such as MES buffer.

  • Conjugation Step: After the activation period, raise the pH to 7.2–7.5 for the reaction with your amine-containing molecule. This can be done by adding a phosphate (B84403) buffer (like PBS) or borate (B1201080) buffer.

If a single-buffer system is necessary, a phosphate buffer at pH 7.2-7.5 can be used as a compromise, though yields may be lower than with the two-step pH adjustment.

Q5: I see a smear or high molecular weight aggregate in my SDS-PAGE analysis. What causes this?

High molecular weight smears or precipitates suggest uncontrolled polymerization. This often occurs when the concentration of the crosslinker is too high relative to the target molecule. An excessive amount of crosslinker can lead to the formation of large, insoluble complexes. To resolve this, it is essential to optimize the molar ratio of the crosslinker to your protein. Start with a lower molar excess and titrate up to find the optimal concentration that favors intramolecular or specific intermolecular crosslinking over random polymerization.

Summary of Key Reaction Parameters

The following table summarizes the critical parameters for successful crosslinking using this compound with EDC/NHS chemistry.

ParameterRecommendationRationaleCommon Pitfalls
Activation pH pH 4.5 - 7.2 (MES Buffer)Most efficient for EDC/NHS activation of carboxylic acids.Using a pH outside this range reduces activation efficiency.
Conjugation pH pH 7.2 - 8.5 (PBS, Borate Buffer)Optimal for the reaction of NHS esters with primary amines.High pH (>8.5) increases the rate of NHS-ester hydrolysis, a competing reaction.
Buffer Choice MES, PBS, HEPES, BorateThese buffers do not contain primary amines that would quench the reaction.Using Tris or Glycine buffers will lead to reaction failure.
Reagents Use fresh EDC & NHS/Sulfo-NHSEDC and NHS esters are moisture-sensitive and hydrolyze quickly.Using old or improperly stored reagents results in low or no yield.
Solvent for Stocks Anhydrous DMSO or DMFEnsures stability of the moisture-sensitive crosslinker and activation reagents.Using aqueous buffers for stock solutions can lead to rapid hydrolysis.
Molar Ratio Empirically determine (start ~25-50 fold excess of crosslinker)Balances crosslinking efficiency with the risk of aggregation.Too high a ratio can cause protein precipitation and smearing.
Reaction Time Activation: 15 min; Conjugation: 30 min - 2 hoursAllows sufficient time for reactions while minimizing side reactions.Insufficient time leads to low yield; excessively long times may increase hydrolysis.

Experimental Protocols & Visual Guides

Detailed Protocol: Two-Step Protein Crosslinking

This protocol provides a general method for crosslinking an amine-containing protein using this compound, EDC, and Sulfo-NHS.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Hydroxylamine

  • Anhydrous DMSO

  • Protein to be crosslinked in an appropriate buffer (e.g., PBS)

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before opening. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of Crosslinker:

    • In a microcentrifuge tube, combine this compound with your protein solution in Activation Buffer.

    • Add the freshly prepared EDC and Sulfo-NHS solutions to the protein/crosslinker mixture. The final molar ratio of Protein:Crosslinker:EDC:Sulfo-NHS should be optimized, but a starting point of 1:20:40:40 is common.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a calculated volume of Conjugation Buffer (PBS).

    • Incubate for 2 hours at room temperature or 4°C overnight, depending on protein stability.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

  • Analysis: The crosslinked product can now be purified from excess reagents via dialysis or size-exclusion chromatography. Analyze the results using SDS-PAGE, which should show higher molecular weight bands corresponding to crosslinked species.

Visualizing the Chemistry and Workflow

chemical_reaction_pathway cluster_activation Activation Step (pH 4.5-7.2) cluster_conjugation Conjugation Step (pH 7.2-8.5) Carboxyl R-COOH (this compound) Intermediate O-acylisourea (unstable intermediate) Carboxyl->Intermediate + EDC EDC EDC->Intermediate ActiveEster NHS Ester (amine-reactive) Intermediate->ActiveEster + NHS NHS NHS / Sulfo-NHS NHS->ActiveEster AmideBond Stable Amide Bond (Crosslink) ActiveEster->AmideBond + Amine Protein-NH2 (Primary Amine) Amine->AmideBond troubleshooting_workflow Start Low Crosslinking Efficiency CheckReagents Check Reagent Quality (EDC, NHS, Crosslinker) Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions CheckProtein Assess Target Protein Start->CheckProtein ReagentSolution Use fresh reagents. Prepare stocks in anhydrous DMSO/DMF just before use. CheckReagents->ReagentSolution Ph_Buffer Is pH optimal? Is buffer amine-free? CheckConditions->Ph_Buffer MolarRatio Is molar ratio optimized? CheckConditions->MolarRatio AmineAccess Are primary amines accessible? CheckProtein->AmineAccess Ph_Solution Use two-step pH protocol (pH 6 activation, pH 7.5 conjugation). Use MES/PBS buffers. Ph_Buffer->Ph_Solution No Ratio_Solution Titrate crosslinker concentration. Start with 25x molar excess and analyze by SDS-PAGE for aggregation. MolarRatio->Ratio_Solution No AmineSolution Consider protein denaturation studies or using a longer PEG spacer to overcome steric hindrance. AmineAccess->AmineSolution Maybe Not

References

Optimizing buffer pH and composition for Bis-PEG15-acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Bis-PEG15-acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

The optimal pH for reacting N-hydroxysuccinimide (NHS) esters, the activated form of this compound, with primary amines is between 7.2 and 8.5.[1][2][3][4] Within this range, the primary amine groups on proteins (e.g., the ε-amino group of lysine) are sufficiently deprotonated to be nucleophilic and efficiently react with the NHS ester.[3][5] At a lower pH, the amine groups are protonated and thus non-reactive.[5][6][7] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis significantly increases, which competes with the desired conjugation reaction and can lead to lower yields.[1][4][5] For many applications, a pH of 8.3-8.5 is considered optimal.[5][6][7]

Q2: Which buffers are compatible with this compound NHS ester reactions?

It is crucial to use amine-free buffers, as primary amines in the buffer will compete with the target molecule for reaction with the NHS ester.[2][3][8][9]

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS)[3][10][11][12]

  • HEPES[1][2][3][8][10]

  • Bicarbonate/Carbonate[1][2][8][9]

  • Borate[1][2][3][8][9][10]

Q3: Which buffers should be avoided?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should not be used during the conjugation reaction as they will quench the reaction.[2][3][8][9] However, these buffers can be useful for intentionally stopping the reaction.[1][2][8]

Q4: What is NHS ester hydrolysis and how can I minimize it?

NHS ester hydrolysis is a competing reaction where the NHS ester reacts with water, rendering it inactive for conjugation.[3][5][12] The rate of this hydrolysis increases with pH.[1][5][8] To minimize hydrolysis:

  • Work within the optimal pH range of 7.2-8.5.[1][2][3][4]

  • Prepare fresh solutions of the activated this compound NHS ester immediately before use.[4][9]

  • If using an organic solvent to dissolve the reagent, ensure it is anhydrous (e.g., DMSO or DMF).[6][9]

  • Store the this compound NHS ester reagent properly at -20°C with a desiccant.[9][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Efficiency Hydrolyzed Reagent: The this compound NHS ester has been inactivated by moisture.Ensure the reagent was stored correctly in a desiccated environment and allowed to warm to room temperature before opening to prevent condensation.[12] Use a fresh vial of the reagent.
Incorrect Buffer pH: The pH of the reaction buffer is too low (amines are protonated) or too high (hydrolysis is too rapid).Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[4]
Presence of Competing Amines: The buffer or sample contains primary amines (e.g., Tris, glycine, or ammonium (B1175870) salts).Perform a buffer exchange of your sample into a recommended amine-free buffer like PBS before starting the reaction.[10][12]
Low Protein Concentration: In dilute protein solutions, the competing hydrolysis reaction is more significant.[1][4][8]Increase the concentration of your protein or target molecule if possible.[4]
Protein Precipitation After Conjugation Change in Protein pI: Modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein, potentially leading to reduced solubility.[3]Optimize the molar excess of the crosslinker to avoid over-modification. A titration experiment can help determine the highest concentration that doesn't cause precipitation.[3]
Use of a Hydrophobic Reagent: This is less of a concern with the hydrophilic PEG spacer in this compound.The PEG spacer in this compound enhances water solubility and reduces the tendency for aggregation.[9][12][13]

Quantitative Data Summary

Table 1: Effect of pH on NHS Ester Half-Life

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[1]
8.6410 minutes[1][2]

Table 2: Recommended Buffers for Amine-Reactive Crosslinking

BufferRecommended pH RangeNotes
Phosphate-Buffered Saline (PBS)7.2 - 7.4Commonly used and generally non-interfering.[3]
HEPES7.2 - 8.0Good buffering capacity in this range.[3]
Bicarbonate/Carbonate8.0 - 9.0Effective at a slightly more alkaline pH.[3]
Borate8.0 - 9.0Another option for alkaline conditions.[3]

Experimental Protocols

Protocol 1: Activation of this compound to Bis-PEG15-NHS ester

This protocol describes the two-step process of first activating the carboxylic acid groups of this compound using EDC and NHS, followed by conjugation to the target protein.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0[11]

  • Conjugation Buffer: Amine-free buffer (e.g., PBS), pH 7.2-8.5[10][11]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5-8.0, or 1 M glycine[10][11]

  • Protein of interest in Conjugation Buffer

  • Desalting column

Procedure:

  • Reagent Preparation: Allow this compound, EDC, and NHS to equilibrate to room temperature before opening. Prepare fresh stock solutions of EDC and NHS in an anhydrous solvent like DMSO or DMF immediately before use.[10][11]

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.[11]

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.[11]

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to your protein solution in the Conjugation Buffer. A common starting point is a 10- to 50-fold molar excess of the crosslinker to the protein.[10]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10][12]

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[10]

    • Incubate for 15 minutes at room temperature.[10]

  • Purification:

    • Remove excess, unreacted crosslinker and byproducts by using a desalting column or dialysis.[12]

Visualizations

experimental_workflow cluster_activation Activation Step (pH 5.0-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_purification Quenching & Purification Bis_PEG15_acid This compound Activated_PEG Activated Bis-PEG15-NHS ester Bis_PEG15_acid->Activated_PEG 15-30 min RT EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Conjugated_Protein PEGylated Protein Activated_PEG->Conjugated_Protein 30-120 min Protein Protein (-NH2) Protein->Conjugated_Protein Purification Purification (Desalting Column) Conjugated_Protein->Purification Quench Quenching Buffer (e.g., Tris) Quench->Purification Stop Reaction Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for this compound conjugation.

ph_optimization_logic Start Start pH Optimization pH_Check Is pH between 7.2 and 8.5? Start->pH_Check Low_pH Low Reactivity: Protonated Amines (-NH3+) pH_Check->Low_pH No (< 7.2) High_pH Low Yield: Rapid NHS Ester Hydrolysis pH_Check->High_pH No (> 8.5) Optimal_pH Optimal Reaction: Deprotonated Amines (-NH2) + Stable NHS Ester pH_Check->Optimal_pH Yes Adjust_Up Adjust Buffer pH Up Low_pH->Adjust_Up Increase pH Adjust_Down Adjust Buffer pH Down High_pH->Adjust_Down Decrease pH Adjust_Up->pH_Check Adjust_Down->pH_Check

References

Technical Support Center: Purification of Bis-PEG15-acid-modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification strategies for Bis-PEG15-acid-modified proteins. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of your this compound-modified protein.

Issue / QuestionPossible Cause(s)Suggested Solution(s)
Why is there unreacted (native) protein in my purified sample? - Incomplete PEGylation reaction: The molar ratio of PEG reagent to protein may be too low, or the reaction time may be insufficient. - Inefficient purification: The chosen chromatography method may not provide adequate resolution between the PEGylated and non-PEGylated protein.- Optimize reaction conditions: Increase the PEG-to-protein molar ratio and/or extend the reaction time. Monitor the reaction progress to determine the optimal endpoint. - Refine purification strategy: Ion exchange chromatography (IEX) is often effective at separating native protein from PEGylated species due to differences in surface charge.[][2][3] Consider using a shallower gradient during elution to improve resolution.
How can I remove free, unreacted this compound? - Size-based separation is needed: The unreacted PEG reagent is significantly smaller than the PEGylated protein.- Size Exclusion Chromatography (SEC): This is the most common and effective method for removing small molecules like unreacted PEG from a much larger protein conjugate.[][4] Use a resin with an appropriate molecular weight cutoff. - Diafiltration/Ultrafiltration: Membrane-based techniques can also be used to separate the larger PEGylated protein from the smaller, free PEG.
My purified sample contains multiple PEGylated species (mono-, di-, multi-PEGylated). How can I isolate a specific one? - "Random" PEGylation: The reaction has occurred at multiple sites on the protein, leading to a heterogeneous mixture.[][5]- Ion Exchange Chromatography (IEX): The addition of each PEG chain shields the protein's surface charges, altering its interaction with the IEX resin.[][2] This allows for the separation of different PEGylated forms. A shallow elution gradient is crucial for resolving species with small charge differences. - Hydrophobic Interaction Chromatography (HIC): The degree of PEGylation can also affect the protein's overall hydrophobicity, allowing for separation using HIC.[6][7][8]
Why is the yield of my PEGylated protein low after purification? - Non-specific binding: The PEGylated protein may be binding irreversibly to the chromatography resin. - Aggregation: The protein may be aggregating and precipitating on the column. - Poor recovery from the column: The elution conditions may not be optimal for releasing the bound protein.- Adjust buffer conditions: For IEX, try altering the pH or ionic strength of the wash and elution buffers. For HIC, modify the salt concentration in the elution buffer. - Address aggregation: Ensure the buffers used are optimal for protein stability. Consider adding excipients like arginine to reduce non-specific interactions and aggregation. - Optimize elution: Experiment with different gradient slopes or step elutions to ensure complete recovery of the target protein.
The resolution between my PEGylated species is poor. - Inappropriate chromatography method: The chosen method may not be suitable for the specific properties of your protein. - Suboptimal column parameters: The column length, bead size, or flow rate may not be ideal for the separation. - Steep elution gradient: A rapid change in buffer composition can lead to co-elution of closely related species.- Method selection: If IEX is not providing sufficient resolution, consider HIC as an alternative or complementary step.[] - Optimize chromatography parameters: Use a longer column for better separation, a smaller bead size for higher efficiency, and a lower flow rate to allow for better equilibrium. - Shallow gradient: Employ a long, shallow gradient during elution to maximize the separation of different PEGylated forms.
How do I confirm the degree of PEGylation after purification? - Analytical characterization is required. - SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight compared to the native protein. - Size Exclusion Chromatography (SEC): The hydrodynamic radius of the protein increases with PEGylation, leading to an earlier elution time.[][9] - Mass Spectrometry (MS): Can be used to determine the precise mass of the PEGylated protein, confirming the number of attached PEG chains.[2]

Purification Strategy Workflow

A multi-step purification strategy is often necessary to achieve high purity of a specific this compound-modified protein. The following diagram illustrates a general workflow.

G cluster_0 PEGylation Reaction cluster_1 Purification Step 1: Removal of Free PEG cluster_2 Purification Step 2: Separation of PEGylated Species cluster_3 Final Product Reaction_Mixture Crude Reaction Mixture (PEGylated Protein, Native Protein, Free PEG) SEC Size Exclusion Chromatography (SEC) or Diafiltration Reaction_Mixture->SEC IEX Ion Exchange Chromatography (IEX) SEC->IEX Primary Method HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Polishing Step (Optional) Pure_Product Purified this compound-modified Protein IEX->Pure_Product HIC->Pure_Product

Caption: A typical multi-step workflow for the purification of PEGylated proteins.

Decision-Making for Purification Method Selection

Choosing the right primary purification technique after removing free PEG is crucial for success. The following diagram outlines the decision-making process.

G Start PEG-free Protein Mixture Charge_Difference Is there a significant charge difference between native and PEGylated protein, and between different PEGylated species? Start->Charge_Difference Hydrophobicity_Difference Is there a significant hydrophobicity difference between PEGylated species? Charge_Difference->Hydrophobicity_Difference No IEX Use Ion Exchange Chromatography (IEX) Charge_Difference->IEX Yes HIC Use Hydrophobic Interaction Chromatography (HIC) Hydrophobicity_Difference->HIC Yes Multi_Step Consider a multi-step approach (e.g., IEX followed by HIC) Hydrophobicity_Difference->Multi_Step No

References

How to prevent aggregation during Bis-PEG15-acid labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during Bis-PEG15-acid labeling of proteins and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it lead to aggregation?

This compound is a homobifunctional crosslinker, meaning it has a reactive carboxylic acid group at both ends of a 15-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This structure allows it to react with primary amines (like lysine (B10760008) residues on a protein) at both ends. The primary cause of aggregation during labeling with this compound is intermolecular cross-linking, where a single PEG molecule links two separate protein molecules together. This process can continue, leading to the formation of large, insoluble aggregates.[3]

Q2: What is the chemical reaction involved in this compound labeling?

This compound is typically conjugated to primary amines on a protein using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][4] The process involves two main steps:

  • Activation: EDC activates the carboxylic acid groups on this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Amine Reaction: The activated PEG linker then reacts with a primary amine on the protein to form a stable amide bond. To improve efficiency and stability, NHS is often added to convert the unstable O-acylisourea intermediate into a more stable NHS ester, which then reacts with the amine.

Q3: How can I detect and quantify aggregation in my labeled protein sample?

Aggregation can be detected and quantified using several analytical techniques:

  • Visual Inspection: The simplest method is to check for visible precipitates or cloudiness in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate light scattering due to the presence of aggregates.

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution and can detect the formation of soluble aggregates.

  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful method to separate and quantify monomers, dimers, and higher-order aggregates, providing absolute molar mass and size information.

  • Analytical Ultracentrifugation (AUC): AUC can provide detailed information about the size, shape, and distribution of soluble aggregates.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling and provides actionable troubleshooting steps.

Issue 1: Visible precipitation or turbidity during or after the labeling reaction.

This is a clear sign of significant protein aggregation.

Potential Cause Troubleshooting Steps
High Protein Concentration Decrease the protein concentration during the labeling reaction. A typical starting range is 1-10 mg/mL. If a high final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the purified conjugate.
High Molar Ratio of this compound to Protein Reduce the molar excess of the this compound linker. A common starting point is a 10- to 50-fold molar excess of PEG to protein, but this should be optimized empirically.
Suboptimal pH The pH of the reaction buffer is critical. For EDC/NHS chemistry, the activation step is most efficient at pH 4.5-6.0, while the amine coupling step is more efficient at pH 7.2-8.0. Consider a two-step reaction where activation is performed at a lower pH before adjusting the pH for the coupling reaction. Avoid the protein's isoelectric point (pI) where it is least soluble.
Inappropriate Buffer Composition Avoid buffers containing primary amines (e.g., Tris) or carboxylates, as they will compete with the reaction. Good buffer choices include MES for the activation step and PBS or borate (B1201080) buffer for the coupling step.
Elevated Temperature Perform the reaction at a lower temperature (e.g., 4°C). While this will slow down the reaction rate, it can significantly reduce aggregation.
Issue 2: Low labeling efficiency with no visible aggregation.

This indicates that the conjugation reaction is not proceeding as expected.

Potential Cause Troubleshooting Steps
Inactive Reagents Use fresh, high-quality EDC and NHS/Sulfo-NHS. These reagents are moisture-sensitive and should be stored in a desiccator at -20°C. Equilibrate to room temperature before opening.
Presence of Competing Nucleophiles Ensure the buffer is free of primary amines (e.g., Tris, glycine).
Low Reactivity of Protein Amines Increase the pH of the coupling reaction to 8.0-8.5 to increase the deprotonation of lysine ε-amino groups, making them more nucleophilic.
Insufficient Molar Excess of Reagents Increase the molar excess of EDC and NHS. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups of the this compound.
Issue 3: Formation of soluble aggregates detected by SEC-MALS or DLS.

Even without visible precipitation, soluble aggregates can compromise the quality and efficacy of the final product.

Potential Cause Troubleshooting Steps
Intermolecular Cross-linking This is the most likely cause with a homobifunctional linker. Optimize the reaction conditions by lowering the protein and/or linker concentration, and consider a slower, controlled addition of the activated PEG linker to the protein solution.
Protein Instability The protein itself may be unstable under the reaction conditions. The addition of stabilizing excipients to the reaction buffer can help maintain protein stability.

Strategies to Prevent Aggregation

Incorporating stabilizing excipients into the reaction buffer can significantly reduce aggregation.

Excipient Typical Concentration Mechanism of Action
Sugars (e.g., Sucrose, Trehalose) 0.3 M (or 5% w/v) or higherPreferential exclusion from the protein surface, which favors the compact, native state.
Amino Acids (e.g., Arginine, Glycine) 50-100 mMSuppress non-specific protein-protein interactions.
Non-ionic Surfactants (e.g., Polysorbate 80) 0.01% - 0.1% (w/v)Reduce surface-induced aggregation and can act as chaperones for hydrophobic patches.

Experimental Protocols

Detailed Protocol for this compound Labeling using a Two-Step EDC/NHS Procedure

This protocol is designed to minimize aggregation by separating the activation and coupling steps.

Materials:

  • Protein to be labeled (in an amine- and carboxyl-free buffer, e.g., 20 mM MES, 150 mM NaCl, pH 6.0)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column for buffer exchange and purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

    • Dissolve this compound in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, mix this compound with a 5-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS in Activation Buffer.

    • Incubate for 15 minutes at room temperature.

  • Buffer Exchange (Optional but Recommended):

    • To remove excess EDC and Sulfo-NHS, pass the activated this compound solution through a desalting column equilibrated with Coupling Buffer. This step helps to prevent unwanted side reactions with the protein.

  • Protein Labeling:

    • If a buffer exchange was performed, immediately add the activated this compound solution to the protein solution (in Coupling Buffer).

    • If no buffer exchange was performed, adjust the pH of the protein solution to 7.4 by adding Coupling Buffer and then add the activated PEG solution.

    • A starting point for the molar ratio of activated PEG to protein is 10:1. This should be optimized for your specific protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the labeled protein from excess reagents and unlabeled protein using a desalting column or size-exclusion chromatography.

Visualizations

Mechanism of Aggregation with a Homobifunctional Crosslinker

AggregationMechanism cluster_0 Initial State cluster_1 Labeling Reaction cluster_2 Aggregation P1 Protein 1 P1_PEG Protein 1-PEG P1->P1_PEG + Activated PEG P2 Protein 2 Aggregate Protein 1-PEG-Protein 2 (Dimer) P2->Aggregate PEG This compound PEG->P1_PEG P1_PEG->Aggregate + Protein 2 FurtherAggregation Larger Aggregates Aggregate->FurtherAggregation + More Proteins

Caption: Mechanism of intermolecular cross-linking leading to protein aggregation.

Experimental Workflow for this compound Labeling

ExperimentalWorkflow start Start reagent_prep 1. Prepare Protein, This compound, EDC, Sulfo-NHS start->reagent_prep activation 2. Activate this compound with EDC/Sulfo-NHS (pH 6.0, 15 min, RT) reagent_prep->activation buffer_exchange 3. Buffer Exchange (Optional) Remove excess EDC/Sulfo-NHS activation->buffer_exchange labeling 4. Add Activated PEG to Protein (pH 7.4, 2h RT or O/N 4°C) activation->labeling (One-step) buffer_exchange->labeling quenching 5. Quench Reaction (Tris Buffer) labeling->quenching purification 6. Purify Conjugate (SEC or Desalting Column) quenching->purification analysis 7. Analyze for Aggregation (SEC-MALS, DLS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for protein labeling with this compound.

References

Technical Support Center: Improving the Stability of Activated Bis-PEG15-acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for activated Bis-PEG15-acid esters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these reagents and to troubleshoot common issues encountered during their use in PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is an activated this compound ester and what is its primary application?

An activated this compound ester is a homobifunctional crosslinking reagent. It consists of two N-hydroxysuccinimide (NHS) ester groups at each end of a 15-unit polyethylene (B3416737) glycol (PEG) spacer. Its main use is to covalently link molecules that have primary amine groups (-NH₂), such as the lysine (B10760008) residues and N-termini of proteins and peptides. The PEG spacer is hydrophilic and can enhance the solubility of the resulting conjugate, potentially reducing aggregation and immunogenicity.

Q2: What is the primary cause of instability for this compound NHS esters?

The primary cause of instability is the hydrolysis of the N-hydroxysuccinimide (NHS) ester groups.[1] In the presence of water, the NHS ester can react with a water molecule, converting it into a non-reactive carboxylic acid.[1] This hydrolysis reaction is a major competitor to the desired aminolysis reaction (the reaction with a primary amine).[1] If the NHS ester is hydrolyzed, it can no longer react with the target molecule, which leads to a significant decrease in conjugation efficiency or even complete failure of the experiment.[1]

Q3: What are the optimal storage and handling conditions for this compound NHS esters?

To minimize hydrolysis, it is crucial to handle this compound NHS esters as moisture-sensitive reagents.[1]

  • Storage: The solid reagent should be stored at -20°C in a dark, desiccated environment.[1][2]

  • Handling: Before opening the vial, always allow it to warm up to room temperature. This prevents moisture from the air from condensing onto the cold powder.[1] It is also good practice to purge the vial with an inert gas like nitrogen or argon before resealing it.[1]

Q4: Which buffers and solvents are compatible with NHS ester reactions?

The choice of buffer is critical for a successful conjugation reaction.

  • Recommended Buffers: Amine-free buffers should be used. Common choices include phosphate-buffered saline (PBS), borate, carbonate-bicarbonate, and HEPES buffers.[2][3] The optimal pH range for the reaction is typically between 7.2 and 8.5.[2][4]

  • Buffers to Avoid: Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[4]

  • Solvents for Dissolving the Ester: Many NHS esters have low solubility in aqueous solutions and should first be dissolved in a small amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction buffer.[2][3]

Q5: How does pH affect the stability and reactivity of the NHS ester?

The pH of the reaction is a critical factor. The reaction of NHS esters with primary amines is highly pH-dependent.[3] At a lower pH, the primary amine groups on the protein are protonated and less reactive.[4] At a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired reaction.[2][4] For many applications, a pH of 8.3-8.5 is considered optimal to balance the amine reactivity and the hydrolysis rate.[3][4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Hydrolysis of the NHS ester: The reagent may have been compromised by moisture during storage or handling.[3] 2. Incorrect pH: The reaction buffer pH is too low for efficient amine reaction or too high, leading to rapid hydrolysis.[4] 3. Presence of competing amines: The buffer or other components in the reaction mixture contain primary amines (e.g., Tris, glycine).[4] 4. Inaccessible target groups: The primary amines on the target molecule are not accessible for reaction.1. Use a fresh vial of the reagent. Ensure proper storage and handling to prevent moisture contamination. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[5] 2. Verify and adjust the pH of the reaction buffer to the optimal range (typically 7.2-8.5).[2] 3. Exchange the buffer of the target molecule to an amine-free buffer like PBS or HEPES.[5] 4. Consider gentle denaturation and refolding of the protein if possible, or explore different crosslinking chemistries.
Protein Aggregation/Precipitation 1. Intermolecular cross-linking: The bifunctional nature of the reagent can link multiple protein molecules together.[6] 2. High protein concentration: Closer proximity of protein molecules increases the likelihood of intermolecular interactions.[6] 3. Suboptimal reaction conditions: The pH, temperature, or buffer composition may be affecting protein stability.[6]1. Optimize the molar ratio of the ester to the protein; a lower ratio can reduce cross-linking. Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate.[6] 2. Reduce the concentration of the protein in the reaction mixture. 3. Screen different buffer conditions to find one that enhances protein stability. Consider adding stabilizing excipients like sucrose, arginine, or low concentrations of non-ionic surfactants.[6]
Loss of Biological Activity 1. Modification at the active site: The PEG chain may be attached at or near the protein's active site, causing steric hindrance. 2. Denaturation: The reaction conditions may have denatured the protein.1. Try to protect the active site with a reversible ligand during the conjugation reaction. Alternatively, adjust the reaction pH to favor modification of other sites. 2. Perform the reaction under milder conditions (e.g., lower temperature). Screen for buffer conditions that are known to stabilize the protein.

Data Presentation

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values and Temperatures

pHTemperature (°C)Half-lifeReference(s)
7.004 to 5 hours[2][4]
7.4Not Specified> 120 minutes[7]
8.0Not Specified1 hour[8]
8.6410 minutes[2][4]
9.0Not Specified< 9 minutes[7]

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound Ester

This protocol provides a general method for conjugating a this compound ester to a protein. Optimization may be required for your specific application.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound NHS ester

  • Anhydrous DMSO or DMF

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification supplies (e.g., desalting column or dialysis equipment)

Procedure:

  • Prepare Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[3][9]

  • Prepare NHS Ester Solution: Allow the vial of this compound NHS ester to equilibrate to room temperature before opening.[5] Immediately before use, dissolve the ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[5]

  • Perform Conjugation: Add a calculated volume of the NHS ester stock solution to the protein solution to achieve the desired molar excess (a 5 to 20-fold molar excess is a common starting point).[5] The final concentration of the organic solvent should ideally be less than 10%.[5]

  • Incubate: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[5]

  • Quench Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted ester.[9] Incubate for 30 minutes at room temperature.

  • Purify: Purify the PEGylated protein from excess reagents and byproducts using a desalting column or dialysis.[5]

Protocol 2: Assessment of NHS Ester Activity

This assay determines if an NHS ester reagent is active or has been hydrolyzed by measuring the release of N-hydroxysuccinimide (NHS) upon complete base hydrolysis.[1] Active reagent will show a significant increase in absorbance at 260 nm after base treatment.

Materials:

  • NHS ester reagent to be tested

  • Amine-free buffer, pH 7.0 (e.g., 0.1 M phosphate (B84403) buffer)

  • 0.5 N Sodium Hydroxide (NaOH)

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of the amine-free buffer. If solubility is low, first dissolve in a minimal volume (~50 µL) of anhydrous DMSO, then add the buffer.[1]

  • Prepare Control: Prepare a control cuvette containing only the buffer (and DMSO if used).

  • Measure Initial Absorbance: Measure the absorbance of the reagent solution at 260 nm against the control. The absorbance should be low if the reagent is not hydrolyzed.

  • Induce Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5 N NaOH. Mix by vortexing for 30 seconds.[1]

  • Measure Final Absorbance: Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[1] A significant increase in absorbance indicates that the NHS ester was active and has been hydrolyzed by the base.

Protocol 3: Accelerated Stability Study of an Activated Ester

This protocol outlines an accelerated stability study to predict the long-term stability of the activated ester under defined storage conditions.

Materials:

  • Multiple vials of the same lot of this compound NHS ester

  • Temperature and humidity-controlled stability chambers

  • Analytical equipment to assess purity and activity (e.g., HPLC, spectrophotometer)

Procedure:

  • Define Study Parameters:

    • Storage Conditions: Set up stability chambers at accelerated conditions, for example, 25°C/60% RH and 40°C/75% RH.[10] Include a control condition at the recommended storage temperature (-20°C).

    • Time Points: Define the testing intervals. For a 6-month accelerated study, typical time points are 0, 1, 2, 3, and 6 months.[11][12]

  • Sample Preparation and Storage: Place a sufficient number of vials of the ester in each stability chamber to allow for testing at each time point.

  • Initial Analysis (Time 0): Before placing the samples in the chambers, perform initial testing on a representative sample to determine the baseline characteristics, including:

    • Appearance: Visual inspection.

    • Purity: Using a suitable HPLC method.

    • Activity: Using the NHS ester activity assay described in Protocol 2.

  • Testing at Subsequent Time Points: At each scheduled time point, remove a vial from each storage condition and perform the same set of analytical tests as in the initial analysis.

  • Data Evaluation: Compare the results from each time point to the initial data. A significant degradation is often defined as a failure to meet the initial specifications (e.g., a drop in purity or activity below a certain threshold). The data can be used to establish a re-test period for the reagent under its recommended storage conditions.[12]

Visualizations

G cluster_reactions Competing Reactions of Activated Ester ActivatedEster This compound NHS Ester Conjugate Stable Amide Bond (PEGylated Protein) ActivatedEster->Conjugate Aminolysis (Desired Reaction) HydrolyzedEster Inactive Carboxylic Acid (Hydrolyzed Ester) ActivatedEster->HydrolyzedEster Hydrolysis (Side Reaction) Protein Protein-NH2 (Primary Amine) Protein->Conjugate Water H2O (Water) Water->HydrolyzedEster

Caption: Competing reactions of an activated NHS ester.

G Start Low Conjugation Efficiency Observed CheckReagent Check Reagent Stability (Protocol 2) Start->CheckReagent CheckpH Verify Buffer pH (7.2 - 8.5) CheckReagent->CheckpH Reagent OK Success Successful Conjugation CheckReagent->Success Reagent Degraded (Use Fresh Reagent) CheckBuffer Check for Amine-free Buffer (e.g., PBS) CheckpH->CheckBuffer pH OK CheckpH->Success pH Incorrect (Adjust pH) OptimizeRatio Optimize Molar Ratio of Ester to Protein CheckBuffer->OptimizeRatio Buffer OK CheckBuffer->Success Buffer Contains Amines (Buffer Exchange) OptimizeRatio->Success Optimization Complete

Caption: Troubleshooting workflow for low conjugation efficiency.

G PrepProtein 1. Prepare Protein Solution (Amine-free buffer) Mix 3. Mix Protein and Ester PrepProtein->Mix PrepEster 2. Prepare NHS Ester Solution (Anhydrous DMSO/DMF) PrepEster->Mix Incubate 4. Incubate (RT or 4°C) Mix->Incubate Quench 5. Quench Reaction (Optional, e.g., Tris) Incubate->Quench Purify 6. Purify Conjugate (Desalting/Dialysis) Incubate->Purify If not quenching Quench->Purify Analyze 7. Analyze Product Purify->Analyze

Caption: Experimental workflow for a typical PEGylation experiment.

References

Technical Support Center: Characterization of Bis-PEG15-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of Bis-PEG15-acid conjugates. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing this compound conjugates?

A1: The main challenges stem from the inherent properties of polyethylene (B3416737) glycol (PEG). These include:

  • Heterogeneity and Polydispersity: Commercial PEG reagents, unless specified as monodisperse, consist of a mixture of molecules with varying chain lengths. This polydispersity can lead to broadened peaks in chromatography and complex mass spectra.[1][2][3]

  • Lack of a Strong Chromophore: PEG itself does not have a strong UV chromophore, making detection by standard UV-Vis spectrophotometry challenging, especially for quantifying residual PEG reagents.[4][5]

  • Aggregation: PEGylated molecules can be prone to aggregation, which can affect their biological activity and create difficulties in analysis by techniques like size-exclusion chromatography (SEC).

  • Complex Mass Spectra: The polydispersity of PEG and the tendency to form multiple charged species in electrospray ionization mass spectrometry (ESI-MS) can result in highly complex and overlapping spectra that are difficult to interpret.

Q2: What are common impurities I should be aware of during synthesis and characterization?

A2: Common impurities can arise from both the PEG reagent itself and the conjugation reaction. These may include:

  • PEG Diol: Trace amounts of water during the polymerization of mPEG can lead to the formation of PEG diol, which can result in cross-linked or dimerized products.

  • Oxidation Products: PEG can auto-oxidize, forming impurities like peroxides and formaldehydes, which can potentially degrade the conjugate.

  • Unreacted Starting Materials: Residual unconjugated this compound or the molecule it is being conjugated to.

  • Side Products: Depending on the conjugation chemistry, various side products can form. For instance, when using NHS esters for amine coupling, hydrolysis of the ester is a common side reaction.

Q3: How can I accurately determine the molecular weight of my this compound conjugate?

A3: A combination of techniques is often recommended for accurate molecular weight determination:

  • Mass Spectrometry (MS): MALDI-TOF MS is frequently used for determining the average molecular weight and the degree of PEGylation. For ESI-MS, charge deconvolution software is necessary to interpret the complex spectra. Using a charge stripping agent like triethylamine (B128534) (TEA) post-column can help simplify ESI mass spectra by reducing the number of charge states.

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique for determining the absolute molar mass and oligomeric state of molecules in solution without relying on column calibration standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the molecular weight by comparing the integration of the repeating ethylene (B1197577) glycol unit signals to the signals of the terminal groups.

Troubleshooting Guides

HPLC Analysis
Observed Problem Potential Cause(s) Suggested Solution(s)
Broad or Tailing Peaks 1. Secondary Interactions: The conjugate is interacting with residual silanols on the column packing. 2. Sample Overload: Too much sample was injected. 3. Polydispersity: The inherent molecular weight distribution of the PEG chain. 4. Column Void or Damage: A void has formed at the column inlet.1. Add a competitor (e.g., triethylamine) to the mobile phase. Use a column with end-capping. 2. Reduce the injection volume or sample concentration. 3. This is an inherent property. Use techniques like mass spectrometry for mass distribution analysis. 4. Replace the column. Use a guard column to protect the analytical column.
Poor Peak Shape / Distorted Peaks 1. Inappropriate Solvent: The sample is dissolved in a solvent much stronger than the mobile phase. 2. Slow Dissolution: PEG molecules, especially higher molecular weight ones, can be slow to dissolve. 3. Column Preconditioning: Some columns require preconditioning for PEG analysis.1. Whenever possible, dissolve the sample in the initial mobile phase. 2. Ensure complete dissolution, using mild heating if necessary. 3. For styrene-divinylbenzene columns with THF as a mobile phase, preconditioning with trifluoroacetic acid (TFA) may be required.
Variable Retention Times 1. Temperature Fluctuations: The column temperature is not stable. 2. Mobile Phase Composition Change: Inconsistent gradient mixing or evaporation of a volatile solvent component. 3. Column Equilibration: The column is not fully equilibrated between runs.1. Use a column oven to maintain a constant temperature. 2. Ensure proper mobile phase mixing and cover solvent reservoirs. 3. Ensure a sufficient equilibration period with the initial mobile phase conditions before each injection.
Mass Spectrometry Analysis
Observed Problem Potential Cause(s) Suggested Solution(s)
Extremely Complex/Uninterpretable Spectrum 1. Polydispersity of PEG: The sample has a broad molecular weight distribution. 2. Multiple Charge States: ESI-MS generates a wide distribution of charged ions.1. This is expected for polydisperse samples. Focus on determining the average mass and distribution. 2. Use a post-column addition of a charge-reducing agent like triethylamine (TEA). Utilize advanced deconvolution software to reconstruct the zero-charge mass spectrum.
Weak or No Signal 1. Ion Suppression: Salts or other contaminants in the sample are suppressing the ionization of the analyte. 2. Poor Desolvation/Ionization: The instrument parameters are not optimized for large, floppy PEG molecules.1. Purify the sample to remove non-volatile buffers and salts using techniques like buffer exchange or dialysis. 2. Optimize MS parameters such as capillary temperature and spray voltage.
Contamination Peaks (Series of 44 Da) 1. PEG Contamination: The instrument, solvents, or lab consumables are contaminated with PEG.1. Use high-purity solvents. Thoroughly clean the LC-MS system. Be aware that PEG is a common contaminant in many lab materials.

Experimental Workflows and Protocols

General Characterization Workflow

The following diagram outlines a typical workflow for the comprehensive characterization of a this compound conjugate.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_results Analysis A Conjugation Reaction (e.g., Amide Coupling) B Initial Purification (e.g., Dialysis, TFF) A->B C Purity & Aggregation (SEC-HPLC, RP-HPLC) B->C Purified Conjugate D Molecular Weight (MALDI-TOF MS, SEC-MALS) C->D G Data Interpretation & Report Generation C->G E Structural Confirmation (NMR Spectroscopy) D->E D->G F Functional Assay (If Applicable) E->F E->G F->G G Start Broad Peak Observed in HPLC Q1 Is peak shape symmetrical? Start->Q1 A1_Yes Likely Polydispersity of PEG Q1->A1_Yes Yes Q2 Is the peak tailing? Q1->Q2 No End Issue Resolved A1_Yes->End A2_Yes Possible secondary interactions or column overload Q2->A2_Yes Yes Q3 Is the peak fronting? Q2->Q3 No Sol_A2 Reduce sample load or modify mobile phase A2_Yes->Sol_A2 Sol_A2->End A3_Yes Possible column void or sample solvent issue Q3->A3_Yes Yes Sol_A3 Check column / Dissolve sample in mobile phase A3_Yes->Sol_A3 Sol_A3->End

References

Technical Support Center: Optimizing Bis-PEG15-acid Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine reaction times and achieve optimal results when using Bis-PEG15-acid for crosslinking applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time for this compound crosslinking?

A1: The optimal reaction time for this compound crosslinking is highly dependent on the specific molecules being conjugated, their concentration, and the reaction conditions. However, a typical two-step protocol serves as an excellent starting point for optimization. The process begins with the activation of the carboxyl groups of this compound using EDC and NHS, which usually takes 15-30 minutes at room temperature.[1] The subsequent coupling reaction with the amine-containing molecule is generally performed for 2 hours at room temperature or overnight at 4°C.[2] For sterically hindered proteins or when working with low concentrations of reactants, extending the incubation time to overnight at 4°C is often beneficial.[2] It is crucial to empirically determine the optimal reaction time for each specific application to achieve the desired crosslinking efficiency.

Q2: How does the PEG15 chain length affect the crosslinking reaction time?

A2: The long, flexible PEG15 spacer arm can influence reaction kinetics. Longer PEG chains can increase the hydrodynamic size of the crosslinker, which may slightly reduce the reaction rate compared to shorter crosslinkers due to steric hindrance.[3] This effect might necessitate longer incubation times to achieve the same degree of crosslinking as a shorter PEG linker. However, the hydrophilicity and flexibility of the PEG15 chain can also be advantageous by improving the solubility of the reactants and minimizing aggregation, which can, in turn, facilitate a more efficient reaction.[3]

Q3: What are the ideal pH conditions for the activation and coupling steps?

A3: The two-step crosslinking reaction with this compound has distinct optimal pH ranges for each step to maximize efficiency and minimize hydrolysis of the active intermediates.

  • Activation Step: The activation of the carboxylic acid groups on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 5.0-6.0. MES buffer is a common choice for this step.

  • Coupling Step: The reaction of the NHS-activated this compound with primary amines on the target molecule is most efficient at a physiological to slightly basic pH, typically between 7.2 and 8.0. Phosphate-buffered saline (PBS) is a frequently used buffer for this stage.

Q4: Can I use a one-step crosslinking protocol with this compound?

A4: While a one-step protocol where all reactants are mixed together is possible, a two-step protocol is generally recommended. The two-step approach provides greater control over the reaction, minimizes the risk of self-polymerization of the molecule containing the carboxyl groups, and can lead to a more defined and homogenous final product.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Crosslinking Efficiency Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly.Store EDC and NHS desiccated at -20°C. Allow vials to equilibrate to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use.
Suboptimal pH: Incorrect pH for either the activation or coupling step can significantly reduce reaction efficiency.Ensure the activation step is performed at pH 5.0-6.0 (e.g., in MES buffer) and the coupling step at pH 7.2-8.0 (e.g., in PBS).
Presence of Competing Amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the activated crosslinker.Use amine-free buffers such as MES, PBS, or borate (B1201080) buffer for the reaction. If your sample is in an amine-containing buffer, perform a buffer exchange before starting the crosslinking reaction.
Insufficient Reaction Time: For sterically hindered molecules or low reactant concentrations, the standard reaction time may not be sufficient.Increase the incubation time for the coupling step. An overnight incubation at 4°C is a good starting point for optimization.
Precipitation or Aggregation of Reactants High Degree of Crosslinking: Excessive crosslinking can lead to the formation of large, insoluble aggregates.Optimize the molar ratio of this compound to your target molecule. A lower crosslinker-to-target ratio may be necessary. Shorten the incubation time to reduce the extent of crosslinking.
Poor Solubility of Reactants: One or more of the molecules being conjugated may have limited solubility in the reaction buffer.The inherent hydrophilicity of the PEG15 linker should help with solubility. However, if precipitation occurs, consider adjusting the buffer composition or adding a small amount of a compatible organic solvent like DMSO.
Inconsistent or Non-Reproducible Results Variability in Reagent Preparation: Inconsistent concentrations of EDC, NHS, or the crosslinker will lead to variable results.Prepare fresh stock solutions of all reagents for each experiment. Use a precise method for weighing and dissolving the reagents.
Hydrolysis of Activated Crosslinker: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH.Perform the coupling step immediately after the activation step. Avoid unnecessarily long delays between the two steps.

Experimental Protocols

Key Experiment: Two-Step Crosslinking of a Protein with this compound

This protocol provides a general method for crosslinking a protein containing primary amines using this compound.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Protein to be crosslinked in an amine-free buffer

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each).

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound with a 1.5 to 2-fold molar excess of both EDC and NHS in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Protein Coupling:

    • Add the activated this compound solution to your protein solution in Coupling Buffer. A 10- to 50-fold molar excess of the activated crosslinker to the protein is a common starting point, but this should be optimized.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess crosslinker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

  • Analysis:

    • Analyze the crosslinked product using SDS-PAGE to visualize the formation of higher molecular weight species.

    • Further characterization can be performed using techniques such as mass spectrometry to confirm the identity and extent of crosslinking.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 5.0-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) cluster_purification Purification reagents This compound + EDC + NHS activated_peg NHS-activated This compound reagents->activated_peg 15-30 min @ RT crosslinked_product Crosslinked Product activated_peg->crosslinked_product protein Amine-containing Protein protein->crosslinked_product 2h @ RT or Overnight @ 4°C purification Desalting Column or Dialysis crosslinked_product->purification

Caption: Workflow for the two-step crosslinking of a protein using this compound.

troubleshooting_logic start Low Crosslinking Efficiency? check_reagents Check Reagent Activity (Fresh EDC/NHS?) start->check_reagents Yes check_ph Verify Buffer pH (Activation & Coupling) check_reagents->check_ph Reagents OK success Successful Crosslinking check_reagents->success Replaced Reagents check_buffer_comp Amine-free Buffers? check_ph->check_buffer_comp pH Correct check_ph->success Corrected pH increase_time Increase Incubation Time check_buffer_comp->increase_time Buffers OK check_buffer_comp->success Changed Buffers optimize_ratio Optimize Molar Ratio increase_time->optimize_ratio optimize_ratio->success

Caption: A logical workflow for troubleshooting low crosslinking efficiency.

References

Technical Support Center: Managing Bis-PEG15-acid Stoichiometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stoichiometry of Bis-PEG15-acid to a substrate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to my substrate for conjugation?

The ideal molar ratio is highly dependent on the specific substrate (e.g., the number of available primary amines on a protein, such as lysine (B10760008) residues and the N-terminus), the desired degree of PEGylation (mono-PEGylated, multi-PEGylated, or crosslinked), and the reaction conditions. A common starting point is to use a molar excess of the this compound linker to the substrate. However, empirical testing is crucial to determine the optimal ratio for your specific application.[1] For initial experiments, a range of molar excess ratios can be tested to identify the one that yields the desired product distribution.

Q2: How does the stoichiometry of activating reagents like EDC and NHS affect the reaction?

For efficient activation of the carboxylic acid groups on this compound, a molar excess of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) is recommended. A typical starting point is a 2- to 5-fold molar excess of both EDC and NHS relative to the amount of this compound.[1] This ensures sufficient formation of the more stable NHS ester intermediate, which then reacts with the primary amines on the substrate.[1]

Q3: What are the most critical reaction parameters to control for successful conjugation?

Several factors significantly influence the outcome of the conjugation reaction:

  • pH: The activation of this compound with EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent reaction of the activated PEG with the substrate's primary amines is optimal at a pH of 7.0-8.0.[1]

  • Temperature: Reactions are typically carried out at room temperature or 4°C. Lower temperatures can help minimize substrate degradation and non-specific reactions, although the reaction time may need to be extended.[1]

  • Reaction Time: Incubation times can vary from 30 minutes to overnight, depending on the reactivity of the substrate and the desired level of conjugation.[1][2]

  • Buffer Composition: It is critical to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the substrate for reaction with the activated PEG.[1][3] Suitable buffers include phosphate-buffered saline (PBS), MES, and HEPES.[1][3]

Q4: How can I characterize the extent of PEGylation?

Several techniques can be used to determine the degree of PEGylation, including:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can show a shift in the molecular weight of the PEGylated substrate compared to the unmodified substrate.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius, which increases with PEGylation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains.

  • ¹H NMR Spectroscopy: Proton nuclear magnetic resonance spectroscopy can be used to quantify the degree of PEGylation by comparing the integrals of PEG-specific peaks to substrate-specific peaks.[4]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Conjugation Inactive this compound or activating reagents (EDC/NHS) due to hydrolysis.Use fresh reagents. Allow reagents to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions of EDC and NHS immediately before use.[1][5]
Incompatible buffer components (e.g., presence of primary amines like Tris or glycine).Perform a buffer exchange into an amine-free buffer such as PBS, MES, or HEPES before the reaction.[1][3]
Suboptimal pH for activation or conjugation.Ensure the activation step is performed at pH 4.5-6.0 and the conjugation step at pH 7.0-8.0.[1]
High Polydispersity (Multiple PEGylated Species) The molar ratio of this compound to the substrate is too high.Decrease the molar ratio of this compound to the substrate to favor mono-conjugation or a lower degree of PEGylation.[1]
The reaction time is too long.Reduce the incubation time to limit the extent of the reaction.[1]
Substrate Aggregation or Precipitation A high degree of intermolecular crosslinking.Lower the molar ratio of the this compound to the substrate. Adjust the substrate concentration to favor intramolecular crosslinking if desired.[3]
Use of organic solvents (e.g., DMSO, DMF) to dissolve the PEG linker.Ensure the final concentration of the organic solvent in the reaction mixture is low enough to not cause substrate precipitation.[3]
Loss of Substrate Activity PEGylation at or near the active site.If site-specificity is a concern, consider alternative conjugation strategies or protein engineering to protect the active site.[1]
Harsh reaction conditions leading to denaturation.Perform the conjugation at a lower temperature (4°C) and ensure the pH remains within the substrate's stability range.[1]

Experimental Protocols

General Protocol for Substrate Conjugation using this compound

This protocol outlines a two-step process: activation of this compound with EDC and NHS, followed by conjugation to an amine-containing substrate.

Materials:

  • This compound

  • Amine-containing substrate (e.g., protein)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF, DMSO, or Activation Buffer immediately before use.

    • Prepare the substrate solution in the Conjugation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add a 2- to 5-fold molar excess of EDC and NHS over this compound.[1]

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature.

  • Conjugation to Substrate:

    • Add a 10- to 50-fold molar excess of the activated this compound solution to the substrate solution. The optimal molar ratio should be determined empirically for each specific application.[6]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Quenching of Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.[6]

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess PEG reagent and byproducts using a desalting column or dialysis.

    • Further purify the PEGylated substrate using chromatography techniques such as size exclusion (SEC) or ion exchange (IEX) if necessary to separate different PEGylated species.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_peg Prepare this compound stock solution activation Activate this compound with EDC/NHS (pH 4.5-6.0) prep_peg->activation prep_edc_nhs Prepare fresh EDC/NHS stock solutions prep_edc_nhs->activation prep_substrate Prepare substrate in Conjugation Buffer conjugation Add activated PEG to substrate (pH 7.0-8.0) prep_substrate->conjugation activation->conjugation quench Quench reaction (e.g., with Tris) conjugation->quench purify Purify conjugate (SEC, IEX) quench->purify analyze Analyze product (SDS-PAGE, MS) purify->analyze

A general workflow for the conjugation of this compound to a substrate.

troubleshooting_logic start Low/No Conjugation? check_reagents Check reagent activity (use fresh stocks) start->check_reagents Yes high_polydispersity High Polydispersity? start->high_polydispersity No check_buffer Verify buffer is amine-free check_reagents->check_buffer check_ph Confirm correct pH for activation and conjugation check_buffer->check_ph reduce_ratio Decrease molar ratio of This compound high_polydispersity->reduce_ratio Yes aggregation Aggregation? high_polydispersity->aggregation No reduce_time Shorten reaction time reduce_ratio->reduce_time adjust_ratio Lower molar ratio of This compound aggregation->adjust_ratio Yes loss_of_activity Loss of Activity? aggregation->loss_of_activity No adjust_conc Optimize substrate concentration adjust_ratio->adjust_conc lower_temp Perform reaction at 4°C loss_of_activity->lower_temp Yes check_stability_ph Ensure pH is within substrate stability range lower_temp->check_stability_ph

A logical flow for troubleshooting common issues in this compound conjugation.

References

Technical Support Center: Purification and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information and troubleshooting advice for researchers, scientists, and drug development professionals on how to effectively remove unreacted Bis-PEG15-acid from a sample after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why must it be removed?

This compound is a hydrophilic, homobifunctional crosslinker containing a chain of 15 polyethylene (B3416737) glycol (PEG) units flanked by terminal carboxylic acid groups.[1][2] These carboxylic acid groups react with primary amines on biomolecules (like proteins or peptides) in the presence of coupling agents (e.g., EDC, HATU) to form stable amide bonds.[2][3] After the conjugation reaction, any unreacted this compound remains in the sample as an impurity. It is crucial to remove this excess reagent to ensure the purity of the final conjugate, which is essential for accurate downstream applications and analysis, preventing interference and ensuring accurate characterization of the final product.[4]

Q2: What are the common methods for removing unreacted this compound?

The most effective methods for removing a small molecule like this compound (Molecular Weight: ~779 g/mol ) from a much larger conjugated biomolecule rely on differences in size, and to a lesser extent, other physicochemical properties. The primary techniques include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: A highly effective and common method that separates molecules based on their hydrodynamic radius (size).

  • Dialysis / Diafiltration (TFF): Uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate small molecules from larger ones. Tangential Flow Filtration (TFF) is a more efficient and scalable form of this technique.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on differences in hydrophobicity. This can be very effective, especially for analytical scale separations.

Q3: How do I choose the best purification method for my experiment?

The optimal method depends on several factors, including the size of your target molecule, sample volume, required purity, and available equipment.

  • For small-scale, rapid purification: Size Exclusion Chromatography (desalting columns) is often the best choice.

  • For larger sample volumes or when significant buffer exchange is also needed: Dialysis or Tangential Flow Filtration (TFF) are highly suitable. TFF is particularly advantageous for processing large volumes efficiently.

  • For achieving very high purity or for analytical purposes: RP-HPLC can provide excellent resolution, separating the conjugate, unreacted protein, and free PEG linker.

Method Comparison

The following table summarizes the key characteristics of the most common purification methods to help you select the most appropriate one for your needs.

FeatureSize Exclusion Chromatography (SEC)Dialysis / Tangential Flow Filtration (TFF)Reverse-Phase HPLC (RP-HPLC)
Principle of Separation Molecular SizeMolecular Weight Cutoff (MWCO)Hydrophobicity
Typical Sample Volume µL to mL (Lab Scale)mL to >100 L (Scalable)µL to mL
Processing Time Fast (minutes to <1 hour)Slow (hours to overnight for dialysis); Fast for TFFModerate (minutes per run)
Resolution Good for large size differencesGood for large MW differencesVery High
Key Advantage Rapid buffer exchange and cleanupHighly scalable, can concentrate sampleExcellent for analytical purity checks
Considerations Potential for sample dilution; column capacityDialysis is slow; TFF requires specialized equipmentRequires method development; use of organic solvents

Troubleshooting Guides

Size Exclusion Chromatography (SEC)
ProblemPossible CauseRecommended Solution
Poor Separation Incorrect Resin Choice: The pore size of the resin is not appropriate for the size difference between your conjugate and this compound.For removing a small molecule like this compound, use a resin with a small exclusion limit (e.g., Sephadex G-25).
Poor Column Packing: The column is not packed uniformly, leading to band broadening.Repack the column according to the manufacturer's instructions.
Low Recovery of Conjugate Non-specific Adsorption: The conjugated biomolecule is binding to the column matrix.Ensure the column is fully equilibrated. Consider using a buffer with higher ionic strength to minimize ionic interactions.
Sample Precipitation: The conjugate is precipitating on the column.Modify the buffer composition (e.g., pH, additives) to improve the solubility of your conjugate.
Presence of Unreacted PEG in Product Sample Overload: The sample volume exceeds the recommended capacity of the column (typically <30% of bed volume).Reduce the sample loading volume or use a larger column.
Dialysis / Tangential Flow Filtration (TFF)
ProblemPossible CauseRecommended Solution
Inefficient Removal of this compound Incorrect MWCO: The membrane's molecular weight cutoff is too close to the size of the PEG linker, hindering its passage.Use a membrane with an MWCO that is significantly larger than this compound (~779 g/mol ) but much smaller than your conjugate (e.g., 3 kDa MWCO for a >30 kDa protein).
Insufficient Dialysis Time/Buffer: The time or volume of buffer is not enough for equilibrium to be reached.Dialyze for a longer period (e.g., overnight) and use a large volume of buffer (at least 100x the sample volume), with at least 2-3 buffer changes. For TFF, increase the number of diavolumes.
Loss of Conjugated Product MWCO Too Large: The membrane pores are large enough for the conjugated biomolecule to pass through.Select a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your target molecule.
Non-specific Binding: The product is adsorbing to the membrane surface.Consider pre-treating the membrane according to the manufacturer's protocol. Ensure proper flow dynamics in TFF to minimize fouling.
Sample Volume Increase (Dialysis) Osmotic Imbalance: The dialysis buffer has a significantly lower solute concentration than the sample.Ensure the buffer composition is osmotically similar to the sample, excluding the small molecules to be removed.

Experimental Protocols

Protocol 1: Removal of this compound using Size Exclusion Chromatography (SEC)

This method is ideal for the rapid cleanup and buffer exchange of small-volume samples.

Materials:

  • Pre-packed desalting column (e.g., Sephadex G-25) or loose resin

  • Chromatography system or stand and collection tubes

  • Equilibration/Elution Buffer (e.g., PBS, pH 7.4)

  • Sample containing the conjugated biomolecule and unreacted this compound

Methodology:

  • Column Preparation: If packing your own column, prepare the resin according to the manufacturer's instructions. For pre-packed columns, remove the storage solution.

  • Equilibration: Equilibrate the column with 3-5 column volumes of the desired elution buffer. This ensures the buffer within the resin is exchanged and the column is ready for separation.

  • Sample Application: Load the sample onto the top of the column. For optimal separation, the sample volume should not exceed 30% of the total column bed volume.

  • Elution: Begin flowing the elution buffer through the column. The larger conjugated molecules will travel faster through the column (in the void volume) and elute first. The smaller this compound molecules will enter the pores of the resin, extending their path, and elute later.

  • Fraction Collection: Collect fractions as the buffer exits the column. Monitor the protein concentration of the fractions using a UV spectrophotometer at 280 nm.

  • Analysis: Pool the fractions containing the purified, high-molecular-weight conjugate. The later fractions will contain the unreacted this compound and can be discarded.

Protocol 2: Removal of this compound using Dialysis

This protocol is suitable for removing small molecules from larger biomolecules when processing time is not a critical constraint.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3 kDa)

  • Dialysis Buffer (e.g., PBS, pH 7.4)

  • Large beaker or container

  • Stir plate and stir bar

Methodology:

  • Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's protocol. This may involve rinsing with water or buffer.

  • Load Sample: Load the reaction mixture into the dialysis device, ensuring there is some headspace to allow for potential volume changes. Securely seal the device.

  • Perform Dialysis:

    • Place the sealed dialysis device into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume).

    • Place the beaker on a stir plate and add a stir bar to the buffer to ensure constant mixing.

    • Allow dialysis to proceed for several hours to overnight.

  • Buffer Exchange: For efficient removal, change the dialysis buffer completely at least 2-3 times during the process.

  • Sample Recovery: Carefully remove the dialysis device from the buffer. Open it and recover the purified, concentrated sample containing your biomolecule conjugate.

Visualized Workflows

SEC_Workflow start Start: Reaction Mixture (Conjugate + Unreacted PEG) load 1. Load Sample onto Equilibrated SEC Column start->load separate 2. Elute with Buffer load->separate collect_high 3. Collect Early Fractions (High MW) separate->collect_high Larger molecules elute first collect_low 4. Discard Late Fractions (Low MW) separate->collect_low Smaller molecules elute later end End: Purified Conjugate collect_high->end

Caption: Workflow for Size Exclusion Chromatography (SEC).

Dialysis_TFF_Workflow cluster_system Dialysis / TFF System sample Sample in Device (Retentate Side) process Buffer Exchange Loop (Diffusion / Diafiltration) sample->process end End: Purified Conjugate (Retentate) sample->end After sufficient exchanges buffer Fresh Dialysis Buffer (Permeate Side) buffer->process start Start: Reaction Mixture start->sample process->sample Retained Conjugate removed Waste Dialysate: Unreacted this compound process->removed Removed via Membrane

Caption: Workflow for Dialysis / Tangential Flow Filtration.

References

Technical Support Center: Optimizing Storage and Handling of Bis-PEG15-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the proper storage and handling of Bis-PEG15-acid to prevent its degradation and ensure the integrity of your experiments. This compound is a valuable tool in bioconjugation and the development of therapeutics like PROTACs, making its stability paramount.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a polyethylene (B3416737) glycol (PEG) derivative that functions as a linker molecule.[1][2] It features a 15-unit PEG chain with a carboxylic acid group at each end.[2] This bifunctional structure allows it to connect two different molecules, making it useful in:

  • PROTACs (Proteolysis Targeting Chimeras): Linking a target protein ligand to an E3 ligase ligand to facilitate targeted protein degradation.

  • Bioconjugation: Creating stable connections between molecules, such as in antibody-drug conjugates (ADCs).

  • Hydrogel Formation: Acting as a crosslinker in the synthesis of hydrogels for applications like tissue engineering.

  • Surface Modification: Improving the biocompatibility of surfaces on medical devices.

The hydrophilic PEG spacer in this compound enhances the water solubility of the resulting conjugate.

Q2: What are the main causes of this compound degradation?

A2: The primary degradation pathway for PEG-containing molecules like this compound is oxidative degradation . This process can be initiated or accelerated by:

  • Exposure to Oxygen: The presence of air can lead to oxidation.

  • Elevated Temperatures: Higher temperatures increase the rate of degradation.

  • Light Exposure: UV and other light sources can trigger photodegradation.

  • Presence of Transition Metal Ions: Metal ions can catalyze oxidative reactions.

While the ether linkages in the PEG backbone are generally stable against hydrolysis, the terminal carboxylic acid groups can undergo esterification if stored in the presence of alcohols, especially at elevated temperatures.

Q3: How should I store this compound to ensure its stability?

A3: To minimize degradation, proper storage is crucial. The following table summarizes the recommended storage conditions.

ParameterRecommended ConditionRationale
Temperature ≤ -15°C (long-term)Minimizes oxidative and thermal degradation.
2-8°C (short-term)Acceptable for brief periods, but colder is better.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen.
Light In the dark (e.g., in an amber vial or a light-blocking container)Prevents light-induced degradation.
Moisture Dry conditions (with desiccant)The carboxylic acid groups are hygroscopic.

Q4: Can I store this compound in a solution?

A4: While possible for short-term use, it is not recommended for long-term storage. Aqueous solutions of PEG are generally stable at room temperature, but the risk of microbial growth and degradation increases over time. If you must store it in solution, use a sterile, buffered solution, and store it at low temperatures (2-8°C). For longer-term storage, it is best to aliquot the solid compound into smaller, single-use amounts and store it under the recommended conditions.

Troubleshooting Guide

This section addresses common issues that may arise during the use of this compound.

Issue 1: Unexpected peaks appear in my HPLC or LC-MS analysis.

  • Possible Cause: These extra peaks may be degradation products. Oxidative cleavage of the PEG chain can result in a variety of smaller molecules with different functional groups, such as aldehydes and shorter-chain carboxylic acids.

  • Troubleshooting Steps:

    • Confirm Identity: Use mass spectrometry (MS) to determine the molecular weights of the unexpected peaks. This can help identify the degradation products.

    • Perform a Forced Degradation Study: Expose a small sample of your this compound to harsh conditions (e.g., high temperature, UV light, or an oxidizing agent). Analyze the resulting mixture by HPLC or LC-MS. If the peaks from the forced degradation match the unexpected peaks in your experimental sample, it confirms that you are observing degradation products.

    • Review Storage and Handling: Ensure that your storage and handling procedures align with the recommendations in this guide. Check for potential exposure to heat, light, or air.

Issue 2: My conjugation reaction is inefficient or fails.

  • Possible Cause 1: Degraded this compound. If the carboxylic acid end groups have been compromised through degradation, the conjugation reaction will be less efficient.

  • Troubleshooting Steps:

    • Assess Purity: Use an analytical technique like HPLC to check the purity of your this compound before use.

    • Use a Fresh Aliquot: If you suspect degradation, use a fresh, unopened aliquot of the compound for your reaction.

  • Possible Cause 2: Inactive Reagents. The reagents used to activate the carboxylic acid groups (e.g., EDC, NHS) are often moisture-sensitive.

  • Troubleshooting Steps:

    • Use Fresh Reagents: Ensure that your activating agents are fresh and have been stored correctly.

    • Optimize Reaction Conditions: Review your reaction protocol. The pH, temperature, and stoichiometry of the reactants are all critical for a successful conjugation. Amide bond formation with carboxylic acids typically requires activation with reagents like EDC and NHS.

Issue 3: I am observing a decrease in the pH of my this compound solution over time.

  • Possible Cause: A drop in pH is a known indicator of PEG degradation. The oxidation of the PEG chain can lead to the formation of acidic byproducts like formic acid and other carboxylic acids.

  • Troubleshooting Steps:

    • Monitor pH and Conductivity: Regularly check the pH and conductivity of your PEG solutions, as these are good indicators of aging.

    • Discard Old Solutions: If a significant drop in pH is observed, it is best to discard the solution and prepare a fresh one from a properly stored solid sample.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol provides a general method for assessing the stability of this compound over time.

Materials:

  • This compound sample

  • HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Appropriate solvent for sample dissolution (e.g., water or acetonitrile/water mixture)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of the stock solution into the HPLC system.

  • Incubation: Store the remaining stock solution under the desired test conditions (e.g., 4°C, room temperature, 40°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), inject an aliquot of the stored solution into the HPLC.

  • Data Analysis: Compare the chromatograms from each time point. A stable sample will show a single major peak with a consistent retention time and peak area. The appearance of new peaks or a decrease in the main peak area indicates degradation.

Example HPLC Gradient:

Time (min)% Mobile Phase B
05
2095
2595
265
305

Visualizations

Below are diagrams illustrating key concepts related to this compound degradation and stability testing.

degradation_pathway This compound This compound Chain Scission Chain Scission This compound->Chain Scission Initiation End-group Modification End-group Modification This compound->End-group Modification e.g., esterification Oxidative Stress Oxidative Stress Oxidative Stress->Chain Scission Degradation Products Degradation Products Chain Scission->Degradation Products Formation of aldehydes, shorter PEG chains, and formic acid End-group Modification->Degradation Products

Caption: Oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage Conditions Prepare Stock Solution Prepare Stock Solution Time Zero Analysis (HPLC) Time Zero Analysis (HPLC) Prepare Stock Solution->Time Zero Analysis (HPLC) Condition 1 Condition 1 Prepare Stock Solution->Condition 1 Condition 2 Condition 2 Prepare Stock Solution->Condition 2 Condition 3 Condition 3 Prepare Stock Solution->Condition 3 Compare Chromatograms Compare Chromatograms Time Zero Analysis (HPLC)->Compare Chromatograms Time Point Analysis (HPLC) Time Point Analysis (HPLC) Time Point Analysis (HPLC)->Compare Chromatograms Condition 1 (e.g., -20°C) Condition 1 (e.g., -20°C) Condition 2 (e.g., 4°C) Condition 2 (e.g., 4°C) Condition 3 (e.g., 25°C) Condition 3 (e.g., 25°C) Condition 1->Time Point Analysis (HPLC) Condition 2->Time Point Analysis (HPLC) Condition 3->Time Point Analysis (HPLC)

Caption: Workflow for a stability study of this compound.

troubleshooting_tree Unexpected HPLC Peaks? Unexpected HPLC Peaks? No No Unexpected HPLC Peaks?->No No Yes Yes Unexpected HPLC Peaks?->Yes Yes Degradation Suspected Degradation Suspected Check Storage Conditions Check Storage Conditions Degradation Suspected->Check Storage Conditions Perform Forced Degradation Perform Forced Degradation Degradation Suspected->Perform Forced Degradation Use Fresh Aliquot Use Fresh Aliquot Check Storage Conditions->Use Fresh Aliquot Yes->Degradation Suspected

Caption: Troubleshooting decision tree for unexpected HPLC results.

References

Validation & Comparative

Characterizing Bis-PEG15-Acid Conjugates: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of polyethylene (B3416737) glycol (PEG) conjugates is critical for ensuring product quality, efficacy, and safety. This guide provides a comparative overview of mass spectrometry (MS) techniques for the characterization of Bis-PEG15-acid conjugates, offering insights into their performance and supported by experimental data and protocols.

The covalent attachment of PEG chains, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This compound is a bifunctional linker containing 15 ethylene (B1197577) glycol units with carboxylic acid groups at both ends, enabling the conjugation of two molecules. Accurate characterization of these conjugates is essential to determine the degree of PEGylation, identify conjugation sites, and ensure the homogeneity of the final product. Mass spectrometry stands out as a powerful and indispensable tool for this purpose.[1][2]

Performance Comparison of Mass Spectrometry Techniques

Various mass spectrometry techniques can be employed for the analysis of PEGylated molecules. The choice of technique depends on the specific information required, such as molecular weight determination, structural elucidation, or quantification. The following table summarizes the key performance characteristics of commonly used MS techniques for the analysis of PEG conjugates.

Mass Spectrometry TechniqueKey Performance CharacteristicsBest Suited For
MALDI-TOF MS High mass range, speed, and tolerance to buffers and salts. Provides information on average molecular weight and degree of PEGylation.[1]Rapid screening of PEGylation reactions, determining the distribution of PEGylated species.
ESI-MS Soft ionization technique suitable for fragile molecules. Readily coupled with liquid chromatography (LC) for online separation and analysis.[1]Analysis of complex mixtures, providing information on the molecular weight of individual components.
LC-MS Combines the separation power of LC with the detection capabilities of MS, enabling the analysis of individual components in a mixture.[3]Detailed characterization of conjugate heterogeneity, separation of isomers, and quantification.
LC-MS/MS Provides structural information through fragmentation of selected ions.Identifying PEGylation sites and elucidating the structure of the conjugate.
Q-TOF MS Offers high mass accuracy and resolution, enabling the confident identification of molecular formulas.Precise mass measurement and confirmation of elemental composition.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for the mass spectrometric analysis of this compound conjugates.

Sample Preparation

Proper sample preparation is critical to minimize ion suppression and obtain high-quality mass spectra.

  • Desalting: Remove non-volatile salts and buffers using techniques like dialysis, size-exclusion chromatography (SEC), or solid-phase extraction (SPE).

  • Solvent Exchange: If necessary, exchange the sample buffer to a solvent compatible with the chosen MS technique (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).

  • Concentration Adjustment: Adjust the sample concentration to the optimal range for the specific instrument and technique.

MALDI-TOF MS Protocol
  • Matrix Selection: Choose an appropriate matrix (e.g., sinapinic acid, α-cyano-4-hydroxycinnamic acid) that co-crystallizes with the analyte and absorbs laser energy.

  • Sample Spotting: Mix the sample solution with the matrix solution and spot it onto the MALDI target plate. Allow the spot to dry completely.

  • Data Acquisition: Acquire mass spectra in the appropriate mass range using a MALDI-TOF mass spectrometer.

LC-ESI-MS Protocol
  • Chromatographic Separation:

    • Column: Use a reversed-phase column (e.g., C4, C8, or C18) suitable for the separation of PEGylated molecules.

    • Mobile Phases: Employ a gradient of water and acetonitrile, both containing an additive like 0.1% formic acid to facilitate ionization.

    • Flow Rate: Set an appropriate flow rate based on the column dimensions and desired separation.

  • Mass Spectrometry Analysis:

    • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

    • Mass Analyzer: Acquire data using a time-of-flight (TOF) or quadrupole-time-of-flight (Q-TOF) mass analyzer for high mass accuracy and resolution.

    • Post-Column Amine Addition: To reduce charge state complexity and simplify spectra, a post-column infusion of a dilute amine solution (e.g., triethylamine) can be beneficial.

Overcoming Challenges in PEG Conjugate Analysis

The inherent heterogeneity of PEG polymers presents a significant challenge in mass spectrometry analysis, often leading to complex spectra with broad peaks. This polydispersity, combined with the multiple charge states observed in ESI-MS, can make data interpretation difficult.

Strategies to mitigate these challenges include:

  • High-Resolution Mass Spectrometry: Utilizes instruments like Q-TOF to resolve the individual oligomers within the PEG distribution.

  • Charge State Reduction: The post-column addition of amines in LC-MS experiments helps to reduce the number of charge states, simplifying the mass spectrum.

  • Deconvolution Software: Advanced software algorithms are used to deconvolute the complex, multiply charged spectra into a zero-charge mass spectrum, revealing the molecular weight distribution of the PEGylated species.

Alternative and Complementary Characterization Methods

While mass spectrometry is a cornerstone for the characterization of this compound conjugates, other techniques provide valuable orthogonal information.

TechniqueInformation Provided
Size-Exclusion Chromatography (SEC) Determines the hydrodynamic volume and assesses aggregation and purity.
High-Performance Liquid Chromatography (HPLC) Separates different PEGylated species and can be used for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the confirmation of covalent linkages.
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms the presence of PEG and the functional groups involved in conjugation.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the characterization of this compound conjugates.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Desalting Desalting Solvent_Exchange Solvent Exchange Desalting->Solvent_Exchange Concentration_Adjustment Concentration Adjustment Solvent_Exchange->Concentration_Adjustment MALDI_TOF MALDI-TOF MS Concentration_Adjustment->MALDI_TOF Direct Analysis LC_ESI_MS LC-ESI-MS Concentration_Adjustment->LC_ESI_MS Separation & Analysis Mass_Determination Molecular Weight Determination MALDI_TOF->Mass_Determination Deconvolution Deconvolution LC_ESI_MS->Deconvolution Structural_Elucidation Structural Elucidation (MS/MS) LC_ESI_MS->Structural_Elucidation Deconvolution->Mass_Determination

Figure 1. General workflow for mass spectrometry analysis of this compound conjugates.

lc_ms_workflow cluster_lc Liquid Chromatography cluster_post_column Post-Column Addition cluster_ms Mass Spectrometry Sample_Injection Sample Injection RP_Column Reversed-Phase Column Sample_Injection->RP_Column Gradient_Elution Gradient Elution RP_Column->Gradient_Elution Amine_Infusion Amine Infusion Gradient_Elution->Amine_Infusion ESI_Source ESI Source Amine_Infusion->ESI_Source Mass_Analyzer Mass Analyzer (TOF, Q-TOF) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector

Figure 2. Detailed workflow for LC-MS analysis with post-column amine addition.

References

The Goldilocks Principle in ADC Linker Design: Advantages of a Mid-Length Bis-PEG15-Acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of antibody-drug conjugate (ADC) development, the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance the physicochemical and pharmacological properties of ADCs.[1][] The length of the PEG chain is a crucial parameter that researchers can modulate to balance solubility, stability, pharmacokinetics, and potency.[3][4] This guide provides a comparative analysis of a mid-length linker, Bis-PEG15-acid, against shorter and longer PEG alternatives, supported by experimental data, to inform rational ADC design.

This compound is a hydrophilic, homobifunctional linker featuring 15 repeating ethylene (B1197577) glycol units, terminating in a carboxylic acid group at each end.[5][6] These terminal groups can be activated to react with primary amines on antibodies or payloads, forming stable amide bonds.[5] The core advantage of a PEG15 linker lies in its ability to strike an optimal balance between the beneficial properties conferred by PEGylation and the potential drawbacks associated with excessively short or long chains.

Comparative Analysis of PEG Linker Length

The selection of PEG linker length involves a crucial trade-off between enhancing the ADC's pharmacokinetic profile and maintaining its potent cytotoxicity.[1][3] While longer linkers generally improve solubility and in vivo performance, they can sometimes reduce in vitro potency.[3][7] Conversely, shorter linkers may ensure stability but offer limited benefits for pharmacokinetics.[1][4]

Advantages of this compound over Shorter Linkers (e.g., PEG2, PEG4, PEG8)

Compared to shorter PEG chains, the 15-unit length of this compound offers several key advantages:

  • Improved Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, compromising stability and leading to rapid clearance from circulation.[1][3] The extended hydrophilic chain of PEG15 is more effective at mitigating this aggregation, especially at higher drug-to-antibody ratios (DARs), than shorter linkers.[8][9]

  • Enhanced Pharmacokinetics and Tumor Uptake: Longer PEG chains increase the hydrodynamic radius of the ADC, which reduces renal clearance and extends plasma half-life.[3] This prolonged circulation time can lead to greater accumulation of the ADC in tumor tissue.[10][11] Studies have shown that ADCs with PEG chains of 8, 12, and 24 units exhibit significantly higher tumor exposure and efficacy compared to those with PEG2 and PEG4 units.[10] A PEG15 linker falls squarely within this optimal range.

  • Increased In Vivo Efficacy: The improved pharmacokinetic profile often translates directly to superior in vivo antitumor activity.[1] Research indicates a binary effect where ADCs with PEG8, PEG12, and PEG24 linkers achieved 75-85% tumor weight reduction, whereas PEG2 and PEG4 linkers only resulted in a 35-45% decrease.[10]

Advantages of this compound over Longer Linkers (e.g., PEG24, 4kDa, 10kDa)

While very long PEG chains can further enhance solubility and circulation time, they may also introduce disadvantages that a mid-length linker like PEG15 can avoid:

  • Balanced Potency and Efficacy: Extremely long PEG chains have been shown to reduce the in vitro cytotoxicity of conjugates.[7][12] In one study, a 10 kDa PEG linker caused a 22-fold reduction in cytotoxicity compared to a non-PEGylated conjugate.[7] A PEG15 linker offers a more moderate length, providing significant pharmacokinetic benefits without drastically impairing the payload's immediate cell-killing ability.

  • Reduced Steric Hindrance: Very long linkers can create steric hindrance, potentially interfering with the antibody's ability to bind to its target antigen on the cancer cell.[13] A mid-length linker like PEG15 is less likely to cause this issue, ensuring that the ADC's targeting capability is not compromised.

  • Optimal Therapeutic Window: The goal of ADC design is to find the optimal balance of properties that maximizes efficacy while minimizing toxicity. A PEG15 linker represents a rational choice for achieving this balance, providing sufficient hydrophilicity and pharmacokinetic enhancement without the potential loss of potency or target-binding affinity associated with much longer linkers.[3][10]

Data Summary: PEG Linker Length vs. Performance

The following table summarizes quantitative data from preclinical studies, illustrating the impact of PEG linker length on key ADC performance metrics.

Performance MetricNo PEG / Short PEG (PEG2-4)Mid-Length PEG (PEG8-24)Long PEG (>24 units, e.g., 4-10 kDa)
In Vitro Cytotoxicity Highest PotencyModerate PotencyMay be significantly reduced[7][12]
Plasma Half-Life ShortestSignificantly Increased[10]Maximally Increased[7][12]
Plasma Clearance HighestSignificantly Reduced[10]Lowest
ADC Aggregation High risk with hydrophobic drugs[1][3]ReducedMaximally Reduced
Tumor Exposure LowerSignificantly Increased[10]High
In Vivo Efficacy Lower (% TGI ~35-45%)[10]High (% TGI ~75-85%)[10]High, but may be offset by reduced potency[12]

Visualizing Key Concepts in ADC Linker Design

ADC_Structure Diagram 1: Structure of a PEGylated Antibody-Drug Conjugate (ADC) cluster_ADC Antibody-Drug Conjugate cluster_Target Target Cell mAb Monoclonal Antibody (mAb) Linker This compound Linker mAb->Linker Conjugation Site Antigen Tumor Antigen mAb->Antigen Binding Payload Cytotoxic Payload Linker->Payload Attachment

Diagram 1: Structure of a PEGylated Antibody-Drug Conjugate (ADC)

Experimental_Workflow Diagram 2: Experimental Workflow for Comparing PEG Linker Performance cluster_synthesis ADC Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Synthesize Drug-Linker Constructs (Short, PEG15, Long) B Conjugate to Antibody A->B C Purify & Characterize ADCs (DAR, Aggregation) B->C D Cytotoxicity Assay (IC50 Determination) C->D E Pharmacokinetic (PK) Study in Mice (Half-life, Clearance) C->E F Efficacy Study in Tumor Xenograft Model (Tumor Growth Inhibition) E->F

Diagram 2: Experimental Workflow for Comparing PEG Linker Performance

Linker_Properties Diagram 3: Relationship Between PEG Linker Length and ADC Properties cluster_increase Properties that generally INCREASE with length cluster_decrease Properties that may DECREASE with length cluster_optimal Optimal Balance center PEG Linker Length Solubility Solubility center->Solubility Stability Stability (Reduced Aggregation) center->Stability HalfLife Plasma Half-Life center->HalfLife TumorUptake Tumor Uptake center->TumorUptake Cytotoxicity In Vitro Cytotoxicity center->Cytotoxicity Binding Target Binding (Steric Hindrance) center->Binding Optimal PEG15

Diagram 3: Relationship Between PEG Linker Length and ADC Properties

Experimental Protocols

Detailed methodologies are essential for the systematic evaluation of ADCs with different PEG linkers.

1. ADC Synthesis and Characterization

  • Objective: To synthesize and purify ADCs with varying PEG linker lengths and characterize them for drug-to-antibody ratio (DAR) and aggregation.

  • Protocol:

    • Drug-Linker Preparation: Synthesize the payload-linker constructs. For this compound, activate the terminal carboxylic acids using an activator like N,N'-dicyclohexylcarbodiimide (DCC) or EDC/sulfo-NHS to form an active ester. React the activated linker with an amine-containing payload.

    • Antibody Modification: If conjugating to antibody lysines, partially reduce a monoclonal antibody with a reagent like TCEP to expose free sulfhydryl groups for maleimide-based conjugation, or directly use surface lysines for NHS-ester based conjugation.[1]

    • Conjugation: React the purified antibody with the drug-linker construct at a specific molar ratio. The reaction is typically performed in a buffered solution (e.g., PBS, pH 7.4) for a set time at a controlled temperature.

    • Purification: Remove unconjugated drug-linker and aggregates using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Characterization:

      • Determine the average DAR using UV-Vis spectroscopy and/or Hydrophobic Interaction Chromatography (HIC).

      • Assess the percentage of aggregation using Size-Exclusion Chromatography (SEC-HPLC).

      • Confirm identity and purity using SDS-PAGE and Mass Spectrometry.

2. In Vitro Cytotoxicity Assay

  • Objective: To determine the potency (IC50) of the ADCs against a target cancer cell line.

  • Protocol:

    • Cell Culture: Plate target cancer cells (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC) in 96-well plates and allow them to adhere overnight.

    • Treatment: Prepare serial dilutions of the ADCs and control antibodies in cell culture medium. Add the treatments to the cells.

    • Incubation: Incubate the plates for a period of 72-120 hours at 37°C in a humidified CO2 incubator.

    • Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.

    • Data Analysis: Plot cell viability against ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

3. In Vivo Pharmacokinetic (PK) Study

  • Objective: To evaluate the circulation half-life and clearance rate of the ADCs.[14]

  • Protocol:

    • Animal Model: Use healthy mice or rats (e.g., BALB/c mice).

    • Administration: Administer a single intravenous (IV) dose of each ADC to a cohort of animals.

    • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 1 week).

    • Sample Processing: Process the blood to isolate plasma.

    • Quantification: Measure the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ELISA method.[14]

    • Data Analysis: Plot the plasma concentration of the ADC versus time and determine key pharmacokinetic parameters (e.g., clearance, half-life, AUC) using non-compartmental analysis software.[14]

4. In Vivo Efficacy Study

  • Objective: To assess the antitumor activity of the ADCs in a tumor-bearing animal model.

  • Protocol:

    • Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice (e.g., nude or SCID mice).

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[14]

    • Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, non-targeting ADC, and experimental ADCs). Administer the ADCs, typically via IV injection, at a specified dose and schedule.

    • Monitoring: Measure tumor volumes and body weights 2-3 times per week.

    • Endpoint: The study is concluded when tumors in the control group reach a predefined size or at a set time point.[1]

    • Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.[1] Analyze survival data if applicable.

References

Confirming Bis-PEG15-acid Crosslinking: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful crosslinking of Bis-PEG15-acid is a critical step in the development of novel biomaterials, drug delivery systems, and bioconjugates. This guide provides a comprehensive comparison of key analytical methods for this purpose, complete with experimental data, detailed protocols, and workflow visualizations to aid in method selection and implementation.

This guide delves into the principles, advantages, and limitations of common analytical techniques used to verify the covalent linkage of molecules using this compound, a hydrophilic crosslinker with terminal carboxylic acid groups. The choice of method will depend on the specific application, the nature of the crosslinked molecules, and the level of detail required.

Comparison of Analytical Methods

The following table summarizes the key analytical methods for confirming this compound crosslinking, highlighting their primary applications, the type of data they provide, and their relative strengths and weaknesses.

Analytical MethodPrimary ApplicationData ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of covalent bond formation; Quantification of the degree of crosslinking.Chemical shift changes indicating the formation of new bonds (e.g., amide bonds); Integration of signals to determine the ratio of crosslinker to the substrate.Provides detailed structural information; Non-destructive; Can be quantitative.Lower sensitivity compared to mass spectrometry; Complex spectra for large molecules or heterogeneous samples.
Mass Spectrometry (MS) Identification of crosslinked products; Verification of molecular weight changes.Mass-to-charge ratio (m/z) of crosslinked species; Fragmentation patterns for structural elucidation.High sensitivity and specificity; Can analyze complex mixtures when coupled with liquid chromatography (LC-MS).Can be destructive; Ionization efficiency can vary for different molecules; Data analysis can be complex.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the presence or absence of specific functional groups.Vibrational frequencies corresponding to specific chemical bonds (e.g., disappearance of carboxylic acid C=O stretch, appearance of amide C=O stretch).Rapid and simple analysis; Non-destructive; Provides information on a wide range of functional groups.Provides information on the overall chemical composition, not specific crosslinking sites; Can be difficult to interpret for complex mixtures.
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) Analysis of changes in molecular weight distribution upon crosslinking.Elution profiles showing an increase in molecular weight for crosslinked products compared to starting materials.Provides information on the extent of polymerization and crosslinking; Can determine average molecular weight and polydispersity.Does not provide structural information about the crosslinks; Resolution may be limited for complex mixtures.

Quantitative Data Presentation

The efficiency of crosslinking can be assessed quantitatively. The following tables provide examples of data that can be generated using the described analytical methods.

Table 1: Hypothetical Quantitative NMR Data for this compound Crosslinking to a Peptide

ParameterBefore CrosslinkingAfter Crosslinking
Integral of Peptide Amine Proton (δ 7.5-8.5 ppm) 1.00 (normalized)0.50
Integral of this compound Methylene Protons (δ 3.6 ppm) 60.060.0
Appearance of Amide Proton Signal (δ 8.0-9.0 ppm) Not PresentPresent
Degree of Crosslinking (%) 0%50%

Note: The degree of crosslinking is calculated based on the relative decrease in the integral of the free amine protons of the peptide.

Table 2: Illustrative Mass Spectrometry Data for Different PEG Crosslinkers

CrosslinkerProtein SystemNumber of Unique Crosslinks IdentifiedReference
BS3 (non-PEGylated)Bovine Serum Albumin45[1]
BS(PEG)2Bovine Serum Albumin62[1]
Bis-PEG11-acid (activated)Generic ProteinExpected to be higher than non-PEGylated linkers due to flexibility and hydrophilicity.[2]

Note: This table illustrates that PEGylated crosslinkers can lead to a higher number of identified crosslinks in mass spectrometry experiments, which is attributed to their increased flexibility and hydrophilicity.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the formation of an amide bond between this compound and a primary amine-containing molecule.

Methodology:

  • Sample Preparation:

    • Dissolve the un-crosslinked starting materials (e.g., amine-containing substrate and this compound) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-10 mg/mL.

    • Prepare a separate sample of the purified crosslinked product at a similar concentration in the same deuterated solvent.

  • NMR Acquisition:

    • Acquire ¹H NMR spectra for both the starting materials and the crosslinked product using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shifts.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Compare the spectra of the starting materials and the crosslinked product. Look for the disappearance of the signals corresponding to the reactive groups (e.g., primary amine protons) and the appearance of new signals corresponding to the newly formed bond (e.g., amide protons).

    • To quantify the degree of crosslinking, integrate the relevant signals and calculate the ratio of reacted to unreacted species.[3]

Mass Spectrometry (LC-MS)

Objective: To identify the crosslinked product and confirm its molecular weight.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the crosslinking reaction mixture or the purified product in a solvent compatible with mass spectrometry (e.g., water/acetonitrile with 0.1% formic acid).

    • For complex samples like crosslinked proteins, an in-solution or in-gel digestion with a protease (e.g., trypsin) is typically performed to generate smaller peptides for analysis.[4]

  • LC-MS Analysis:

    • Inject the sample onto a liquid chromatography system coupled to a mass spectrometer (e.g., ESI-QTOF, Orbitrap).

    • Separate the components of the mixture using a suitable chromatography column (e.g., C18 for peptides) and a gradient elution.

    • Acquire mass spectra in a positive or negative ion mode, depending on the analyte.

  • Data Analysis:

    • Process the raw data to identify the mass-to-charge ratio (m/z) of the ions.

    • For intact molecule analysis, look for the expected molecular weight of the crosslinked product.

    • For digested samples, use specialized software (e.g., pLink, MaxLynx) to identify the crosslinked peptides based on their specific fragmentation patterns.[2][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To detect changes in functional groups indicative of crosslinking.

Methodology:

  • Sample Preparation:

    • Prepare thin films of the starting materials and the crosslinked product. Alternatively, samples can be analyzed as powders mixed with KBr or using an Attenuated Total Reflectance (ATR) accessory.

  • FTIR Acquisition:

    • Acquire the infrared spectra over a range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder or the KBr pellet.

  • Data Analysis:

    • Compare the spectra of the starting materials and the crosslinked product.

    • Look for the disappearance of the characteristic absorption band of the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹) and C=O stretch (~1700-1725 cm⁻¹) of this compound.

    • Concurrently, look for the appearance of the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands, which are indicative of amide bond formation.

Mandatory Visualizations

The following diagrams illustrate the workflow for confirming this compound crosslinking and the logical relationship between the different analytical techniques.

Crosslinking_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants Reactants Crosslinking Reaction Crosslinking Reaction Reactants->Crosslinking Reaction Purification Purification Crosslinking Reaction->Purification Crosslinked Product Crosslinked Product Purification->Crosslinked Product NMR NMR Crosslinked Product->NMR MS MS Crosslinked Product->MS FTIR FTIR Crosslinked Product->FTIR GPC GPC Crosslinked Product->GPC

Caption: Experimental workflow for synthesis and analysis of this compound crosslinked products.

Analytical_Logic cluster_structural Structural Confirmation cluster_mw Molecular Weight Analysis Confirmation Confirmation NMR NMR Confirmation->NMR Covalent Bonds MS MS Confirmation->MS Crosslinked Species FTIR FTIR Confirmation->FTIR Functional Groups GPC GPC Confirmation->GPC MW Increase MS_MW MS Confirmation->MS_MW Precise Mass

Caption: Logical relationship of analytical methods for confirming this compound crosslinking.

References

In-Vitro and In-Vivo Stability of Bis-PEG15-acid Linkages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker is a critical attribute in the design of drug conjugates, directly impacting their therapeutic index by influencing both efficacy and toxicity. An ideal linker must remain stable in systemic circulation to prevent premature release of a payload and then allow for its efficient release at the target site. This guide provides a comparative analysis of the in-vitro and in-vivo stability of Bis-PEG15-acid linkages against other common linker types, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a homobifunctional polyethylene (B3416737) glycol (PEG) linker featuring a 15-unit PEG chain terminated at both ends by carboxylic acid groups. These acid groups are typically activated to form stable amide bonds with amine functionalities on therapeutic molecules and targeting moieties. The long, hydrophilic PEG chain enhances the solubility and pharmacokinetic profile of the resulting conjugate.

Generally, the stability of a linker is dictated by its chemical nature. Ester linkages, for instance, are known to be susceptible to hydrolysis by plasma esterases, while amide bonds exhibit significantly greater stability under physiological conditions. The choice of linker, therefore, represents a crucial decision in the development of targeted therapeutics, influencing circulation half-life, payload release kinetics, and overall therapeutic window.

Comparative Stability Data

While specific quantitative stability data for this compound linkages is not extensively available in publicly accessible literature, we can infer its stability based on the nature of the bonds it forms and compare it to other well-characterized linkers. When this compound is used to connect molecules via amide bond formation, the resulting linkage is expected to be highly stable.

The following table summarizes the stability of common linker types to provide a comparative context.

Linker TypeBond FormedIn-Vitro Stability (Plasma)In-Vivo Half-LifeKey Considerations
This compound (forming Amide bonds) AmideHighLong (influenced by conjugate size and target)Highly stable, enhances solubility.
Ester-based Linkers EsterLow to ModerateShort to ModerateSusceptible to hydrolysis by plasma esterases. Stability can be modulated by steric hindrance.
Hydrazone Linkers HydrazonepH-dependent (cleavable at acidic pH)VariableDesigned for release in the acidic tumor microenvironment or endosomes/lysosomes.
Disulfide Linkers DisulfideReductively cleavableVariableCleaved in the reducing environment of the cytoplasm.
Peptide Linkers (e.g., Val-Cit) Peptide (Amide)High (cleavable by specific enzymes)VariableDesigned for cleavage by lysosomal proteases like Cathepsin B.

Experimental Protocols

Accurate assessment of linker stability is paramount for the development of safe and effective drug conjugates. Below are detailed protocols for evaluating linker stability both in-vitro and in-vivo.

In-Vitro Plasma Stability Assay

Objective: To determine the rate of cleavage of a linker in plasma.

Materials:

  • Test conjugate (with this compound or other linker)

  • Human, mouse, or rat plasma (fresh or frozen)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for quantification (e.g., LC-MS/MS, ELISA)

Procedure:

  • Prepare a stock solution of the test conjugate in a suitable solvent.

  • Spike the test conjugate into pre-warmed plasma to a final concentration (e.g., 10 µM).

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding an excess of cold acetonitrile (B52724) or other suitable organic solvent to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant and analyze the concentration of the intact conjugate and any released payload or fragments using a validated analytical method.

  • Plot the percentage of intact conjugate remaining over time to determine the in-vitro half-life.

In-Vivo Pharmacokinetic and Stability Study

Objective: To determine the in-vivo half-life and stability of a drug conjugate.

Materials:

  • Test conjugate

  • Animal model (e.g., mice, rats)

  • Dosing vehicle (e.g., sterile saline)

  • Blood collection supplies

  • Analytical method for quantification (e.g., ELISA, LC-MS/MS)

Procedure:

  • Administer the test conjugate to the animal model via a relevant route (e.g., intravenous injection).

  • At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72 hours post-administration), collect blood samples.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples to determine the concentration of the intact conjugate and any free payload.

  • Plot the plasma concentration of the intact conjugate versus time to determine pharmacokinetic parameters, including the in-vivo half-life.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for in-vitro and in-vivo stability testing.

InVitro_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis start Start stock Prepare Stock Solution of Conjugate start->stock spike Spike into Plasma stock->spike incubate Incubate at 37°C spike->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant (LC-MS/MS or ELISA) centrifuge->analyze end Determine Half-life analyze->end

In-Vitro Stability Assay Workflow

InVivo_Stability_Workflow cluster_dosing Administration cluster_sampling Sampling cluster_analysis Analysis start Start administer Administer Conjugate to Animal Model start->administer collect_blood Collect Blood Samples at Time Points administer->collect_blood process_plasma Process to Obtain Plasma collect_blood->process_plasma analyze Analyze Plasma (ELISA or LC-MS/MS) process_plasma->analyze end Determine Pharmacokinetics & Half-life analyze->end

In-Vivo Stability Assay Workflow

Conclusion

The choice of linker is a critical design parameter in the development of targeted drug conjugates. This compound, when utilized to form stable amide bonds, offers a robust and hydrophilic linkage that can contribute to favorable pharmacokinetic properties. While direct comparative stability data for this compound is limited, its inherent chemical stability, coupled with the benefits of the long PEG chain, makes it an attractive option for applications where prolonged circulation and minimal premature drug release are desired. For linkers where controlled cleavage is required, such as ester- or hydrazone-based systems, a thorough evaluation of their stability profile under relevant physiological conditions is essential. The experimental protocols provided in this guide offer a framework for conducting such critical stability assessments.

Navigating the Spacer: A Comparative Guide to Bis-PEG15-acid in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Bis-PEG15-acid performance against other linker alternatives, supported by experimental principles and detailed methodologies.

In the intricate world of bioconjugation and drug development, the choice of a chemical linker is paramount. It is the architectural bridge that connects molecules, influencing the stability, solubility, and overall efficacy of the final conjugate. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) derivatives have become indispensable tools due to their hydrophilicity, biocompatibility, and tunable lengths. This guide focuses on this compound, a homobifunctional linker with a 15-unit polyethylene glycol chain terminating in a carboxylic acid at each end. We will explore its applications, compare its properties to other linkers, and provide the necessary experimental framework for its use.

Performance Comparison: this compound vs. Alternative Linkers

The performance of a linker is highly dependent on the specific application, such as in the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), or hydrogels. The length of the PEG chain is a critical determinant of the conjugate's properties.

While direct head-to-head quantitative data for this compound across all applications is not always available in published literature, we can infer its performance based on extensive studies of similar homobifunctional PEGylated and non-PEGylated crosslinkers. The following tables compare key performance indicators for different classes of linkers, providing a framework for selecting the most appropriate tool for your research needs.

Table 1: Comparison of Homobifunctional Crosslinkers for Protein Conjugation
FeatureThis compound (Inferred)Short-Chain PEG Linkers (e.g., Bis-PEG4-acid)Non-PEG Linkers (e.g., DSS, BS3)
Solubility of Conjugate HighModerateLow
Propensity for Aggregation LowModerateHigh
Immunogenicity LowLowModerate to High
Flexibility HighModerateLow
Spacer Arm Length (Å) ~59 Å~21 Å8-12 Å
Applications PROTACs, ADCs, Soluble protein crosslinkingSmall molecule conjugation, Intramolecular crosslinkingProximity mapping, Stabilizing protein complexes
Table 2: Influence of PEG Linker Length on In Vivo Pharmacokinetics (General Principles)
ParameterShort PEG Chain (e.g., <10 units)Medium PEG Chain (e.g., 10-20 units, like PEG15)Long PEG Chain (e.g., >20 units)
Circulation Half-Life ShorterModerateLonger
Hydrodynamic Radius SmallerModerateLarger
Renal Clearance FasterSlowerSlowest
Tissue Penetration Potentially better for dense tissuesBalancedMay be hindered in some tissues

Case Study in Focus: PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component for successful degradation. This compound serves as a valuable building block for PROTAC synthesis.

While specific data for a PROTAC utilizing a this compound linker is proprietary to the developing entities, the principles of linker optimization in PROTAC design are well-established. A study by Chessum et al. (2018) on the development of a pirin protein degradation probe highlighted the necessity of multiple rounds of linker design to achieve a PROTAC capable of cellular penetration and effective ternary complex formation (PROTAC-target-E3 ligase)[1]. The length and flexibility of the PEG linker, such as that in this compound, are crucial for allowing the two ends of the PROTAC to optimally engage their respective protein partners.

Experimental Protocols

The use of this compound in bioconjugation typically involves the activation of its terminal carboxylic acid groups to make them reactive towards primary amines (e.g., lysine (B10760008) residues on a protein). The most common method is the formation of an N-hydroxysuccinimide (NHS) ester using carbodiimide (B86325) chemistry.

Protocol 1: Two-Step Amine Conjugation using this compound with EDC/NHS

This protocol describes the general procedure for crosslinking two amine-containing molecules (e.g., proteins) using this compound.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing molecules (Protein A, Protein B)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM.

    • Dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a concentration of 100 mM each. Prepare these solutions fresh.

  • Activate this compound:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS over the this compound.

    • Incubate at room temperature for 15-30 minutes. This reaction activates the carboxylic acid groups to form amine-reactive NHS esters.

  • Conjugation to Protein A:

    • Dissolve Protein A in Conjugation Buffer at a concentration of 1-10 mg/mL.

    • Add the activated Bis-PEG15-NHS ester solution to the Protein A solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a good starting point for optimization.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification (Optional but Recommended):

    • Remove excess, unreacted crosslinker by dialysis, size-exclusion chromatography, or using a desalting column. This prevents the unwanted crosslinking of Protein B to itself in the next step.

  • Conjugation to Protein B:

    • Add Protein B to the solution containing the PEGylated Protein A. The molar ratio of Protein A to Protein B should be optimized based on the desired final product.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM Tris.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species.

    • Further characterization can be performed using techniques like mass spectrometry.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

G cluster_activation Step 1: Activation cluster_conjugation1 Step 2: First Conjugation cluster_conjugation2 Step 3: Second Conjugation bis_peg This compound (-COOH) edc_nhs EDC / NHS bis_peg->edc_nhs activated_peg Activated Bis-PEG15-NHS Ester edc_nhs->activated_peg 15-30 min, RT peg_protein_a PEGylated Protein A activated_peg->peg_protein_a protein_a Protein A (-NH2) protein_a->peg_protein_a crosslinked_product Protein A - PEG15 - Protein B peg_protein_a->crosslinked_product 1-2 hours, RT protein_b Protein B (-NH2) protein_b->crosslinked_product

Workflow for two-step protein crosslinking.

PROTAC_MoA cluster_ternary Ternary Complex Formation protac PROTAC (this compound linker) target Target Protein protac->target Binds to e3_ligase E3 Ubiquitin Ligase protac->e3_ligase Recruits poly_ub Polyubiquitination target->poly_ub ub Ubiquitin e3_ligase->ub ub->poly_ub proteasome Proteasome poly_ub->proteasome degradation Target Degradation proteasome->degradation

Mechanism of action for a PROTAC.

Conclusion

This compound represents a versatile and valuable tool in the researcher's arsenal (B13267) for bioconjugation. Its homobifunctional nature, combined with the moderate-length, hydrophilic PEG15 spacer, offers a balance of solubility, flexibility, and hydrodynamic properties suitable for a range of applications from creating stable protein conjugates to the sophisticated design of PROTACs. While direct comparative data for every application remains an area for continued research, the well-understood principles of PEGylation allow for its rational application. By carefully considering the experimental goals and utilizing established protocols, researchers can effectively leverage this compound to advance their drug development and scientific discovery programs.

References

A Comparative Analysis of Bis-PEG15-acid and NHS-ester PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the fields of drug development, diagnostics, and proteomics, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone strategy for improving the therapeutic and diagnostic properties of biomolecules.[1] PEG linkers enhance the solubility, stability, and circulation half-life of proteins, peptides, and small molecules while reducing their immunogenicity.[1][][3][4] The choice of linker is critical, as its reactive termini dictate the conjugation strategy, efficiency, and the stability of the final bioconjugate.

This guide provides an objective comparison between two common classes of amine-reactive homobifunctional PEG linkers: Bis-PEG15-acid and N-hydroxysuccinimide (NHS)-ester PEG . We will delve into their chemical properties, reaction mechanisms, and performance, supported by experimental data and detailed protocols to aid researchers in selecting the optimal linker for their specific application.

Chemical Properties and Reaction Mechanisms

The fundamental difference between these two linkers lies in their reactive end groups and the chemistry required to couple them to target molecules.

This compound is a PEG derivative featuring a carboxylic acid (-COOH) group at each end of a 15-unit PEG chain.[5][6][7] Carboxylic acids are not inherently reactive towards amines. They require a chemical activation step, typically using a carbodiimide (B86325) reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[5][6] EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester intermediate. This intermediate subsequently reacts with a primary amine (-NH₂) on the target molecule to form a stable amide bond.[8] This two-step process allows for controlled conjugation.[5]

NHS-ester PEG linkers, by contrast, are pre-activated. They possess an N-hydroxysuccinimide ester at each terminus, making them highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[][10][][12] The reaction is a direct nucleophilic attack by the amine on the NHS ester, which forms a stable amide bond and releases NHS as a byproduct.[13][14] This one-step reaction is efficient and widely used but is highly sensitive to hydrolysis.[]

Stability Considerations

A critical factor in using NHS-ester PEG linkers is the hydrolytic instability of the NHS ester group.[15][16] In aqueous solutions, water can act as a nucleophile, hydrolyzing the ester back to a non-reactive carboxylic acid and rendering the linker inactive.[14][17] The rate of this competing hydrolysis reaction increases significantly with pH.[14][17] This makes careful buffer selection and immediate use of the dissolved reagent paramount for successful conjugation.[16][18] this compound, in its non-activated state, is highly stable in aqueous solutions.

Comparative Data Summary

The following table summarizes the key characteristics of this compound and NHS-ester PEG linkers.

FeatureThis compoundNHS-ester PEG
Reactive Group Carboxylic Acid (-COOH)N-hydroxysuccinimide Ester
Target Functional Group Primary Amines (-NH₂)Primary Amines (-NH₂)[10][13]
Reaction Mechanism Two-step: Carboxyl activation (EDC/NHS), then aminolysisOne-step: Direct aminolysis[]
Required Activators Yes (e.g., EDC, HATU, DCC)[5][6][19]No (pre-activated)
Optimal Reaction pH Activation: pH 4.5-7.2; Conjugation: pH 7.0-8.5[8]pH 7.2-8.5[][13][14]
Key Byproducts Urea derivative (from EDC), NHSN-hydroxysuccinimide (NHS)[13][14]
Linker Stability (Aqueous) High (as carboxylic acid)Low (NHS ester is moisture-sensitive and hydrolyzes)[15][17][18]
Resulting Bond Stable Amide BondStable Amide Bond[][13]
Key Advantages High stability of stock linker, allows for controlled, sequential conjugation.[5]High reactivity, fast reaction times, well-established protocols.[][]
Key Disadvantages Requires additional activation reagents and steps.Prone to hydrolysis, requiring careful handling and buffer control.[14][17]
Quantitative Performance Data: NHS-Ester Hydrolysis

The stability of the NHS ester is highly dependent on pH and temperature. The data below illustrates the approximate half-life of an NHS ester in aqueous solution, highlighting the need for precise reaction control.

pHTemperatureApproximate Half-life
7.00°C4-5 hours[14][17]
8.64°C10 minutes[14][17]
9.0Room TempMinutes[17]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard protocols for conjugating a protein (e.g., an antibody) using both types of linkers.

Protocol 1: Protein Conjugation using NHS-ester PEG

This protocol is adapted for labeling an antibody (IgG) and assumes a homobifunctional Bis-PEG-NHS linker is used for crosslinking or dimerization.

Materials:

  • Antibody (IgG) at 1-10 mg/mL

  • Amine-free buffer: Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0[18]

  • Bis-PEG-NHS linker

  • Anhydrous organic solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[15][18]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5 or 1 M Glycine (B1666218)

  • Purification equipment: Dialysis cassette or desalting column

Procedure:

  • Preparation: Allow the vial of Bis-PEG-NHS linker to equilibrate to room temperature before opening to prevent moisture condensation.[15][18]

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine will compete with the reaction and must be avoided.[15][16][18] If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Linker Solution Preparation: Immediately before use, dissolve the required amount of Bis-PEG-NHS linker in DMSO or DMF to create a 10 mM stock solution.[15][18] Do not store the linker in solution, as it will hydrolyze.[16][18]

  • Calculation: Determine the volume of linker solution needed. A 10- to 50-fold molar excess of linker to protein is a common starting point. For a 1-10 mg/mL IgG solution, a 20-fold molar excess typically results in 4-6 PEG linkers per antibody.[15][18]

  • Conjugation Reaction: Add the calculated volume of the 10 mM linker solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10%.[15][18]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[15][18]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.[20]

  • Purification: Remove unreacted linker and byproducts by dialysis against PBS or by using a desalting column.[15][18]

  • Storage: Store the purified PEGylated protein under the same conditions as the original protein.

Protocol 2: Protein Conjugation using this compound

This protocol involves a two-step procedure: activation of the carboxylic acid followed by conjugation to the amine-containing protein.

Materials:

  • This compound

  • Protein to be conjugated

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]

  • Conjugation Buffer: PBS, pH 7.2-8.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO or DMF

  • Quenching Solution: 1 M Hydroxylamine-HCl, pH 8.5

  • Purification equipment: Desalting column or dialysis cassette

Procedure:

  • Preparation: Allow all reagents to equilibrate to room temperature before use.

  • Linker Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Activation of this compound: a. In a microcentrifuge tube, add the desired amount of this compound linker. b. Add freshly prepared 10 mM EDC and 25 mM NHS solutions in Activation Buffer. A common molar ratio is 1:2:5 (PEG-Acid:EDC:NHS). c. Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG linker.[8]

  • Buffer Exchange: While the linker is activating, exchange the protein into the Conjugation Buffer (PBS, pH 7.2) using a desalting column to remove any amine-containing storage buffers.

  • Conjugation Reaction: a. Immediately add the activated linker solution to the protein solution. The molar ratio of linker to protein should be optimized but can start at 20:1. b. Incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Add hydroxylamine (B1172632) solution to a final concentration of 10 mM to quench the reaction and hydrolyze any unreacted NHS esters. Incubate for 10 minutes.

  • Purification: Purify the conjugate from excess linker and reaction byproducts using a desalting column or dialysis.

  • Analysis: Analyze the final conjugate using SDS-PAGE to confirm the increase in molecular weight and use techniques like mass spectrometry to determine the degree of PEGylation.

Visualizations

Signaling Pathways and Workflows

NHS_Ester_Reaction cluster_conditions Reaction Conditions PEG_NHS NHS-ester PEG Conjugate PEG-Protein Conjugate (Stable Amide Bond) PEG_NHS->Conjugate Aminolysis NHS NHS Byproduct PEG_NHS->NHS Release Protein_NH2 Protein-NH₂ (Primary Amine) Protein_NH2->Conjugate Conditions pH 7.2 - 8.5 Aqueous Buffer

Caption: Reaction mechanism of NHS-ester PEG with a primary amine.

Bis_PEG_Acid_Reaction cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation PEG_Acid Bis-PEG-Acid (-COOH) Activated_PEG Activated PEG-NHS Ester PEG_Acid->Activated_PEG Activators EDC + NHS (pH 4.5-7.2) Activators->Activated_PEG Activated_PEG_2 Activated PEG-NHS Ester Activated_PEG->Activated_PEG_2 Intermediate Protein_NH2 Protein-NH₂ Conjugate PEG-Protein Conjugate (Amide Bond) Protein_NH2->Conjugate NHS_byproduct NHS Byproduct Activated_PEG_2->Conjugate Aminolysis (pH 7-8.5) Activated_PEG_2->NHS_byproduct

Caption: Two-step reaction mechanism for Bis-PEG-acid conjugation.

Experimental_Workflow Start Start: Protein & Linker Step1 1. Buffer Exchange (Amine-free buffer, e.g., PBS) Start->Step1 Step2 2. Prepare Linker Solution (Dissolve immediately before use) Step1->Step2 Step3 3. Conjugation Reaction (Incubate at RT or 4°C) Step2->Step3 Step4 4. Quench Reaction (Optional, e.g., Tris buffer) Step3->Step4 Step5 5. Purification (Dialysis or Desalting Column) Step4->Step5 End End: Purified PEG-Protein Conjugate Step5->End

Caption: General experimental workflow for protein PEGylation.

Conclusion

The selection between this compound and NHS-ester PEG linkers is dictated by the specific requirements of the experiment, including the stability of the target molecule and the desired level of control over the reaction.

NHS-ester PEG linkers are the reagent of choice for rapid and efficient conjugation to primary amines. Their high reactivity and the simplicity of a one-step protocol make them ideal for routine protein labeling, ADC development, and surface modification.[][12] However, their significant susceptibility to hydrolysis demands careful handling, fresh reagent preparation, and precise control of pH to ensure high yields.[14][17]

This compound linkers offer superior stability in their non-activated form, making them easier to store and handle. The two-step activation and conjugation process provides a greater degree of control, potentially allowing for sequential conjugation to different molecules. This linker is advantageous when working with precious samples where failed conjugation due to linker hydrolysis is a major concern, or when the reaction requires more tailored conditions that might not be compatible with the rapid kinetics of NHS esters.

For researchers, a thorough understanding of these differences is essential for designing successful bioconjugation strategies that yield stable, effective, and reproducible results.

References

A Comparative Guide to the Biocompatibility of Materials Crosslinked with Bis-PEG15-acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility of materials crosslinked with Bis-PEG15-acid and common alternative crosslinking agents. The selection of an appropriate crosslinker is critical in the development of biomaterials for drug delivery, tissue engineering, and medical devices, as it directly influences the material's interaction with the biological environment. This document presents quantitative data from various studies to facilitate an evidence-based decision-making process.

Overview of Crosslinking Agents

This compound is a homobifunctional crosslinker featuring a 15-unit polyethylene (B3416737) glycol (PEG) spacer terminated with carboxylic acid groups. The PEG component is well-established for its ability to confer hydrophilicity and "stealth" properties to materials, reducing protein adsorption and minimizing immune recognition.[1][2][3] This is anticipated to translate into high biocompatibility.

Alternative crosslinking agents are broadly categorized as synthetic or natural.

  • Synthetic alternatives include glutaraldehyde (B144438) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) in combination with N-hydroxysuccinimide (NHS). Glutaraldehyde is a highly efficient crosslinker but is known for its cytotoxic potential if not completely removed.[4][5] EDC/NHS is a "zero-length" crosslinker that mediates the formation of an amide bond and is generally considered to have good biocompatibility, although unreacted reagents can be cytotoxic.[6][7]

  • Natural alternatives such as genipin (B1671432) and citric acid are gaining prominence due to their inherent biocompatibility and lower cytotoxicity profiles.[8][9] Genipin, derived from the gardenia fruit, is known to be significantly less cytotoxic than glutaraldehyde.[8][10] Citric acid, a key component of the Krebs cycle, is a non-toxic, multi-carboxylic acid that can form ester bonds with hydroxyl groups.[9][11]

Quantitative Biocompatibility Data

The following tables summarize quantitative data from in vitro cytotoxicity and hemolysis assays for materials crosslinked with various agents. It is important to note that direct quantitative biocompatibility data for materials specifically crosslinked with this compound is limited in publicly available literature. Therefore, data for generic PEG-crosslinked hydrogels are presented as a proxy, reflecting the general biocompatibility of PEG-based materials.

Table 1: In Vitro Cytotoxicity Data

Crosslinking AgentMaterialCell LineAssayResult (% Cell Viability)Reference
PEG (proxy for this compound) PEGDA HydrogelBovine ChondrocytesLIVE/DEAD~80%[12]
PEG-Gelatin HydrogelAdipose-derived Stem CellsLIVE/DEAD>85%[13]
Glutaraldehyde Collagen-Chondroitin Sulfate MatCorneal Epithelial CellsNot SpecifiedReduced Bioviability[4]
Amniotic MembraneL-929Not SpecifiedScore of "2" (mild reactivity) at 72h[14]
EDC/NHS Silk Fibroin ScaffoldOlfactory Ensheathing CellsMTTNo adverse effect at 1.5%[6][7]
Genipin Gelatin-PVA HydrogelHuman Dermal FibroblastsLIVE/DEADExcellent cell viability[8]
Chitosan ScaffoldMG-63Not SpecifiedGood permissiveness towards cell proliferation[15]
Citric Acid Agar/Fish Gelatin FilmNot SpecifiedNot SpecifiedBiocompatible[16]
Gelatin/Curcumin NanofibersNot SpecifiedNot SpecifiedBiocompatible and non-toxic[11]

Table 2: In Vitro Hemolysis Data

Crosslinking AgentMaterialStandardResult (% Hemolysis)Reference
PEG (proxy for this compound) PEG-grafted PET FilmIn vitro platelet adhesionSignificantly reduced platelet adhesion[17]
Glutaraldehyde Bovine PericardiumNot SpecifiedImproved anti-coagulation properties
EDC/NHS Not available in searched literature---
Genipin Not available in searched literature---
Citric Acid Not available in searched literature---

Signaling Pathways and Experimental Workflows

Mechanism of this compound Crosslinking

This compound requires activation of its terminal carboxylic acid groups, typically using a carbodiimide like EDC in the presence of NHS, to form a stable N-hydroxysuccinimide ester. This activated ester then readily reacts with primary amine groups on the material to be crosslinked, forming a stable amide bond.

G This compound Crosslinking Mechanism A This compound (-COOH) C Activated Bis-PEG15-NHS Ester A->C Activation B EDC/NHS E Crosslinked Material (Amide Bond) C->E Reaction D Material with Primary Amines (-NH2)

Caption: Activation and reaction pathway for this compound crosslinking.

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

G MTT Cytotoxicity Assay Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Expose cells to material extract B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Experimental Workflow for In Vitro Hemolysis (ASTM F756)

This assay determines the hemolytic properties of materials by incubating them with blood and measuring the amount of hemoglobin released from lysed red blood cells.

G Hemolysis Assay Workflow (ASTM F756) cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis A Prepare material extract or direct contact sample B Add diluted blood suspension A->B C Incubate at 37°C B->C D Centrifuge to pellet intact cells C->D E Collect supernatant D->E F Measure hemoglobin concentration in supernatant E->F G Calculate % hemolysis F->G

Caption: General workflow for assessing hemolysis according to ASTM F756.

Detailed Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

Objective: To assess the potential of a material to cause cytotoxic effects on a cell culture.

Materials:

  • Test material and control materials

  • L929 mouse fibroblast cell line (or other appropriate cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well tissue culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Material Extraction: Prepare extracts of the test material and control materials according to ISO 10993-12 standards. Typically, this involves incubating the material in culture medium at 37°C for 24 hours.

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the material extracts. Include wells with fresh medium as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for the test samples relative to the negative control.

In Vitro Hemolysis Assay (Direct Contact Method - ASTM F756)

Objective: To evaluate the hemolytic potential of a material upon direct contact with blood.

Materials:

  • Test material and control materials (negative: HDPE, positive: water)

  • Freshly collected human or rabbit blood with anticoagulant (e.g., citrate)

  • Saline solution (0.9% NaCl)

  • Drabkin's reagent (or other hemoglobin quantification reagent)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Blood Preparation: Dilute the anticoagulated blood with saline.

  • Sample Incubation: Place the test material in a tube and add the diluted blood suspension. Prepare positive and negative control tubes similarly.

  • Incubation: Incubate all tubes at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains any released hemoglobin.

  • Hemoglobin Quantification: Determine the hemoglobin concentration in the supernatant using Drabkin's reagent and measuring the absorbance at 540 nm.

  • Calculation: Calculate the percentage of hemolysis for the test sample relative to the positive control (100% hemolysis).

In Vivo Implantation Biocompatibility (ISO 10993-6)

Objective: To assess the local pathological effects of a material on living tissue at both the macroscopic and microscopic levels.

Materials:

  • Test material and control materials, sterilized

  • Surgical instruments

  • Animal model (e.g., rabbit, rat)

  • Anesthetics and analgesics

  • Histological processing reagents (formalin, ethanol (B145695) series, xylene, paraffin)

  • Microtome

  • Microscope slides

  • Stains (e.g., Hematoxylin and Eosin)

Procedure:

  • Animal Preparation: Acclimatize the animals and prepare them for surgery according to approved animal care and use protocols.

  • Implantation: Under anesthesia, make a surgical incision and implant the test material into the desired tissue (e.g., subcutaneous, muscle). Implant the control material in a contralateral site.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for signs of adverse reactions.

  • Observation Period: Observe the animals for a predetermined period (e.g., 1, 4, 12 weeks).

  • Euthanasia and Sample Collection: At the end of the observation period, humanely euthanize the animals and carefully explant the implant and surrounding tissue.

  • Macroscopic Evaluation: Visually inspect the implantation site for signs of inflammation, encapsulation, hemorrhage, and necrosis.

  • Histological Processing: Fix the tissue samples in formalin, process them through an ethanol series and xylene, and embed them in paraffin (B1166041).

  • Microscopic Evaluation: Section the paraffin blocks, mount the sections on microscope slides, and stain with H&E. A pathologist will then evaluate the tissue response, including the presence and type of inflammatory cells, fibrosis, and tissue degeneration. The response is typically scored based on the criteria outlined in ISO 10993-6.

References

The Impact of Linker Composition on PROTAC Efficacy: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The efficacy of a PROTAC is critically dependent on its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. While the warhead and E3 ligase ligand determine the targeting specificity, the linker's length, composition, and rigidity play a pivotal role in the formation of a stable and productive ternary complex, as well as in defining the molecule's physicochemical properties such as cell permeability and solubility.

Quantitative Performance of BRD4-Targeting PROTACs

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which represents the percentage of the target protein degraded at saturating PROTAC concentrations.

The following table summarizes the degradation performance of several well-characterized BRD4-targeting PROTACs with distinct linker architectures.

PROTACE3 Ligase RecruitedLinker TypeCell LineDC50 (nM)DmaxReference
ARV-825 CRBNPEG/AlkylBurkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1, 0.57, 1, 1>95%[1][2]
dBET1 CRBNPEG/AlkylMV4;11~1.8>98%[3]
MZ1 VHLPEG/Alkyl (more rigid)H661, H8388, 23>90%[4]

Note: The data presented is compiled from multiple sources and experimental conditions may vary.

The Role of the Linker in PROTAC Function

The linker is not merely a passive spacer but an active contributor to the PROTAC's overall performance. Its length and flexibility are crucial for achieving the optimal orientation of the POI and the E3 ligase to facilitate efficient ubiquitination.

  • Flexible Linkers (e.g., long-chain PEG): Linkers with high flexibility, such as those based on long PEG chains like Bis-PEG15-acid, can allow the PROTAC to adopt multiple conformations. This can be advantageous in accommodating the structural requirements for ternary complex formation with a variety of POI and E3 ligase pairs. The hydrophilicity of PEG linkers can also enhance the solubility and cell permeability of the PROTAC molecule. However, excessive flexibility can sometimes lead to a less stable ternary complex.

  • Rigid Linkers: More rigid linkers, often incorporating cyclic structures, can pre-organize the PROTAC into a bioactive conformation. This can lead to a more stable ternary complex and, consequently, more potent degradation. However, the lack of flexibility might also create steric hindrance and prevent the formation of a productive complex if the geometry is not optimal.

  • Mixed Composition Linkers: Many successful PROTACs, such as ARV-825 and dBET1, utilize linkers that combine PEG and alkyl chains. This approach aims to balance flexibility with a degree of conformational constraint, while also fine-tuning the physicochemical properties of the molecule.

Signaling Pathways and Experimental Workflows

The mechanism of action of a BRD4-targeting PROTAC involves hijacking an E3 ubiquitin ligase to induce the degradation of BRD4. This leads to the downregulation of BRD4-dependent genes, most notably the oncogene c-MYC, resulting in anti-proliferative effects.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN or VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation cMYC_Suppression c-MYC Downregulation Degradation->cMYC_Suppression Apoptosis Cell Cycle Arrest & Apoptosis cMYC_Suppression->Apoptosis

Caption: PROTAC-mediated degradation of BRD4 and downstream effects.

The following diagram illustrates a typical experimental workflow for assessing the performance of a PROTAC in a cell-based assay.

Experimental_Workflow cluster_workflow Cell-Based PROTAC Assay Workflow A 1. Cell Culture (e.g., seeding in 6-well plates) B 2. PROTAC Treatment (Dose-response and time-course) A->B C 3. Cell Lysis (Protein extraction) B->C D 4. Protein Quantification (e.g., BCA assay) C->D E 5. SDS-PAGE & Western Blot (Separation and transfer) D->E F 6. Immunoblotting (Primary & secondary antibodies) E->F G 7. Detection & Analysis (Quantify band intensity) F->G H 8. Data Interpretation (Calculate DC50 and Dmax) G->H

References

Efficacy comparison of Bis-PEG15-acid in different bioconjugation techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioconjugation techniques utilizing Bis-PEG15-acid, a homobifunctional polyethylene (B3416737) glycol (PEG) linker. The selection of a conjugation strategy is paramount for the development of robust and effective bioconjugates, such as antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized nanoparticles. This document presents a comparative analysis of key methodologies, supported by experimental data, to inform the strategic selection of the most suitable technique for your research and development needs.

Introduction to this compound

This compound is a hydrophilic crosslinker featuring a 15-unit polyethylene glycol spacer terminated at both ends with carboxylic acid groups.[1][2] This structure imparts several advantageous properties to bioconjugates, including enhanced solubility, increased stability, reduced immunogenicity, and improved pharmacokinetic profiles.[3][4] The terminal carboxylic acids are the reactive handles for conjugation, primarily targeting primary amines on biomolecules through the formation of stable amide bonds.[2] This is typically achieved by activating the carboxylic acids using carbodiimide (B86325) chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1][5]

Efficacy Comparison of Amine-Reactive Bioconjugation Techniques

The primary application of this compound involves its reaction with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. The efficacy of this process can be evaluated based on several key performance indicators, including conjugation efficiency, reaction specificity, and the stability of the resulting bioconjugate.

Technique 1: EDC/NHS-Mediated Amine Coupling

The activation of this compound with EDC and NHS to form an amine-reactive NHS ester is the most prevalent method for its use in bioconjugation.[5][6] This can be performed as either a one-step or a two-step process.

  • One-Step Procedure: The biomolecule, this compound, EDC, and NHS are all combined in a single reaction vessel. This method is simpler to perform but risks undesirable side reactions, such as the polymerization of the target protein due to the presence of the activating agents.

  • Two-Step Procedure: The this compound is first activated with EDC and NHS. The excess activating agents are then removed or quenched before the addition of the amine-containing biomolecule.[7] This approach offers greater control over the reaction and minimizes the potential for unwanted modifications of the target molecule.[6][8]

Technique 2: DMTMM-Mediated Amine Coupling

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is an alternative activating agent for the formation of amide bonds between carboxylic acids and amines.[4] Unlike EDC/NHS, DMTMM-mediated coupling can be performed efficiently without stringent pH control, which is often a critical parameter for EDC/NHS reactions.[3][4]

Quantitative Comparison of EDC/NHS vs. DMTMM

Experimental data consistently demonstrates the superior efficiency of DMTMM compared to EDC/NHS for the ligation of amines to carboxyl-containing molecules, such as hyaluronan.

Amine SubstrateActivating AgentDegree of Substitution (mol%)Reference
N-(2-aminoethyl) DodecanamideEDC/NHS22%[1]
DMTMM53%[1]
GlycineEDC/NHS22%[1]
DMTMM53%[1]
Adipic acid dihydrazideEDC/NHS18%[1]
DMTMM35%[1]
Bovine Serum Albumin (BSA)EDC/NHS0.16%[1]
DMTMM0.63%[1]

Table 1: Comparison of ligation efficiency for EDC/NHS and DMTMM with various amine-containing substrates to hyaluronan. The degree of substitution represents the percentage of available carboxylic acid groups that were successfully conjugated.

Strategic Consideration: Amine vs. Thiol Targeting

While this compound is designed for amine targeting, it is crucial for researchers to consider the alternative strategy of thiol-mediated conjugation. Thiol groups, found on cysteine residues, are significantly less abundant on most proteins than amines, allowing for more site-specific modifications.[9] Maleimide-based linkers are the most common choice for thiol-reactive conjugation.[9]

FeatureAmine Targeting (e.g., EDC/NHS)Thiol Targeting (e.g., Maleimide)
Target Residues Lysine, N-terminusCysteine
Abundance HighLow
Specificity Lower (multiple potential sites)Higher (often site-specific)
Resulting Conjugate Heterogeneous mixtureHomogeneous product
Linkage Stability Very high (Amide bond)Variable (Thioether bond, can undergo retro-Michael addition)
Reaction pH 7.2 - 8.56.5 - 7.5

Table 2: A strategic comparison of amine-targeting and thiol-targeting bioconjugation approaches.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein

This protocol is adapted from established methods for the PEGylation of proteins.[1][7]

Materials:

  • This compound

  • Protein to be conjugated

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Dissolve the protein in Conjugation Buffer to a concentration of 1-10 mg/mL.

    • Dissolve this compound in Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound with a 2- to 5-fold molar excess of EDC and Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution. A 10- to 50-fold molar excess of the activated linker over the protein is a common starting point, but this should be optimized for each specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess PEG linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Characterization of PEGylation by SDS-PAGE

The extent of PEGylation can be semi-quantitatively assessed by SDS-PAGE.[7][10]

Procedure:

  • Sample Preparation: Mix the PEGylated protein, the unmodified protein control, and molecular weight standards with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Electrophoresis: Load the samples onto a polyacrylamide gel and run according to standard procedures.

  • Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

  • Analysis: Compare the migration of the PEGylated protein bands to the unmodified control. An increase in the apparent molecular weight indicates successful PEGylation. The presence of multiple bands can indicate different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).

Visualizing Bioconjugation Workflows and Pathways

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification PEG_Acid This compound Activated_PEG Activated NHS-ester PEG PEG_Acid->Activated_PEG 15-30 min, RT EDC_NHS EDC / Sulfo-NHS in Activation Buffer (pH 6.0) EDC_NHS->Activated_PEG PEGylated_Protein PEGylated Protein Activated_PEG->PEGylated_Protein 2h RT or O/N 4°C Protein Protein in Conjugation Buffer (pH 7.2-7.5) Protein->PEGylated_Protein Purification Desalting Column PEGylated_Protein->Purification Final_Product Purified PEGylated Protein Purification->Final_Product

Caption: Workflow for two-step protein conjugation with this compound.

reaction_pathways cluster_amine Amine-Reactive Pathway (this compound) cluster_thiol Thiol-Reactive Pathway (Alternative) Carboxyl R-COOH NHS_Ester R-CO-NHS Carboxyl->NHS_Ester EDC/NHS Amide_Bond R-CO-NH-Protein (Stable Amide Bond) NHS_Ester->Amide_Bond Amine Protein-NH2 Amine->Amide_Bond Maleimide R-Maleimide Thioether_Bond R-S-Protein (Thioether Bond) Maleimide->Thioether_Bond Thiol Protein-SH Thiol->Thioether_Bond

Caption: Comparison of Amine-Reactive and Thiol-Reactive Pathways.

References

Safety Operating Guide

Navigating the Safe Disposal of Bis-PEG15-acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions:

Before initiating any disposal procedure, it is imperative to don appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[1][2]

  • Body Protection: A laboratory coat.[1]

All handling of Bis-PEG15-acid, particularly when generating aerosols or dust, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves careful segregation, labeling, and coordination with your institution's Environmental Health and Safety (EHS) department.

1. Waste Segregation and Containerization:

  • Solid Waste: Collect all contaminated solid waste, including pipette tips, tubes, weighing paper, and gloves, in a designated, leak-proof hazardous waste container.

  • Aqueous Solutions: Aqueous solutions containing this compound should be collected in a separate, clearly labeled, and chemically compatible waste container, such as a high-density polyethylene (B3416737) (HDPE) bottle. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The initial rinsate should be collected as hazardous waste. Subsequent rinses with soap and water may be permissible for drain disposal, but this should be confirmed with local EHS regulations. After rinsing, deface or remove the label before disposal.

2. Waste Container Labeling:

Accurate and comprehensive labeling of waste containers is a regulatory necessity for safe handling and disposal. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The approximate concentration and quantity of the waste.

  • The date when waste was first added to the container.

3. On-site Neutralization (for dilute aqueous solutions only):

For small quantities of dilute, non-hazardous aqueous solutions of this compound, neutralization may be an option prior to drain disposal. However, this should only be performed by trained personnel in accordance with institutional guidelines.

  • Caution: Neutralization generates heat and potentially vapors; therefore, it must be performed in a chemical fume hood with appropriate PPE.

  • Slowly add a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) to the acidic waste solution while stirring.

  • Monitor the pH of the solution using a pH meter or pH strips.

  • The target pH for neutralized waste is typically between 5.5 and 9.5.

  • Once neutralized, the solution may be permissible for drain disposal, followed by a copious amount of water (at least 20 parts water).

  • Important: Do not attempt to neutralize concentrated solutions, large volumes, or solutions containing other hazardous materials. These must be disposed of through your institution's hazardous waste program.

4. Storage and Disposal:

  • Store sealed and labeled waste containers in a designated and secure waste accumulation area that is well-ventilated.

  • Ensure that the storage area is segregated from incompatible materials, such as strong oxidizing agents.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Spill Response

In the event of a spill, the following steps should be taken:

  • For a solid spill: Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite (B1170534) or sand to avoid creating dust. Carefully sweep the material into a designated hazardous waste container.

  • For a liquid spill: Absorb the spill with an inert, non-combustible material such as absorbent pads. Collect the contaminated absorbent material into a hazardous waste container.

  • Following the initial cleanup, wipe the spill area with a damp cloth, disposing of the cloth as hazardous waste, and then wash the area with soap and water.

Data for Disposal and Safety Assessment

While a specific Safety Data Sheet (SDS) for this compound was not located, the following table outlines the types of data that are critical for a comprehensive safety and disposal assessment. This information is typically found in a substance-specific SDS.

ParameterDescriptionImplication for Disposal and Handling
pH A measure of the acidity or alkalinity of the substance in solution.Determines if the waste is corrosive and if neutralization is a viable pre-treatment step.
Hazard Class Regulatory classification (e.g., RCRA, GHS).Dictates legal requirements for storage, transportation, and disposal.
Toxicity Data (e.g., LD50) The amount of a substance that is lethal to 50% of a test population.Informs the level of precaution required for handling and potential exposure limits.
Incompatibilities A list of materials that may react dangerously with the substance.Essential for proper waste segregation to prevent violent reactions, fires, or toxic gas evolution.

Experimental Protocols

Protocol for Neutralization of Dilute Aqueous this compound Waste

  • Preparation: Work in a chemical fume hood and wear appropriate PPE (safety goggles, lab coat, and chemical-resistant gloves). Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate, or a dilute solution of a strong base, like 1M sodium hydroxide.

  • Dilution: If the acidic waste is concentrated, dilute it by slowly adding it to a large volume of cold water.

  • Neutralization: Place the container of acidic waste in a larger secondary container to contain any potential spills or splashes. Slowly and in small increments, add the basic solution to the acidic waste while gently stirring.

  • Monitoring: After each addition of base, monitor the pH of the solution using a pH meter or pH strips.

  • Completion: Continue adding the base until the pH of the solution is stable within the neutral range (typically 5.5-9.5).

  • Disposal: If institutional guidelines permit, the neutralized solution can be flushed down the sanitary sewer with a large volume of water (at least 20 times the volume of the neutralized solution).

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 cluster_8 cluster_9 A Start: this compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste solid or liquid? B->C D Solid Waste (Contaminated consumables) C->D Solid E Liquid Waste (Aqueous solutions, rinsate) C->E Liquid F Collect in labeled hazardous waste container D->F G Is the solution dilute and non-hazardous (except for acidity)? E->G L Store for hazardous waste pickup F->L H Neutralize under fume hood to pH 5.5-9.5 G->H Yes I Collect in labeled hazardous waste container G->I No J Permitted by EHS for drain disposal? H->J I->L K Dispose down drain with copious amounts of water J->K Yes J->L No M Arrange for EHS pickup L->M

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Bis-PEG15-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Bis-PEG15-acid, designed for researchers, scientists, and drug development professionals. Following these procedures will help ensure a safe laboratory environment and proper management of this chemical.

Hazard Identification and Risk Assessment

This compound and similar PEGylated compounds with acidic functional groups are classified with the following potential hazards based on Safety Data Sheets (SDS) for related substances[1][2][3]:

  • Acute Oral Toxicity: Harmful if swallowed[1][2][3].

  • Skin Corrosion/Irritation: Causes skin irritation[1][2][3][4].

  • Serious Eye Damage/Irritation: Causes serious eye irritation[1][2][3][4].

  • Respiratory Tract Irritation: May cause respiratory irritation[1][2][3][4].

A thorough risk assessment should be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[5][6][7]

Equipment Specification Purpose
Eye Protection Safety goggles with side-shields or a chemical splash face shield.To protect eyes from splashes and aerosols[1][3][7].
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).To prevent skin contact[1][8]. Gloves should be inspected before use and changed immediately if contaminated[4].
Body Protection Impervious clothing, such as a lab coat or chemical-resistant suit.To protect skin from accidental spills[1].
Respiratory Protection A NIOSH-approved respirator should be used if ventilation is inadequate or if aerosols are generated.To prevent inhalation of dust or vapors[1][3].

Always ensure that a safety shower and an eye wash station are readily accessible in the work area[1][3].

Operational Plan for Safe Handling

Adherence to a strict operational plan is crucial for minimizing risks associated with this compound.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in a Fume Hood prep_ppe->prep_workspace handle_weigh Weigh/Measure this compound prep_workspace->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Procedure complete cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Review Documentation: Before starting, thoroughly review the Safety Data Sheet (SDS) for this compound or a similar compound[9].

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][3].

  • Personal Protective Equipment: Don the required PPE as outlined in the table above.

  • Handling:

    • Avoid direct contact with the skin and eyes[2][3].

    • Avoid inhalation of any dust or vapors[2][3].

    • Do not eat, drink, or smoke in the laboratory area[1].

    • Use tools and equipment that are compatible with acidic materials.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

Spill Response Decision Making

spill Spill Occurs assess_size Assess Spill Size and Risk spill->assess_size small_spill Small Spill (<20mL) assess_size->small_spill Small large_spill Large Spill (>1L) or Unknown assess_size->large_spill Large cleanup_small Contain with absorbent material. Clean with appropriate solvent. Dispose as chemical waste. small_spill->cleanup_small evacuate Evacuate the area. Alert others. Contact emergency services. large_spill->evacuate

Caption: Decision-making workflow for a this compound spill.

Spill Cleanup Procedures

Spill Size Procedure
Small Spill (<20mL) Absorb the spill with an inert, non-combustible material such as sand or diatomite.[1][2][3] Place the contaminated material into a suitable container for chemical waste disposal. Clean the spill area with a suitable solvent (e.g., alcohol) followed by soap and water[1][2][3].
Large Spill (>1L) Evacuate the immediate area and alert colleagues.[9] If safe to do so, prevent further spreading. Contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment[9].

Disposal Plan

Proper disposal of this compound and its containers is essential to protect the environment.

  • Chemical Waste: Unused this compound and any materials contaminated with it should be disposed of as chemical waste.[1] This should be done through a licensed chemical waste disposal contractor.[10]

  • Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be disposed of according to local regulations.

  • Environmental Precautions: Do not allow the chemical to enter drains or waterways.[1][2][3] While polyethylene (B3416737) glycol is biodegradable, it is important to avoid releasing it into wastewater systems as it can impact water treatment processes.[10] Some methods for removing PEG from solutions include adsorption to activated carbon[11][12].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.